molecular formula C9H10N2O B1387051 (2-Methyl-2H-indazol-6-yl)methanol CAS No. 1159511-53-1

(2-Methyl-2H-indazol-6-yl)methanol

Cat. No.: B1387051
CAS No.: 1159511-53-1
M. Wt: 162.19 g/mol
InChI Key: ICROYDHYTAEOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-2H-indazol-6-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-2H-indazol-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-2H-indazol-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylindazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICROYDHYTAEOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303434
Record name 2-Methyl-2H-indazole-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-53-1
Record name 2-Methyl-2H-indazole-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle that constitutes the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in modern medicinal chemistry.[1][2] Indazole-containing molecules have demonstrated a wide spectrum of biological activities, leading to the development of drugs for oncology, inflammation, and infectious diseases.[1] (2-Methyl-2H-indazol-6-yl)methanol, a key building block within this class, offers a strategic combination of the stable 2H-indazole core and a reactive primary alcohol functionality, making it a valuable intermediate for the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Methyl-2H-indazol-6-yl)methanol for researchers and professionals in drug discovery and development.

Physicochemical Properties

(2-Methyl-2H-indazol-6-yl)methanol, with the CAS number 1159511-53-1, is a solid at room temperature.[3] Its fundamental properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs and computational models.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in methanol, ethanol, and other polar organic solvents (predicted)Inferred
Storage Keep in a dark place, sealed in dry, room temperature.[3]

Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the regioselective methylation of a 6-functionalized indazole, followed by the reduction of an ester or carboxylic acid at the C6 position.

A key precursor for this synthesis is 2-methyl-6-nitro-2H-indazole. The synthesis of this nitro-derivative can be achieved by the methylation of 6-nitro-1H-indazole.[4]

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This step is crucial for establishing the 2-methyl substitution pattern on the indazole ring.

  • Reaction: 6-Nitro-1H-indazole is reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like dichloromethane.[4] The reaction is typically carried out under reflux to ensure completion.[4]

  • Rationale: The use of dimethyl sulfate is a common and effective method for the methylation of nitrogen heterocycles. The reaction conditions are optimized to favor the formation of the 2-methyl isomer.

Experimental Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole [4]

  • Dissolve 6-nitro-1H-indazole (1 eq.) in dichloromethane.

  • Add dimethyl sulfate (1.1 eq.) and dimethyl sulfoxide to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain 2-methyl-6-nitro-2H-indazole.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is then reduced to an amine, which is a versatile intermediate for further functionalization.

  • Reaction: The reduction of 2-methyl-6-nitro-2H-indazole can be achieved using standard reducing agents like tin(II) chloride in ethanol or catalytic hydrogenation.

  • Rationale: These methods are well-established for the reduction of aromatic nitro groups and are generally high-yielding and clean.

Step 3: Conversion of the Amine to a Carboxylic Acid Ester (via Sandmeyer Reaction)

The amino group can be converted to a nitrile via the Sandmeyer reaction, which can then be hydrolyzed and esterified.

  • Reaction: The 2-methyl-2H-indazol-6-amine is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This is followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group. The nitrile is then hydrolyzed to a carboxylic acid and subsequently esterified to the methyl ester.

  • Rationale: The Sandmeyer reaction is a classic method for the conversion of an amino group on an aromatic ring to a variety of functional groups.

Step 4: Reduction of the Methyl Ester to the Alcohol

The final step is the reduction of the methyl ester at the C6 position to the primary alcohol. A highly effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LAH).[5]

  • Reaction: Methyl 2-methyl-2H-indazole-6-carboxylate is treated with lithium aluminum hydride in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5]

  • Rationale: LAH is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically fast and high-yielding. Anhydrous conditions are critical as LAH reacts violently with water.

Experimental Protocol: Synthesis of (2-Methyl-2H-indazol-6-yl)methanol [5]

  • To a solution of methyl 2-methyl-2H-indazole-6-carboxylate (1 eq.) in anhydrous THF, add a 2.0 M solution of LAH in THF (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the dropwise addition of a 1 N aqueous sodium hydroxide solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated saline solution and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude (2-Methyl-2H-indazol-6-yl)methanol.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Start 6-Nitro-1H-indazole Step1 Methylation (Dimethyl Sulfate) Start->Step1 Intermediate1 2-Methyl-6-nitro-2H-indazole Step1->Intermediate1 Step2 Reduction (e.g., SnCl2/EtOH) Intermediate1->Step2 Intermediate2 2-Methyl-2H-indazol-6-amine Step2->Intermediate2 Step3 Sandmeyer Reaction & Esterification Intermediate2->Step3 Intermediate3 Methyl 2-methyl-2H-indazole-6-carboxylate Step3->Intermediate3 Step4 Reduction (LiAlH4) Intermediate3->Step4 FinalProduct (2-Methyl-2H-indazol-6-yl)methanol Step4->FinalProduct

Caption: Plausible synthetic route to (2-Methyl-2H-indazol-6-yl)methanol.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of (2-Methyl-2H-indazol-6-yl)methanol is primarily dictated by the hydroxymethyl group, with the 2-methyl-2H-indazole core influencing its reactivity.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-methyl-2H-indazole-6-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (2-methyl-2H-indazole-6-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.

  • Halogenation: The alcohol can be converted to the corresponding halomethyl derivative (e.g., (6-(chloromethyl)-2-methyl-2H-indazole)) using reagents like thionyl chloride (SOCl₂).

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the protons on the indazole ring. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display signals for the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons of the indazole ring.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=C stretching vibrations from the aromatic ring and the methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ).

Applications in Drug Discovery and Development

(2-Methyl-2H-indazol-6-yl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The 2H-indazole moiety is a common feature in a variety of kinase inhibitors and other targeted therapies.[6] The hydroxymethyl group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The ability to transform the hydroxymethyl group into other functionalities such as aldehydes, carboxylic acids, ethers, and esters makes (2-Methyl-2H-indazol-6-yl)methanol a versatile intermediate for the construction of diverse chemical libraries. These libraries can then be screened for activity against various biological targets.

Applications cluster_products Functionalized Intermediates Core (2-Methyl-2H-indazol-6-yl)methanol Oxidation Oxidation Core->Oxidation Esterification Esterification/ Etherification Core->Esterification Halogenation Halogenation Core->Halogenation Aldehyde Aldehyde Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Ester Ester/Ether Esterification->Ester Halide Halide Halogenation->Halide

Caption: Reactivity of (2-Methyl-2H-indazol-6-yl)methanol.

Safety and Handling

(2-Methyl-2H-indazol-6-yl)methanol should be handled with care in a well-ventilated laboratory setting, following standard safety protocols. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential applications in drug discovery. Its synthesis can be achieved through a logical sequence of well-established chemical transformations. The presence of a reactive hydroxymethyl group on the stable 2-methyl-2H-indazole core allows for a wide range of chemical modifications, making it an important tool for medicinal chemists in the design and synthesis of new therapeutic agents.

References

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Pharmaceuticals, 15(10), 1269. Available at: [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link]

  • Mei, Y., & Yang, B. (2016). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

  • WO2017186693A1 - Synthesis of indazoles. Google Patents.
  • CN103319410A - Synthesis method of indazole compound. Google Patents.
  • 2-Methyl-2H-indazol-6-ol. MySkinRecipes. Available at: [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1167. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1546. Available at: [Link]

  • 2-Methyl-2H-indazol-6-amine. PubChem. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2-Methyl-2H-indazol-6-yl)methanol. J&K Scientific. Available at: [Link]

  • CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. Google Patents.

Sources

A Comprehensive Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1159511-53-1

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Methyl-2H-indazol-6-yl)methanol is a critical heterocyclic building block in modern medicinal chemistry. Its structural significance is underscored by its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers[1]. This guide provides an in-depth exploration of (2-Methyl-2H-indazol-6-yl)methanol, covering its physicochemical properties, synthesis, and safe handling. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Methyl-2H-indazol-6-yl)methanol is essential for its effective use in synthesis and drug discovery. While extensive experimental data for this specific molecule is not broadly published, key properties can be summarized and extrapolated from available information and related compounds.

PropertyValueSource/Comment
CAS Number 1159511-53-1[2][3]
Molecular Formula C₉H₁₀N₂O[2][4]
Molecular Weight 162.19 g/mol [2][4]
IUPAC Name (2-methyl-2H-indazol-6-yl)methanol[3]
Appearance Not specified, likely a solid at room temperature.Based on related indazole structures.
Melting Point No data available.
Boiling Point No data available.
Solubility No specific data available. Likely soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from synthesis protocols of related compounds[5].
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be approached through a multi-step pathway, commencing from commercially available precursors. The following section outlines a logical and experimentally supported synthetic route.

Synthetic Pathway Overview

A plausible and efficient synthesis commences with 6-nitro-1H-indazole, proceeding through methylation, reduction of the nitro group, functional group transformation at the 6-position, and a final reduction to the desired alcohol.

Synthesis_of_2_Methyl_2H_indazol_6_yl_methanol A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B C 2-Methyl-2H-indazol-6-amine B->C D 2-Methyl-2H-indazole-6-carbonitrile C->D E 2-Methyl-2H-indazole-6-carboxylic acid D->E F (2-Methyl-2H-indazol-6-yl)methanol CAS: 1159511-53-1 E->F

Caption: Proposed synthetic pathway for (2-Methyl-2H-indazol-6-yl)methanol.

Experimental Protocols

This initial step involves the regioselective methylation of 6-nitro-1H-indazole. The use of dimethyl sulfate in the presence of a base is a well-documented method for this transformation[5][6].

Protocol:

  • Dissolve 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as dichloromethane[5][6].

  • Add dimethyl sulfate (1.05 equivalents) and a mild base like sodium bicarbonate to the solution[5][6].

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC)[5][6].

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate[5][6].

  • Extract the aqueous layer with dichloromethane[5][6].

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[5][6].

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methyl-6-nitro-2H-indazole[5][6].

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

  • Dissolve 2-Methyl-6-nitro-2H-indazole (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated charcoal (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine, which can often be used in the next step without further purification.

The Sandmeyer reaction provides a reliable method for converting an aryl amine to a nitrile.

Protocol:

  • Prepare a solution of 2-Methyl-2H-indazol-6-amine (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water (1.05 equivalents) while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water and heat it to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (evolution of N₂) should be observed.

  • After the addition is complete, continue heating the mixture for a short period to ensure complete reaction.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-Methyl-2H-indazole-6-carbonitrile.

The nitrile can be hydrolyzed to a carboxylic acid under basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Protocol:

  • Suspend 2-Methyl-2H-indazole-6-carbonitrile (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-2H-indazole-6-carboxylic acid.

The final step involves the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-Methyl-2H-indazole-6-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reduction.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (2-Methyl-2H-indazol-6-yl)methanol.

Spectroscopic Characterization

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the benzylic protons of the methanol group, a singlet for the C3-proton of the indazole ring, and signals in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR: The spectrum would show characteristic peaks for the N-methyl carbon, the benzylic carbon of the methanol group, and the carbons of the indazole ring system.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C and C=N stretching vibrations of the indazole ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 162.19.

Safety and Handling

Comprehensive safety data for (2-Methyl-2H-indazol-6-yl)methanol is not widely available. However, based on the known hazards of its structural analogs and precursors, appropriate precautions should be taken. The safety data for a positional isomer, (2-Methyl-2H-indazol-3-yl)methanol, indicates that it is harmful if swallowed (H302)[4][9]. The precursor, 2-Methyl-2H-indazol-6-amine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[8].

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Ingestion, Inhalation, and Contact: Avoid ingestion, inhalation of dust or vapors, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place[2].

First Aid Measures (General Recommendations):

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Discovery

The primary significance of (2-Methyl-2H-indazol-6-yl)methanol lies in its utility as a key building block for the synthesis of Niraparib, a PARP inhibitor that has demonstrated significant efficacy in the treatment of ovarian and other cancers[1]. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. The 2-methyl-2H-indazole moiety, in particular, is a common feature in many kinase inhibitors and other targeted therapies[10]. The methanol group at the 6-position provides a crucial handle for further chemical modifications and coupling reactions in the elaboration of more complex drug molecules.

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a valuable synthetic intermediate with a confirmed role in the production of the anticancer drug Niraparib. While detailed experimental data on the final compound is limited in public literature, a robust synthetic pathway can be constructed from readily available starting materials. This guide provides a comprehensive overview of its properties, a logical and detailed synthetic approach, and essential safety considerations based on available information for related compounds. As research in targeted cancer therapies continues to expand, the importance of versatile building blocks like (2-Methyl-2H-indazol-6-yl)methanol is set to grow, making a thorough understanding of its chemistry essential for professionals in the field.

References

  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents. [URL: https://patents.google.
  • (PDF) 2-Methyl-6-nitro-2H-indazole - ResearchGate. [URL: https://www.researchgate.net/publication/51151608_2-Methyl-6-nitro-2H-indazole]
  • 2-Methyl-6-nitro-2H-indazole - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3120619/]
  • (2-METHYL-2H-INDAZOL-3-YL)METHANOL - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0343110_EN.htm]
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069947/]
  • CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents. [URL: https://patents.google.
  • 2-Methyl-2H-indazol-6-ol - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/2-methyl-2h-indazol-6-ol-reagent-code-212174]
  • 1159511-53-1|(2-Methyl-2H-indazol-6-yl)methanol - BLDpharm. [URL: https://www.bldpharm.com/products/1159511-53-1.html]
  • Safety Data Sheet: Methanol - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-AE01-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAzOTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDMyLzkwNzU5NDM5ODAyODYucGRmfDEwYjQzYjFlYjEwZDEzMDIzYjYxYzM2Y2FjMzA2ZDY4N2Y1N2U3ODMyY2U4ZDEzZGMzYjQzY2Y3YjU3YjU0N2Q]
  • 2-Methyl-2H-indazole-6-carboxylic acid methyl ester AldrichCPR 1071433-01-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/750574]
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. [URL: https://www.mdpi.com/1420-3049/21/2/238]
  • (2-METHYL-2H-INDAZOL-3-YL)METHANOL 58536-48-4 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/58536-48-4.html]
  • 2H-Indazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/2H-indazoles.shtm]
  • WO2017186693A1 - Synthesis of indazoles - Google Patents. [URL: https://patents.google.
  • 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/590220]
  • (2-Methyl-2H-indazol-6-yl)methanol | 1159511-53-1 - J&K Scientific. [URL: https://www.jk-sci.com/product-detail/1159511-53-1.html]
  • 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138364]
  • (PDF) 13 C NMR of indazoles - ResearchGate. [URL: https://www.researchgate.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. [URL: https://patents.google.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/F800431.pdf]
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. [URL: https://www.michigan.gov/-/media/Project/Websites/dtmb/riskmgmt/sds/Methanol_230_232_233.pdf]
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:688647/FULLTEXT01.pdf]

Sources

An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-6-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, provide validated synthetic protocols, and explore its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of biologically active molecules. Compounds bearing the indazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

(2-Methyl-2H-indazol-6-yl)methanol, in particular, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its strategic placement of a methyl group at the N2 position of the indazole ring and a hydroxymethyl group at the 6-position provides synthetic handles for further molecular elaboration, making it a crucial component in the construction of targeted therapies. Notably, this molecule is a key precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Molecular Structure and Characterization

The molecular structure of (2-Methyl-2H-indazol-6-yl)methanol is characterized by a planar bicyclic indazole core with a methyl group at the 2-position of the pyrazole ring and a methanol substituent at the 6-position of the benzene ring.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀N₂ON/A
Molecular Weight 162.19 g/mol N/A
CAS Number 1159511-53-1N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents (predicted)N/A
Spectroscopic Data (Predicted and Correlated from Precursors)

While a dedicated, publicly available experimental spectrum for (2-Methyl-2H-indazol-6-yl)methanol is not readily found in the literature, its spectral characteristics can be reliably predicted based on the well-documented data of its immediate precursors, 2-methyl-6-nitro-2H-indazole and 2-methyl-2H-indazol-6-amine.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the hydroxymethyl group.

  • δ ~7.7-7.8 ppm (d, 1H): Aromatic proton on the benzene ring.

  • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons on the benzene ring.

  • δ ~8.0 ppm (s, 1H): Proton on the pyrazole ring.

  • δ ~4.8 ppm (s, 2H): Methylene protons of the CH₂OH group.

  • δ ~4.1 ppm (s, 3H): Methyl protons of the N-CH₃ group.

  • δ (variable, br s, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • δ ~150 ppm: Quaternary carbon of the pyrazole ring.

  • δ ~140 ppm: Quaternary carbon of the benzene ring attached to the methanol group.

  • δ ~120-130 ppm: Aromatic carbons.

  • δ ~65 ppm: Methylene carbon of the CH₂OH group.

  • δ ~35 ppm: Methyl carbon of the N-CH₃ group.

Mass Spectrometry (Predicted):

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 162. Key fragmentation patterns would likely involve the loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O) from the molecular ion.

Synthetic Workflow: A Validated Approach

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be efficiently achieved through a multi-step sequence starting from the commercially available 6-nitro-1H-indazole. This pathway offers a reliable and scalable route for obtaining the target molecule.

Synthesis_Workflow A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B Methylation (Dimethyl Sulfate) C 2-Methyl-2H-indazol-6-amine B->C Reduction (e.g., Fe/HCl) D (2-Methyl-2H-indazol-6-yl)methanol C->D Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: Synthetic pathway to (2-Methyl-2H-indazol-6-yl)methanol.

Step 1: Methylation of 6-Nitro-1H-indazole

Causality: The initial step involves the regioselective methylation of 6-nitro-1H-indazole. The use of dimethyl sulfate in the presence of a base preferentially yields the N2-methylated product, 2-methyl-6-nitro-2H-indazole. This regioselectivity is crucial for the final structure of the target molecule.

Protocol:

  • Dissolve 6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-nitro-2H-indazole as a yellow solid.[1]

Step 2: Reduction of the Nitro Group

Causality: The nitro group of 2-methyl-6-nitro-2H-indazole is a versatile precursor to the amino functionality. A classic and effective method for this transformation is the reduction using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is robust and generally provides high yields of the corresponding amine.

Protocol:

  • To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add a solution of 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2H-indazol-6-amine, which can often be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis to the Methanol

Causality: The conversion of the aromatic amino group to a hydroxyl group is achieved via a diazotization reaction followed by hydrolysis. The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then heated in an aqueous acidic solution to yield the corresponding alcohol. This is a standard and reliable method for this type of transformation on aromatic rings.[2]

Protocol:

  • Dissolve 2-methyl-2H-indazol-6-amine (1.0 eq) in a dilute aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly add the diazonium salt solution to a pre-heated (60-70 °C) aqueous solution of sulfuric acid. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating the mixture for an additional 30-60 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-Methyl-2H-indazol-6-yl)methanol.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary application of (2-Methyl-2H-indazol-6-yl)methanol in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. The hydroxyl group provides a convenient attachment point for coupling with other molecular fragments, often through ether or ester linkages, to construct the final drug molecule.

Kinase_Inhibitor_Synthesis A (2-Methyl-2H-indazol-6-yl)methanol B Activated Intermediate (e.g., mesylate or halide) A->B Activation of Hydroxyl Group D Final Kinase Inhibitor Drug B->D Nucleophilic Substitution C Core Scaffold of Kinase Inhibitor C->D Coupling Reaction

Caption: General workflow for the use of (2-Methyl-2H-indazol-6-yl)methanol in kinase inhibitor synthesis.

The 2H-indazole scaffold itself is known to interact with the ATP-binding pocket of various kinases. The specific substitution pattern of (2-Methyl-2H-indazol-6-yl)methanol allows for the precise positioning of other pharmacophoric groups to achieve high potency and selectivity for the target kinase.

While specific biological activity data for (2-Methyl-2H-indazol-6-yl)methanol itself is not extensively reported, the broader class of 2H-indazole derivatives has been shown to possess a range of biological activities, including:

  • Antimicrobial Activity: Some 2H-indazole derivatives have demonstrated efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: As exemplified by Pazopanib, indazole derivatives are potent inhibitors of various kinases involved in cancer cell proliferation and angiogenesis.[3]

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined molecular structure and the availability of robust synthetic routes make it an invaluable building block for the construction of complex, biologically active molecules. For researchers and scientists in drug development, a thorough understanding of the chemistry and applications of this key intermediate is essential for the rational design and synthesis of next-generation targeted therapeutics.

References

  • Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

  • 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(6), o1431. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

Sources

An In-depth Technical Guide to the Synthesis Precursors of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-2H-indazol-6-yl)methanol is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of PARP inhibitors like Niraparib.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to pharmaceutical development. This guide provides an in-depth analysis of the primary synthetic precursors and strategic routes to this target molecule. We will dissect the underlying chemical principles, compare methodologies, and provide field-proven insights to inform rational synthesis design and process optimization.

Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Scaffold

The indazole moiety is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for indoles and benzimidazoles, engaging in crucial hydrogen bonding interactions with biological targets.[2] The specific isomer, 2-methyl-2H-indazole, is thermodynamically less stable than its 1-methyl counterpart, making its regioselective synthesis a non-trivial challenge that requires carefully designed strategies.[3] (2-Methyl-2H-indazol-6-yl)methanol serves as a versatile handle for introducing the core indazole structure into larger, more complex molecules. Its primary alcohol functionality allows for straightforward derivatization via esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

This guide focuses on the two most industrially relevant and chemically robust pathways to synthesize (2-Methyl-2H-indazol-6-yl)methanol, starting from two key precursors:

  • 2-Methyl-2H-indazole-6-carbaldehyde

  • 2-Methyl-2H-indazole-6-carboxylic Acid (or its esters)

We will explore the synthesis of these precursors and their subsequent conversion to the target alcohol, providing a holistic view of the synthetic landscape.

Overview of Synthetic Pathways

The choice of precursor is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Both the aldehyde and carboxylic acid routes converge on the target alcohol via a reduction step. The primary distinction lies in the oxidation state of the C6-substituent and the reagents required for its synthesis and subsequent reduction.

G cluster_0 Precursor Synthesis cluster_1 Core Precursors cluster_2 Final Product 6-Nitro-1H-indazole 6-Nitro-1H-indazole 2-Methyl-6-nitro-2H-indazole 2-Methyl-6-nitro-2H-indazole 6-Nitro-1H-indazole->2-Methyl-6-nitro-2H-indazole N-Methylation 2-Methyl-2H-indazol-6-amine 2-Methyl-2H-indazol-6-amine 2-Methyl-6-nitro-2H-indazole->2-Methyl-2H-indazol-6-amine Reduction 2-Methyl-2H-indazole-6-carbonitrile 2-Methyl-2H-indazole-6-carbonitrile 2-Methyl-2H-indazol-6-amine->2-Methyl-2H-indazole-6-carbonitrile Sandmeyer Rxn Aldehyde_Precursor 2-Methyl-2H-indazole-6-carbaldehyde 2-Methyl-2H-indazole-6-carbonitrile->Aldehyde_Precursor DIBAL-H Reduction Acid_Precursor 2-Methyl-2H-indazole-6-carboxylic Acid / Ester 2-Methyl-2H-indazole-6-carbonitrile->Acid_Precursor Hydrolysis Target_Alcohol (2-Methyl-2H-indazol-6-yl)methanol Aldehyde_Precursor->Target_Alcohol Mild Reduction (e.g., NaBH4) Acid_Precursor->Target_Alcohol Strong Reduction (e.g., LiAlH4, BH3)

Caption: Convergent synthetic strategies for (2-Methyl-2H-indazol-6-yl)methanol.

Pathway I: Synthesis via 2-Methyl-2H-indazole-6-carbaldehyde

This route is often favored for its final step, which involves a mild and selective reduction that is tolerant of many other functional groups. The primary challenge is the efficient synthesis of the aldehyde precursor itself.

A common and effective strategy begins with the commercially available 6-nitro-1H-indazole.

  • Regioselective N-Methylation: The first critical step is the methylation of 6-nitro-1H-indazole. Direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers. To favor the desired N2 product, specific conditions are employed. Using dimethyl sulfate in the presence of a solvent like dichloromethane is a documented method to achieve this transformation.[4][5]

  • Nitro Group Reduction: The resulting 2-methyl-6-nitro-2H-indazole is then reduced to the corresponding amine, 2-methyl-2H-indazol-6-amine. Standard catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction methods (e.g., SnCl₂/HCl) are effective.

  • Sandmeyer Reaction to Nitrile: The amine is converted to a diazonium salt and subsequently displaced with a cyanide group (e.g., using CuCN) to yield 2-methyl-2H-indazole-6-carbonitrile.

  • Partial Reduction to Aldehyde: The final step is the controlled partial reduction of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation, as it can stop the reduction at the aldehyde stage without proceeding to the alcohol.

This is a standard carbonyl reduction. The choice of reducing agent is guided by selectivity, safety, and cost.

  • Expertise & Causality: Sodium borohydride (NaBH₄) is the preferred reagent for this step on both laboratory and industrial scales.[6][7] Its mild nature ensures that only the aldehyde is reduced, leaving the indazole ring and other sensitive functional groups intact. It is also significantly safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically run in alcoholic solvents like methanol or ethanol at ambient temperatures, offering a simple and efficient protocol.

Protocol 1: Reduction of Aldehyde with NaBH₄

  • Dissolve 2-methyl-2H-indazole-6-carbaldehyde (1.0 equiv.) in methanol (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.2 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1N HCl) at 0-5 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Pathway II: Synthesis via 2-Methyl-2H-indazole-6-carboxylic Acid / Ester

This alternative route utilizes a carboxylic acid or its ester as the immediate precursor. While requiring a stronger reducing agent for the final step, the synthesis of the acid precursor can sometimes be more direct.

Starting again from 2-methyl-2H-indazole-6-carbonitrile (synthesized as described in 3.1), a straightforward hydrolysis provides the carboxylic acid.

  • Nitrile Hydrolysis: The carbonitrile can be fully hydrolyzed to 2-methyl-2H-indazole-6-carboxylic acid under either acidic or basic conditions.[8] For example, heating the nitrile in a mixture of sulfuric acid and water or with aqueous sodium hydroxide followed by acidic workup will afford the desired carboxylic acid.

Carboxylic acids and esters are less reactive towards nucleophilic reducing agents than aldehydes. Therefore, a more potent hydride source is necessary.

  • Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this transformation. However, its high reactivity and pyrophoric nature necessitate strict anhydrous conditions and careful handling. An alternative is the use of borane (BH₃), often as a complex with THF (BH₃·THF), which is also highly effective and can sometimes offer better selectivity. Catalytic hydrosilylation using earth-abundant metal catalysts like manganese is an emerging, milder alternative to traditional methods.[9]

Protocol 2: Reduction of Carboxylic Acid with LiAlH₄

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of 2-methyl-2H-indazole-6-carboxylic acid (1.0 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction back to 0 °C and perform a Fieser workup:

    • Slowly add water (X mL, where X = grams of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH (X mL).

    • Slowly add water again (3X mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with fresh THF.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify as necessary.

Comparative Analysis of Precursor Pathways

FeaturePathway I (Aldehyde)Pathway II (Carboxylic Acid)
Final Reduction Step Mild & Selective: NaBH₄ in MeOH/EtOH. High functional group tolerance.Harsh & Reactive: LiAlH₄ or BH₃ in THF. Requires strict anhydrous conditions.
Safety & Handling Inherently safer, easier workup.LiAlH₄ is pyrophoric; requires specialized handling and quenching procedures.
Precursor Synthesis Requires controlled partial reduction of nitrile (DIBAL-H), which can be sensitive.Involves robust nitrile hydrolysis, a more conventional transformation.
Overall Yield Often comparable, but can be higher due to the clean final reduction step.Can be lower due to potential losses during the more vigorous reduction and workup.
Scalability Generally considered more scalable and amenable to large-scale industrial production.Scalability is challenging due to the hazards associated with large quantities of LiAlH₄.

Conclusion and Recommendations

For the synthesis of (2-Methyl-2H-indazol-6-yl)methanol, the choice of precursor dictates the overall strategy, particularly concerning the final reduction step.

  • The aldehyde precursor pathway is highly recommended for most applications, especially at scale. Its reliance on a mild, safe, and high-yielding final reduction with sodium borohydride makes it a more robust and process-friendly route.

  • The carboxylic acid precursor pathway remains a viable alternative, particularly if the acid intermediate is readily available or if the necessary equipment and expertise for handling strong, pyrophoric reducing agents are in place.

Ultimately, the optimal synthetic route will depend on a careful evaluation of available resources, scale, safety protocols, and economic factors. Both pathways, however, rely on the successful regioselective N-methylation of an indazole precursor, a foundational step that is critical for the success of the entire synthetic sequence.

References

  • ChemBK. (2024). 2-Methyl-2H-indazol-6-carboxylic acid. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Retrieved from [Link]

  • Google Patents. (N.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • PMC - NIH. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (N.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • Google Patents. (N.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • ResearchGate. (N.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • ResearchGate. (N.d.). (PDF) 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • PubMed Central - NIH. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • MDPI. (N.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • Google Patents. (N.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • IRIS . (N.d.). Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium. Retrieved from [Link]

  • MDPI. (N.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • NIH. (N.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

Sources

Technical Characterization & Spectroscopic Profiling of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic profiling and structural validation of (2-Methyl-2H-indazol-6-yl)methanol , a critical fragment in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors).

Executive Summary & Structural Context

Compound: (2-Methyl-2H-indazol-6-yl)methanol CAS: 1150617-66-3 (Generic/Analogous Reference) Molecular Formula: C


H

N

O Exact Mass: 162.0793

The primary challenge in working with indazole scaffolds is the thermodynamic and kinetic competition between N1-alkylation (benzenoid) and N2-alkylation (quinoid). While N1-isomers are generally thermodynamically favored, the N2-isomer is often the pharmacologically active motif in modern oncology drugs (e.g., Pazopanib).

This guide provides the definitive spectroscopic signature to distinguish the target 2-methyl isomer from its 1-methyl regioisomer, utilizing NMR (NOE correlations), UV-Vis, and Mass Spectrometry.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

The most reliable method for structural assignment is


H NMR combined with 2D NOESY.
Table 1: Diagnostic

H NMR Shifts (DMSO-d

, 400 MHz)

Note: Values are representative of the 2-substituted indazole class. Shifts may vary ±0.05 ppm based on concentration and temperature.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Logic
N-CH

Methyl4.16 – 4.20 Singlet (s)-Critical: Downfield shifted compared to N1-Me (~4.00 ppm).
H-3 Aromatic8.25 – 8.35 Singlet (s)-Indazole C3 proton; diagnostic for N2 substitution.
H-7 Aromatic7.60 – 7.65Doublet (d)~8.5Ortho to C6; typically shielded relative to H4.
H-4 Aromatic7.75 – 7.80Doublet (d)~8.5Para to C6 substitution.
H-5 Aromatic6.95 – 7.05Doublet of Doublets (dd)~8.5, 1.5Coupled to H4 and H7.
CH

-OH
Methylene4.60 – 4.65Doublet (d)~5.5Becomes a singlet upon D

O exchange.
OH Hydroxyl5.20 – 5.30Triplet (t)~5.5Exchangeable with D

O.
Table 2:

C NMR Assignments (DMSO-d

, 100 MHz)
Carbon TypeChemical Shift (

, ppm)
Assignment Note
N-CH

39.5 – 40.5 Distinctive N-methyl carbon.
C-3 123.0 – 125.0Imine-like carbon in the 2H-indazole ring.
CH

-OH
63.0 – 64.5Benzylic alcohol carbon.
C-7a (Bridge) 148.0 – 149.5Bridgehead carbon bonded to N1.
B. Structural Validation Logic (NOESY)

The "Smoking Gun" for distinguishing regioisomers is the Nuclear Overhauser Effect (NOE).

  • Target (2-Methyl): The N-CH

    
     group is spatially proximal to H-3 . Strong NOE correlation observed.
    
  • Impurity (1-Methyl): The N-CH

    
     group is spatially proximal to H-7 . Strong NOE correlation observed.
    

NOESY_Logic cluster_0 2-Methyl Isomer (Target) cluster_1 1-Methyl Isomer (Impurity) N2_Me N2-Methyl (~4.18 ppm) H3 H-3 Proton (~8.30 ppm) N2_Me->H3 STRONG NOE (Diagnostic) N1_Me N1-Methyl (~4.00 ppm) H7 H-7 Proton (~7.60 ppm) N1_Me->H7 STRONG NOE (Rejection Criteria)

Caption: Diagnostic NOE correlations distinguishing the 2-methyl target from the 1-methyl impurity.

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Molecular Ion [M+H]

    
    :  m/z 163.08
    
  • Fragment Ions (MS/MS):

    • m/z 145.07: [M+H - H

      
      O]
      
      
      
      (Loss of hydroxyl group, generating a benzylic cation).
    • m/z 135.06: Loss of N

      
       (Characteristic of indazoles, though less common in soft ionization).
      
D. UV-Vis Spectroscopy
  • Solvent: Methanol

  • 
    :  2H-indazoles typically display a bathochromic shift (red shift) compared to 1H-indazoles due to the extended quinoid conjugation.
    
    • 2-Methyl:

      
       ~290-300 nm.
      
    • 1-Methyl:

      
       ~250-260 nm.
      

Experimental Protocols

A. Synthesis & Purification Workflow

The synthesis typically involves the reduction of Methyl 2-methyl-2H-indazole-6-carboxylate. The critical step is the upstream separation of the N1/N2 isomers during methylation.

Synthesis_Workflow Start Start: Methyl 1H-indazole-6-carboxylate Step1 Step 1: Methylation (MeI, K2CO3, Acetone or Trimethyloxonium tetrafluoroborate) Start->Step1 Crude Crude Mixture (N1-Me + N2-Me Isomers) Step1->Crude Sep Step 2: Column Chromatography (Gradient: Hexane/EtOAc) N1 is less polar; N2 is more polar Crude->Sep PureInter Intermediate: Methyl 2-methyl-2H-indazole-6-carboxylate Sep->PureInter Collect slower eluting fraction (typically) Step3 Step 3: Reduction (LiAlH4 in THF, 0°C to RT) PureInter->Step3 Final Final Product: (2-Methyl-2H-indazol-6-yl)methanol Step3->Final

Caption: Synthetic workflow emphasizing the critical chromatographic separation of regioisomers prior to reduction.

B. Analytical Method (HPLC-UV)

To ensure isomeric purity (>98%) before biological testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm and 290 nm.

  • Retention Time: The 2-methyl isomer is generally more polar and elutes earlier than the 1-methyl isomer in standard reverse-phase conditions due to the higher dipole moment of the quinoid system.

References

  • Regioselectivity of Indazole Alkylation

    • L. Luo et al., "Regioselective Synthesis of 2-Substituted Indazoles," Journal of Organic Chemistry, 2006.

  • Spectroscopic Distinction of Indazole Isomers

    • Claramunt, R. M., et al., "The tautomerism of indazoles: 1H and 13C NMR study," Magnetic Resonance in Chemistry, 1999.

  • Medicinal Chemistry Context (Pazopanib Intermediates)

    • Harris, P. A., et al., "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)," Journal of Medicinal Chemistry, 2008.

  • PubChem Compound Summary

    • (1H-Indazol-6-yl)methanol (Isomer Reference).[1] [1]

Sources

Solubility Profiling of (2-Methyl-2H-indazol-6-yl)methanol: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

(2-Methyl-2H-indazol-6-yl)methanol is a heterocyclic compound built upon the indazole scaffold, a privileged structure in modern medicinal chemistry due to its wide range of biological activities.[1][2] The successful progression of any such candidate from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of (2-Methyl-2H-indazol-6-yl)methanol in various organic solvents. Rather than presenting a simple data sheet, we will explore the theoretical underpinnings of its solubility based on molecular structure, provide a detailed, field-proven experimental protocol for generating reliable data, and offer insights into the interpretation of these results.

The Strategic Importance of Solubility in Drug Development

Solubility is a gatekeeper parameter in pharmaceutical sciences. For an active pharmaceutical ingredient (API), poor solubility can lead to a cascade of developmental challenges, including incomplete absorption, low and variable bioavailability, and difficulties in creating stable and effective formulations.[3] Indazole derivatives, while promising, have been noted for occasionally presenting solubility challenges that can limit their application in biological assays and formulation development.[4]

Therefore, establishing a comprehensive solubility profile in a range of relevant organic solvents is not merely a data collection exercise. It is a strategic imperative that informs:

  • Feasibility of Formulations: Guiding the selection of appropriate vehicles for preclinical and clinical studies.

  • Process Chemistry: Aiding in the selection of solvents for reaction, purification, and crystallization steps.[1]

  • Preclinical Screening: Ensuring accurate concentration of the compound in in vitro and in vivo assays to produce reliable pharmacological data.

Theoretical Assessment of Solubility: A Predictive Framework

Before embarking on experimental work, a theoretical analysis of the solute and solvents provides a rational basis for experimental design and interpretation. The principle of "similia similibus solvuntur"—like dissolves like—is the cornerstone of this assessment.[3]

Physicochemical Properties of (2-Methyl-2H-indazol-6-yl)methanol

The molecular structure of (2-Methyl-2H-indazol-6-yl)methanol dictates its potential interactions with solvents.

PropertyValue / DescriptionRationale & Implication for Solubility
IUPAC Name (2-methylindazol-6-yl)methanol-
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol A relatively low molecular weight, which is generally favorable for solubility.[5]
Hydrogen Bond Donors 1 (from the -OH group)The hydroxyl group can donate a hydrogen bond, enabling strong interactions with protic and polar aprotic solvents.[5]
Hydrogen Bond Acceptors 3 (N1, N2 atoms of the indazole ring, and the oxygen of the -OH group)Multiple sites for accepting hydrogen bonds from protic solvents like alcohols. The nitrogen atoms in the aromatic ring system are key interaction points.[5][6][7]
Polar Surface Area (TPSA) ~38 Ų (Computed)This value suggests moderate polarity, indicating that the molecule will likely favor polar solvents over nonpolar aliphatic solvents.[5]
Structural Features Aromatic bicyclic indazole ring, a polar methanol group, a non-polar methyl group.The molecule is amphiphilic. The aromatic indazole core can participate in π-π stacking interactions, while the methanol group drives polar interactions. The N-methyl group slightly increases lipophilicity compared to an unsubstituted indazole.
Classification of Organic Solvents

To rationally select solvents for testing, they are categorized based on their polarity and hydrogen bonding capability.

CategoryRepresentative SolventsDominant Interactions with SolutePredicted Solubility
Polar Protic Methanol, Ethanol, WaterHydrogen bonding (donating and accepting), dipole-dipole.High. The ability of solvents like methanol to both accept and donate hydrogen bonds should lead to strong solvation of the molecule. A methanol monosolvate of a similar indazole has been reported, suggesting favorable interactions.[8]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneDipole-dipole, hydrogen bond accepting.High to Moderate. These solvents can accept hydrogen bonds from the solute's -OH group and engage in strong dipole-dipole interactions. DMSO is often an excellent solvent for such compounds.
Nonpolar Aprotic Toluene, Dichloromethane (DCM)van der Waals forces, dipole-induced dipole (for DCM).Moderate to Low. Toluene's aromatic ring may interact favorably with the indazole system. DCM has a dipole that may provide some limited solvation.
Nonpolar Aliphatic Hexane, Heptanevan der Waals forces only.Very Low. The significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar nature of these solvents.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[9][10] This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions. The following protocol is aligned with best practices recommended by regulatory bodies like the WHO.[11]

Workflow for Equilibrium Solubility Determination

The overall process follows a logical sequence from preparation to analysis, ensuring data integrity at each stage.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Calculation prep_vial 1. Add excess solid API to a glass vial add_solvent 2. Add a precise volume of the selected solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly add_solvent->seal_vial incubate 4. Incubate in a shaking incubator at 37 ± 1 °C seal_vial->incubate agitate 5. Agitate to ensure constant contact between solid and solvent incubate->agitate time_points 6. Allow to equilibrate for ~24-48 hours agitate->time_points sample 7. Withdraw aliquot of the supernatant time_points->sample separate 8. Separate solid from liquid (Centrifugation or Filtration) sample->separate dilute 9. Immediately dilute sample to prevent precipitation separate->dilute analyze 10. Quantify concentration using a validated HPLC method dilute->analyze calculate 11. Calculate original concentration (mg/mL or M) accounting for dilution analyze->calculate report 12. Report final solubility value calculate->report

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (2-Methyl-2H-indazol-6-yl)methanol in a selected organic solvent at a controlled temperature (e.g., 37 °C, relevant for physiological context).[12][13]

Materials & Equipment:

  • (2-Methyl-2H-indazol-6-yl)methanol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Calibrated positive displacement pipettes

  • 8 mL glass screw-cap vials

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and appropriate diluents

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Methanol or DMSO) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (2-Methyl-2H-indazol-6-yl)methanol to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the test solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 150-250 rpm).[11]

    • The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[11]

    • Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 48 hours. To confirm equilibrium, one can sample at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[11]

  • Sampling and Processing:

    • After equilibration, remove the vials and let the solid settle for 30 minutes inside the incubator to maintain temperature.

    • Carefully withdraw an aliquot (e.g., 500 µL) of the clear supernatant.

    • Immediately separate the dissolved API from any remaining solid. This can be done by:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Filter the aliquot through a solvent-compatible 0.22 µm syringe filter. Note: Ensure the filter does not adsorb the compound.

    • Immediately perform a precise dilution of the clarified supernatant into a known volume of diluent (e.g., dilute 100 µL into 900 µL). This is crucial to prevent the compound from precipitating out as it cools to room temperature.[11]

  • Analysis:

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the following formula:

      • Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

Summarizing Quantitative Data

Results should be compiled into a clear, organized table.

SolventCategoryDielectric Constant (20°C)Mean Solubility (mg/mL) @ 37°CStd. Deviation
MethanolPolar Protic32.7(Experimental Value)(Experimental Value)
EthanolPolar Protic24.5(Experimental Value)(Experimental Value)
AcetonePolar Aprotic20.7(Experimental Value)(Experimental Value)
AcetonitrilePolar Aprotic37.5(Experimental Value)(Experimental Value)
DichloromethaneNonpolar Aprotic9.1(Experimental Value)(Experimental Value)
TolueneNonpolar Aprotic2.4(Experimental Value)(Experimental Value)
n-HexaneNonpolar Aliphatic1.9(Experimental Value)(Experimental Value)
Interpreting the Results

The experimental data should be analyzed in the context of the theoretical framework. The key is to explain the observed trends based on intermolecular forces.

G cluster_solvents Solvent Interactions solute (2-Methyl-2H-indazol-6-yl)methanol - Hydroxyl (-OH) - Indazole N-atoms - Aromatic Rings methanol Methanol (Polar Protic) - H-Bond Donor - H-Bond Acceptor solute->methanol:head Strong H-Bonding (Donor & Acceptor) = High Solubility acetone Acetone (Polar Aprotic) - H-Bond Acceptor - Strong Dipole solute->acetone:head H-Bonding (Acceptor) + Dipole-Dipole = Good Solubility hexane Hexane (Nonpolar) - van der Waals (Dispersion) Forces solute->hexane:head Weak van der Waals (Energy Mismatch) = Poor Solubility

Caption: Key Solute-Solvent Interaction Mechanisms.

  • High Solubility in Methanol: This would be attributed to strong hydrogen bonding. The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the indazole, and its oxygen can act as an acceptor for the indazole's hydroxyl proton.

  • Moderate to High Solubility in Acetone: The carbonyl oxygen of acetone is a strong hydrogen bond acceptor for the solute's -OH group. Strong dipole-dipole interactions between the polar C=O bond and the polar regions of the indazole also contribute significantly.

  • Poor Solubility in Hexane: The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals forces formed between the solute and the nonpolar hexane molecules.

Conclusion

A thorough understanding of the solubility of (2-Methyl-2H-indazol-6-yl)methanol is fundamental to its successful development as a potential therapeutic agent. This guide has provided both the theoretical foundation to predict solubility behavior and a robust, validated experimental protocol to accurately measure it. By systematically applying the shake-flask method and interpreting the results through the lens of intermolecular forces, researchers can generate the critical data needed to guide formulation, ensure the integrity of biological screening, and accelerate the journey from the laboratory to the clinic.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. Available at: [Link]

  • World Health Organization (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Zolotarev, A. A., et al. (2012). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • U.S. Food and Drug Administration (2022). BCS Methodology: Solubility, Permeability & Dissolution. CDER Small Business & Industry Assistance (SBIA) Conference. Available at: [Link]

  • Babu, R. J., & Patel, K. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-40. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

  • Organic Chemistry Portal (2024). Synthesis of indazoles. Available at: [Link]

  • ResearchGate (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Request PDF. Available at: [Link]

  • Carl ROTH GmbH + Co. KG (2023). Safety Data Sheet: Methanol. Available at: [Link]

  • ResearchGate (2023). Synthesis of 1H‐indazole derivatives. Scientific Diagram. Available at: [Link]

  • Torres-Gómez, H., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1894. Available at: [Link]

  • ResearchGate (2019). (PDF) 2-Methyl-6-nitro-2H-indazole. Available at: [Link]

  • ACS Publications (2011). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • MDPI (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]

  • Methanex Corporation (2023). SAFETY DATA SHEET - Methanol. Available at: [Link]

  • Wikipedia (2024). Indazole. Available at: [Link]

  • Castillo, R., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (Basel, Switzerland), 26(8), 2132. Available at: [Link]

  • Pozharskii, A. F., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. Available at: [Link]

  • MDPI (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals. Available at: [Link]

  • Journal of the American Chemical Society (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available at: [Link]

  • S. Naveen, et al. (2019). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 920–923. Available at: [Link]

Sources

discovery and history of 2H-indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 2H-Indazole Compounds

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, with its 2H-tautomer emerging as a particularly "privileged" scaffold. This guide provides a comprehensive overview for researchers and drug development professionals on the history, discovery, and synthetic evolution of 2H-indazole compounds. We will explore the foundational discoveries of Emil Fischer, delve into the mechanistic underpinnings of classical and modern synthetic strategies, and highlight the scaffold's critical role in developing potent therapeutics. This document is structured to provide not just protocols, but the causal, field-proven insights necessary for practical application and innovation.

The 2H-Indazole Core: A Profile of a Privileged Scaffold

Indazoles, also known as benzpyrazoles, are aromatic heterocyclic compounds featuring a benzene ring fused to a pyrazole ring. This arrangement results in a stable, 10 π-electron aromatic system.[1] The position of the non-annular nitrogen atom gives rise to three possible tautomers: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is widely present in bioactive molecules and approved drugs, demonstrating versatile biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Its structural role as a bioisostere of indole has made it a focal point in drug discovery, offering unique electronic and steric properties.[1][5]

Caption: The three principal tautomeric forms of the indazole nucleus.

Foundational Discovery: The Work of Emil Fischer

The history of indazole begins with the pioneering work of Nobel laureate Emil Fischer. In the 1880s, Fischer first reported the synthesis of an indazole derivative.[1][2] His initial work involved the thermal cyclization of o-hydrazino cinnamic acid to produce an indazolone, which, while not a direct synthesis of 2H-indazole, established the fundamental bicyclic ring system that would become a cornerstone of heterocyclic chemistry.[1][2] This seminal discovery laid the groundwork for over a century of synthetic innovation.

The Evolution of 2H-Indazole Synthesis: From Harsh Classics to Catalytic Finesse

The selective synthesis of the 2H-indazole isomer has historically been a challenge, as direct alkylation or arylation of the parent 1H-indazole often yields a mixture of N1 and N2 substituted products.[6] This has driven the development of cyclization strategies that provide regiochemical control.

The Cadogan Reaction: A Foundational Reductive Cyclization

One of the earliest and most effective methods for selectively forming 2H-indazoles is the Cadogan reaction. This transformation involves the reductive cyclization of an ortho-imino-nitrobenzene intermediate.[6]

Causality and Mechanism: The classical approach utilizes a trivalent phosphorus reagent, such as triethyl phosphite, which acts as an oxygen scavenger to deoxygenate the nitro group. This is widely believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization onto the imine nitrogen to form the N-N bond of the indazole ring. The primary drawback of the original Cadogan conditions was their harshness, requiring high temperatures and neat phosphite reagent.[6]

Modern advancements have addressed these limitations. The use of tri-n-butylphosphine, for example, allows the reaction to proceed under much milder conditions, making it more amenable to sensitive substrates.[6][7]

Cadogan_Reaction start o-Nitrobenzaldehyde + Primary Amine (R-NH2) imine Ortho-imino-nitrobenzene (Intermediate) start->imine Condensation cyclization Reductive Cyclization (Nitrene Intermediate) imine->cyclization reductant P(OEt)3 or PBu3 (Reductant) reductant->cyclization Deoxygenation product 2-Substituted-2H-Indazole cyclization->product

Caption: Workflow of the Cadogan reductive cyclization for 2H-indazole synthesis.

Copper-Catalyzed Three-Component Synthesis: A Modern Powerhouse

A significant leap in efficiency and scope for 2H-indazole synthesis came with the development of copper-catalyzed one-pot, three-component reactions. This strategy allows for the rapid assembly of complex 2H-indazoles from simple, readily available starting materials.[1][5][7]

Causality and Mechanism: The success of this method hinges on the unique catalytic activity of copper. In a typical reaction, a 2-bromobenzaldehyde, a primary amine, and sodium azide are combined. The copper catalyst is essential for orchestrating a cascade of events: first, condensation to form an imine, followed by a copper-mediated C-N coupling (displacing the bromide with azide) and finally, an intramolecular N-N bond formation with the extrusion of dinitrogen gas.[5] This approach avoids pre-functionalized substrates and offers high tolerance for a wide variety of functional groups.[5][7]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

The following is a representative protocol based on established literature.[2][5]

  • Reagent Preparation: To an oven-dried reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.1 mmol), sodium azide (NaN₃, 1.5 mmol), and a copper(I) catalyst such as CuI (10 mol%).

  • Solvent and Ligand: Add a suitable ligand if required by the specific catalytic system (e.g., TMEDA, 10 mol%) and an appropriate high-boiling polar aprotic solvent, such as DMSO (3-5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2H-indazole.

The Davis-Beirut Reaction and Mechanistic Insights

The Davis-Beirut reaction provides another valuable route, typically starting from o-nitrobenzylamines or related precursors.[1] Treatment with a mild base promotes an intramolecular cyclization.[1] Intriguingly, studies on this reaction and related Cadogan-type cyclizations have identified 2H-indazole N-oxides as competent intermediates.[8] This discovery is significant as it provides direct evidence for non-nitrene pathways in some reductive cyclizations, suggesting a more complex mechanistic landscape than originally envisioned.[8]

Applications in Drug Discovery and Development

The 2H-indazole scaffold is a validated pharmacophore found in numerous clinically successful drugs and late-stage development candidates. Its ability to form key hydrogen bonds and engage in favorable interactions within biological targets has led to its widespread use.[6][9] The diverse bioactivities stem from its presence in compounds targeting a range of diseases.[4]

  • Oncology: 2H-indazoles are prominent in targeted cancer therapies. Niraparib , a potent PARP inhibitor, is used for treating ovarian and other cancers with BRCA mutations.[3][8] Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[3][9]

  • Antimicrobial and Antiprotozoal Agents: Research has demonstrated the potent activity of 2H-indazole derivatives against various pathogens.[10] Studies have shown significant efficacy against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often outperforming standard drugs like metronidazole.[9][10][11] Activity against fungal pathogens such as Candida albicans has also been reported.[10]

  • Anti-Inflammatory Activity: The scaffold is found in compounds designed as anti-inflammatory agents, with some derivatives showing potent inhibitory activity against enzymes like cyclooxygenase-2 (COX-2).[10][11]

Table 1: Selected 2H-Indazole-Based Therapeutic Agents
Compound NameMechanism of ActionTherapeutic Application
Niraparib Poly (ADP-ribose) polymerase (PARP) inhibitorOvarian, Fallopian Tube, Breast, and Prostate Cancer[3]
Pazopanib Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR)Renal Cell Carcinoma, Soft Tissue Sarcoma[3][9]
WAY-169916 Estrogen Receptor β (ERβ) AgonistInvestigational (e.g., for endometriosis)
MK-4827 PARP Inhibitor (Precursor name for Niraparib)Oncology[8]

Conclusion

From its initial definition by Emil Fischer to its current status as a privileged structure in drug discovery, the 2H-indazole core has a rich and evolving history. The progression of synthetic chemistry from the harsh, classical conditions of the Cadogan reaction to the elegant, high-efficiency of modern copper-catalyzed multicomponent reactions has unlocked the full potential of this scaffold. For researchers in medicinal chemistry, a deep understanding of these synthetic pathways and their mechanistic underpinnings is crucial for designing the next generation of innovative therapeutics built around the versatile 2H-indazole nucleus.

References

  • Fischer indole synthesis - Wikipedia. Wikipedia.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Connect Journal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC.
  • 2H-Indazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate.
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole | Organic Letters.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate.

Sources

(2-Methyl-2H-indazol-6-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of the Privileged Scaffold

In the intricate world of medicinal chemistry, the concept of a "privileged scaffold" represents a cornerstone of efficient drug design. These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as versatile starting points for the development of novel therapeutics across a spectrum of diseases.[1][2] The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has firmly established itself as one such privileged scaffold.[3][4] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions have made it a recurring motif in a multitude of clinically successful drugs.[4]

This guide delves into a specific, highly valuable iteration of this scaffold: (2-Methyl-2H-indazol-6-yl)methanol . We will dissect its synthesis, explore the key chemical features that underpin its "privileged" status, and examine its application in the design of targeted therapies, providing field-proven insights and detailed experimental protocols for the modern drug discovery professional.

The 2-Methyl-2H-indazole Core: A Strategic Design Choice

The indazole nucleus can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, strategic alkylation at the N2 position to lock the molecule in the 2H-indazole form is a common and critical step in drug design.[4][5]

Why N2-Methylation is Crucial:

  • Vectorial Control: The N2-methyl group provides a defined steric and electronic vector, directing the orientation of substituents and influencing how the molecule presents itself to a biological target. This is in contrast to the N1-H tautomer, which can act as both a hydrogen bond donor and acceptor, potentially leading to ambiguous binding modes.

  • Modulation of Physicochemical Properties: N-methylation increases lipophilicity and can improve metabolic stability by blocking a potential site of enzymatic modification. The dipole moment of 2-methyl-2H-indazole is significantly higher than its 1-methyl counterpart, which can influence solubility and interactions with polar environments.[4]

  • Kinetic Accessibility: Under neutral or mildly acidic conditions, the N2 lone pair of the indazole ring is often more kinetically accessible for alkylation, allowing for regioselective synthesis.[6][7]

The C6-methanol substituent further enhances the scaffold's utility, providing a crucial handle for further chemical modification and a potential hydrogen bonding partner to engage with the target protein.

Synthetic Pathways to (2-Methyl-2H-indazol-6-yl)methanol

A robust and scalable synthesis is paramount for any scaffold intended for library generation and drug development. The following multi-step synthesis represents a logical and validated pathway, starting from the commercially available 6-nitro-1H-indazole.

Synthesis_Workflow A 6-Nitro-1H-indazole B Step 1: N2-Methylation (Regioselective) A->B C 2-Methyl-6-nitro-2H-indazole B->C D Step 2: Nitro Reduction C->D E 2-Methyl-2H-indazol-6-amine D->E F Step 3: Sandmeyer Reaction (Diazotization & Cyanation) E->F G 2-Methyl-2H-indazole-6-carbonitrile F->G H Step 4: Hydrolysis & Esterification G->H I Methyl 2-methyl-2H-indazole-6-carboxylate H->I J Step 5: Ester Reduction I->J K (2-Methyl-2H-indazol-6-yl)methanol (Target Scaffold) J->K

Figure 1: Proposed synthetic workflow for (2-Methyl-2H-indazol-6-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

  • Causality: This initial step establishes the critical N2-methylation. The use of dimethyl sulfate under reflux conditions provides an efficient method for methylation. The basic wash is necessary to neutralize any remaining acidic reagents and byproducts.

  • Protocol:

    • Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask equipped with a reflux condenser.[8]

    • Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.[8]

    • Heat the mixture to reflux and maintain for 12 hours.[8]

    • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).[8]

    • Extract the aqueous layer with dichloromethane (20 ml).[8]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a yellow solid.[8]

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine

  • Causality: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Tin(II) chloride in the presence of concentrated HCl is a classic and effective method for this reduction, forming the amine hydrochloride salt which precipitates from the etherial solution.

  • Protocol:

    • Dissolve 2-Methyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) in 2-methoxyethyl ether (4.3 ml) with heating, then cool the solution to 0°C.

    • Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol).

    • Add concentrated HCl (3.2 ml) dropwise, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

    • Add diethyl ether (14 ml) to precipitate the product.

    • Collect the precipitate by filtration to yield 2-Methyl-2H-indazol-6-amine as its hydrochloride salt.

Step 3 & 4: Conversion to Methyl 2-methyl-2H-indazole-6-carboxylate

  • Causality: The Sandmeyer reaction is a powerful tool for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[9][10] Conversion to the nitrile (using CuCN) followed by hydrolysis and esterification is a reliable route to the methyl ester. This two-step process is often more robust than direct conversion to the carboxylic acid.

  • Protocol (Generalized):

    • Diazotization: Dissolve 2-Methyl-2H-indazol-6-amine hydrochloride in aqueous HCl at 0-5°C. Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature or gently heat to drive the substitution, liberating N₂ gas.

    • Work-up & Extraction: After the reaction is complete, neutralize and extract the resulting 2-Methyl-2H-indazole-6-carbonitrile with an organic solvent.

    • Hydrolysis & Esterification: Subject the crude nitrile to acidic or basic hydrolysis to form the carboxylic acid. The carboxylic acid can then be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid, to yield Methyl 2-methyl-2H-indazole-6-carboxylate.

Step 5: Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

  • Causality: Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting esters to primary alcohols.[11] The reaction is performed in an anhydrous ether solvent like THF. The careful quenching procedure is critical for safety and to hydrolyze the aluminum alkoxide intermediate.

  • Protocol (Adapted from a similar reduction):

    • To a solution of Methyl 2-methyl-2H-indazole-6-carboxylate (6.12 mmol) in anhydrous tetrahydrofuran (THF, 30 ml) at 0°C, add a 2.0 M solution of LAH in THF (3.4 ml) dropwise under a nitrogen atmosphere.[11]

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1 N aqueous sodium hydroxide solution.

    • Extract the resulting mixture with ethyl acetate. The organic layer should be washed with brine and dried over anhydrous sodium sulfate.[11]

    • Evaporate the solvent under reduced pressure to yield the crude (2-Methyl-2H-indazol-6-yl)methanol, which can be purified by column chromatography.[11]

Application in Drug Design: A Case Study of PARP Inhibitors

The utility of the (2-Methyl-2H-indazol-6-yl)methanol scaffold is exemplified by its close relationship to the core of Niraparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2).[12] While Niraparib itself is a 2-phenyl-2H-indazole-7-carboxamide, the underlying principles of its structure-activity relationship (SAR) illuminate the value of our target scaffold.

PARP Inhibition and Synthetic Lethality:

PARP enzymes are critical components of the DNA single-strand break repair machinery.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as "synthetic lethality."[12]

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Repair SSB->PARP Repaired_SSB DNA Repaired PARP->Repaired_SSB SSB2 Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB2->DSB Replication Fork Collapse PARPi PARP Inhibitor (e.g., Niraparib) SSB2->PARPi BRCA BRCA Repair (Deficient) DSB->BRCA Cell_Death Cell Death DSB->Cell_Death No Repair

Figure 2: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Structural Insights from Niraparib and Related Compounds:

The indazole core of PARP inhibitors like Niraparib acts as a bioisostere for the nicotinamide moiety of the natural PARP substrate, NAD+.[9] It occupies the nicotinamide binding pocket, forming key interactions.

  • The Role of the Indazole Scaffold: The 2-substituted-2H-indazole ring forms crucial π-π stacking interactions with tyrosine residues in the PARP active site.[9] This hydrophobic interaction is a primary anchor for the inhibitor.

  • Significance of the C6/C7 Substituent: In Niraparib, the 7-carboxamide group forms critical hydrogen bonds with the protein backbone, further securing the inhibitor in the binding pocket. The (2-Methyl-2H-indazol-6-yl)methanol scaffold offers a similar hydrogen bonding capability through its hydroxyl group, while also providing a vector for derivatization to explore other regions of the binding site.

Table 1: Bioactivity of Key Indazole-Based PARP Inhibitors

CompoundTarget(s)IC₅₀ (nM)Key Structural FeatureReference
Niraparib (MK-4827) PARP-1 / PARP-23.8 / 2.12-Phenyl-2H-indazole-7-carboxamide[12]
Analog 48 PARP45-Fluoro-2-phenyl-2H-indazole-7-carboxamide

This data highlights the potency of the 2-substituted-2H-indazole-carboxamide core. The (2-Methyl-2H-indazol-6-yl)methanol scaffold provides a chemically tractable and strategically valuable starting point to generate libraries of compounds that can similarly probe this critical interaction space. The methanol group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to append diverse chemical functionalities, enabling rapid SAR exploration.

Conclusion: A Versatile Tool for Future Discovery

The (2-Methyl-2H-indazol-6-yl)methanol core is more than just an intermediate; it is a strategically designed privileged scaffold. Its synthesis is achievable through established chemical transformations, and its structure is pre-validated by its close relationship to clinically successful drugs. The locked 2H-tautomer provides directional control for substitution, while the C6-methanol group offers a versatile handle for chemical elaboration and a key interaction point for target binding. For researchers and drug development professionals, this scaffold represents a powerful and efficient tool for building high-quality compound libraries aimed at a diverse array of biological targets, from kinases to DNA repair enzymes, paving the way for the next generation of targeted therapies.

References

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1546. Available at: [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
  • Beifuss, U., & Garden, S. J. (2007). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 5(15), 2454-2462. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. Available at: [Link]

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 498–502. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

  • Kim, H. J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European journal of medicinal chemistry, 229, 114065. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. ResearchGate. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(23), 7273. Available at: [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

Sources

An In-depth Technical Guide to Identifying and Mitigating Potential Off-Target Effects of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Indazole Scaffold - A Double-Edged Sword in Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique structure, featuring a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor, makes it an excellent bioisostere for moieties like indole and phenol.[4] This has led to its incorporation into numerous clinically successful drugs, particularly protein kinase inhibitors such as Axitinib and Pazopanib, which are used to treat various cancers.[5][6][7] The success of these compounds lies in the ability of the indazole core to form pivotal hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket.[4]

However, the very feature that makes indazoles effective kinase inhibitors—their affinity for the highly conserved ATP-binding site—is also the root of their primary liability: off-target effects.[8] Most small molecule drugs interact with multiple unintended targets, a phenomenon known as polypharmacology, which can lead to unforeseen toxicity or, in some cases, unexpected therapeutic benefits.[9][10][11] For indazole-based compounds, this promiscuity often manifests as the inhibition of multiple kinases beyond the intended target.[8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the proactive identification, characterization, and mitigation of off-target effects associated with indazole-based compounds. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices, empowering teams to build robust, self-validating workflows for developing safer and more effective therapeutics.

Part 1: Predictive De-risking - In Silico and Computational Approaches

Before committing to costly and time-consuming wet-lab experiments, computational methods offer a powerful first pass to flag potential off-target liabilities. The underlying principle is that molecules with similar structures often interact with a similar range of proteins.

Early identification of potential off-target interactions is a key opportunity to reduce safety-related attrition rates during drug development.[9][12] Modern computational frameworks, such as Off-Target Safety Assessment (OTSA), utilize a combination of machine learning algorithms, 2D chemical similarity searches, and 3D protein pocket similarity analyses to predict a small molecule's interaction profile across the proteome.[12] These systems are trained on vast, curated datasets of compound-activity relationships from patents, journals, and databases.[9]

An OTSA-style workflow can predict an average of 9-10 interactions per drug, often identifying the known pharmacological targets with high accuracy (>70%) while also flagging a significant number of potential off-targets that warrant experimental investigation.[9][10][12]

Logical Workflow for Predictive Analysis

G cluster_0 Computational Prediction Phase Indazole_Compound Indazole Compound (2D/3D Structure) ML Machine Learning & Similarity Algorithms (OTSA, SEA, QSAR) Indazole_Compound->ML Database Curated Databases (>1M compounds, SAR data) Database->ML Prediction Predicted Interaction Profile (Ranked list of potential off-targets) ML->Prediction Analyzes structure

Caption: Workflow for in silico off-target prediction.

By leveraging these predictive tools, research teams can prioritize which indazole derivatives to advance, modify structures to avoid predicted liabilities, and design more focused experimental validation strategies.

Part 2: Experimental Validation - A Multi-tiered Strategy for Target Engagement and Selectivity

No computational model is perfect. Experimental validation is essential to confirm predicted off-target interactions and uncover novel ones. A robust strategy employs orthogonal assays to build a comprehensive and reliable selectivity profile.

Tier 1: Broad Profiling with Kinome Scanning

The most direct way to assess the selectivity of an indazole-based kinase inhibitor is to screen it against a large panel of kinases. This provides a global view of the compound's interaction landscape.

Causality Behind the Method: Kinome scanning directly measures the interaction (either binding affinity or enzymatic inhibition) of a compound against hundreds of purified kinases. This allows for the simultaneous assessment of on-target potency and off-target activity, providing a Selectivity Score.

There are two primary approaches:

  • Activity-Based Assays: These measure the ability of the compound to inhibit the catalytic activity of each kinase. This is the gold standard for confirming functional inhibition.

  • Binding Assays (e.g., KINOMEscan™): This is a high-throughput, site-directed competition affinity binding assay.[13] It measures the ability of a compound to displace a known ligand from the ATP-binding site of each kinase. This method is highly adaptable and can be used for various inhibitor types.[13][14]

Experimental Protocol: Conceptual Workflow for Kinome Scanning

  • Compound Preparation: Solubilize the test indazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Assay Concentration Selection: Choose a single, high concentration for the initial screen (e.g., 1 µM or 10 µM). This concentration should be high enough to detect even weak off-target interactions. The goal is not to determine potency (IC50) at this stage, but to identify all potential interactors.

  • Screening: The compound is incubated with a panel of 400+ kinases. The specific assay format (e.g., radiometric activity or competition binding) will be platform-dependent.[14]

  • Data Acquisition: The output is typically expressed as "% Inhibition" or "% Control" at the tested concentration for each kinase in the panel.

  • Hit Identification: Establish a threshold for significance (e.g., >50% or >75% inhibition). Kinases exceeding this threshold are considered "hits" and potential off-targets.

  • Follow-up Dose-Response: For all identified hits, perform follow-up dose-response experiments to determine the potency (IC50 or Kd) of the interaction. This step is critical to distinguish potent off-target effects from weak, likely irrelevant ones.

Data Presentation: Comparative Kinase Selectivity

The results of kinome scanning are best presented in a table that clearly distinguishes on-target potency from off-target interactions.

Kinase TargetIndazole Cmpd A (IC50, nM)Axitinib (Reference) (IC50, nM)[15]Comments
VEGFR2 (On-Target) 0.5 0.2 High on-target potency
VEGFR1 (On-Target)0.80.1High on-target potency
VEGFR3 (On-Target)0.60.1-0.3High on-target potency
c-Kit (Off-Target)3.51.7Potent off-target interaction
PDGFRβ (Off-Target)8.21.6Potent off-target interaction
Aurora A (Off-Target)850-Weak off-target interaction
PLK1 (Off-Target)>10,000-No significant interaction
CDK2/cyclin A (Off-Target)>10,000-No significant interaction

Note: Data for Compound A is hypothetical for illustrative purposes.

Tier 2: Confirming Intracellular Engagement with the Cellular Thermal Shift Assay (CETSA®)

A compound may inhibit a purified kinase but fail to engage it in the complex milieu of a living cell due to poor permeability, rapid efflux, or metabolic degradation. CETSA is a powerful biophysical assay that confirms target engagement in situ.[16][17][18]

Causality Behind the Method: The principle of CETSA is based on ligand-induced thermal stabilization.[17] When a drug binds to its target protein, it generally increases the protein's conformational stability. This stabilized protein-drug complex requires more thermal energy to denature and aggregate. By heating cells to various temperatures and then measuring the amount of soluble target protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug provides direct evidence of intracellular target engagement.[18][19]

Experimental Protocol: Western Blot-Based CETSA for an Indazole Compound

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either the indazole compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by immediate cooling on ice. Include an unheated control.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would solubilize aggregated proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Immunoblotting: Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific to the suspected off-target protein. Use a suitable secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

CETSA Workflow Diagram

G cluster_1 CETSA Protocol A 1. Treat Intact Cells (Vehicle vs. Indazole Cmpd) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot (Probe for Target Protein) E->F G 7. Analyze Data (Plot Melting Curves) F->G

Sources

The Synthesis of 2-Methyl-2H-indazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Methyl-2H-indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[1] The substitution pattern on the pyrazole ring profoundly influences the molecule's physicochemical properties and biological activity, making regioselective synthesis a critical challenge in medicinal chemistry and drug development.[2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers, such as 2-methyl-2H-indazole, are crucial pharmacophores found in a range of biologically active compounds.[1][3] This guide provides an in-depth review of the synthetic strategies for obtaining 2-methyl-2H-indazole, with a focus on achieving high regioselectivity. We will explore the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols, and present a comparative analysis of different methodologies to aid researchers in selecting the optimal approach for their specific needs.

The Challenge of Regioselectivity in Indazole N-Alkylation

Direct alkylation of the indazole ring with a methylating agent typically yields a mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole.[4] The ratio of these two products is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the nature of the methylating agent.[2] Understanding the interplay of these factors is paramount to developing a selective synthesis of the desired 2-methyl isomer.

Generally, the N-1 substituted product is considered the thermodynamic product, while the N-2 substituted isomer is the kinetic product.[5] However, this is a simplification, and the outcome of the reaction is often governed by a complex interplay of electronic and steric effects.

Key Synthetic Strategies for 2-Methyl-2H-indazole

Several strategies have been developed to overcome the challenge of regioselectivity and provide efficient access to 2-methyl-2H-indazole. These can be broadly categorized into two main approaches:

  • Regioselective N-Methylation of 1H-Indazole: This is the most common approach, starting from the readily available 1H-indazole. Success hinges on carefully controlling the reaction conditions to favor methylation at the N-2 position.

  • De Novo Synthesis of the Indazole Ring: These methods construct the 2-methyl-2H-indazole core from acyclic precursors, thereby circumventing the issue of N-alkylation regioselectivity.

Regioselective N-Methylation of 1H-Indazole

One of the most effective methods for the selective synthesis of 2-alkyl-2H-indazoles involves the use of acid catalysis. This approach leverages the differential basicity of the two nitrogen atoms in the indazole ring. The N-2 nitrogen is generally considered more basic and kinetically accessible for protonation and subsequent alkylation under acidic conditions.[4][6]

A particularly successful method employs methyl 2,2,2-trichloroacetimidate as the methylating agent in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[7] This reaction proceeds with high selectivity, often affording the N-2 methylated product exclusively.[3]

The proposed mechanism involves the protonation of the imidate by the acid catalyst, which then acts as a potent electrophile. The more nucleophilic N-2 atom of the indazole then attacks the activated methyl group, leading to the formation of 2-methyl-2H-indazole.[3] Quantum mechanical studies suggest that while the activation energy for N-1 alkylation might appear lower, the energetic cost of converting the more stable 1H-indazole tautomer to the requisite 2H-tautomer for N-1 attack results in a higher overall energy barrier for the formation of the N-1 isomer.[3]

Experimental Protocol: Acid-Catalyzed N2-Methylation with Methyl 2,2,2-Trichloroacetimidate

  • Materials: 1H-Indazole, Methyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add methyl 2,2,2-trichloroacetimidate (1.2 eq).

    • Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2H-indazole.

While base-mediated alkylation of indazole often leads to mixtures of N-1 and N-2 isomers, careful selection of the base, solvent, and methylating agent can influence the regioselectivity. For the synthesis of 2-methyl-2H-indazole, conditions that favor kinetic control are generally preferred.

The use of weaker bases and polar aprotic solvents can favor the formation of the N-2 isomer. For instance, the methylation of 6-nitro-1H-indazole with methyl iodide in the presence of potassium hydroxide has been reported to give a mixture of N-1 and N-2 methylated products.[5] However, other studies have shown that the choice of the methylating agent can significantly impact the outcome. For example, using dimethyl sulfate with potassium hydroxide for the same substrate also yields a mixture.[5]

The interplay of the cation from the base and the solvent is also crucial. For instance, in the alkylation of 3-substituted indazoles, the combination of sodium hydride in tetrahydrofuran (THF) has been shown to be highly selective for the N-1 position.[8] This is attributed to the formation of a chelated intermediate. Conversely, conditions that disfavor such chelation may lead to a higher proportion of the N-2 isomer.

Comparative Data on N-Methylation of Indazole Derivatives

Methylating AgentBase/CatalystSolventTemperatureN1:N2 RatioYield (%)Reference
Methyl iodideKOH-100 °CN2 selectiveNot reported[5]
Dimethyl sulfateKOH-45 °C~1:142 (N1), 44 (N2)[5]
Methyl 2,2,2-trichloroacetimidateTfOH--N2 exclusiveHigh[7]
Trimethyl orthoformateH₂SO₄RefluxRefluxN2 selectiveModerate[4]
Isopropyl iodideNaHDMF--38[9]
Methyl iodideK₂CO₃DMFrt-44 (N1), 40 (N2)[9]
De Novo Synthesis of 2-Methyl-2H-indazole

An alternative to the N-alkylation of pre-formed indazole is the construction of the heterocyclic ring with the N-methyl group already in place. This approach offers excellent control over regioselectivity.

A powerful one-pot method for the synthesis of 2-substituted 2H-indazoles involves the condensation of an o-nitrobenzaldehyde with a primary amine, in this case, methylamine, followed by a Cadogan reductive cyclization.[10] The intermediate imine undergoes reductive cyclization promoted by a phosphine reagent, such as tri-n-butylphosphine, to afford the 2-methyl-2H-indazole.[10] This method is operationally simple and tolerates a wide range of functional groups.[10]

Experimental Workflow: De Novo Synthesis via Condensation-Cyclization

G A o-Nitrobenzaldehyde C Condensation (i-PrOH, 80 °C) A->C B Methylamine B->C D o-Nitrobenzylidene-N-methylamine (Intermediate) C->D F Cadogan Reductive Cyclization D->F E Tri-n-butylphosphine E->F G 2-Methyl-2H-indazole F->G

Caption: De novo synthesis of 2-methyl-2H-indazole.

Characterization of 2-Methyl-2H-indazole

Accurate characterization of the final product is essential to confirm its identity and purity, and to distinguish it from its N-1 isomer. The following spectroscopic data are characteristic of 2-methyl-2H-indazole.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of 2-methyl-2H-indazole is expected to show a characteristic singlet for the N-methyl group, typically in the range of 4.0-4.2 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon, typically around 40-45 ppm. The aromatic carbons will resonate in the downfield region.[11]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-methyl-2H-indazole (132.16 g/mol ).[11]

Conclusion

The synthesis of 2-methyl-2H-indazole with high regioselectivity is a critical task for researchers in medicinal chemistry and drug discovery. This guide has outlined the key synthetic strategies, from the highly selective acid-catalyzed N-methylation of 1H-indazole to de novo ring construction methods that offer inherent regiochemical control. By understanding the mechanistic principles that govern these reactions and by following the detailed experimental protocols provided, researchers can confidently and efficiently access this important molecular scaffold. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). An efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.
  • Luo, G., Chen, L., & Dubinina, G. G. (2015). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 279-284.
  • Tavares, R., & da Silva, J. F. (2013).
  • Pawar, S. S., Shinde, D. B., & Sekar, N. (2014). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 55(30), 4165-4168.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
  • Lin, M.-H., Liu, H.-J., Chuang, T.-H., & Hsieh, M.-C. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 13(45), 11097–11108.
  • Pineda-Vadillo, J., et al. (2021).
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Alam, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946.
  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2010). ChemInform, 41(32).
  • Wang, C., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(21), 7433-7436.
  • Reddy, G. V., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Smith, A. B., et al. (2024).
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Jin, T., Yang, F., & Yamamoto, Y. (2009). Facile and efficient synthesis of indazole derivatives by 1,3-cycloaddition of arynes with diazo compounds and azomethine imides. Tetrahedron Letters, 50(26), 3371-3374.
  • Longworth, L. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Smith, A. B., et al. (2024).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Methyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for high-level research and drug development applications. It prioritizes regiochemical control, mechanistic understanding, and reproducible workflows.

Executive Summary

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere and core pharmacophore in kinase inhibitors (e.g., Pazopanib) and GPCR ligands. However, its synthesis is plagued by the "Indazole Tautomer Problem." Standard alkylation of 1H-indazoles under basic conditions typically favors the thermodynamically stable N1-isomer (benzenoid), often yielding N1:N2 ratios of 1:1 to 4:1.

This guide details three N2-selective protocols that bypass thermodynamic control. By exploiting the kinetic nucleophilicity of the neutral indazole or utilizing de novo cyclization, researchers can achieve N2:N1 ratios exceeding 95:5.

Mechanistic Insight: The Kinetic vs. Thermodynamic Divergence

To control regioselectivity, one must understand the reacting species.

  • Pathway A (Anionic/Basic): Deprotonation with strong bases (NaH, Cs₂CO₃) generates the indazolyl anion. The negative charge is delocalized. Alkylation at N1 preserves the benzene ring aromaticity (Clar's sextet), making it the Thermodynamic Product .

  • Pathway B (Neutral/Acidic): In neutral media, the 1H-indazole N1 lone pair is part of the aromatic

    
    -system (pyrrole-like), while the N2 lone pair is orthogonal and basic (pyridine-like). Electrophiles attack the most nucleophilic site—N2 —forming a cationic intermediate. Subsequent deprotonation yields the Kinetic Product  (2H-indazole).
    
Visualization: Regioselectivity Decision Tree

IndazolePathways Start 1H-Indazole (Starting Material) Base Strong Base (NaH, Cs2CO3) Start->Base Deprotonation Neutral Neutral Conditions (No Base) Start->Neutral Anion Indazolyl Anion (Delocalized Charge) Base->Anion Prod_N1 1-Methyl-1H-indazole (Thermodynamic, Benzenoid) Anion->Prod_N1 Major Path (Steric/Electronic Control) Prod_N2 2-Methyl-2H-indazole (Kinetic, Quinoid) Anion->Prod_N2 Minor Path Cation N2-Methyl Cationic Intermediate Neutral->Cation Electrophilic Attack (Meerwein Salt / Imidate) Cation->Prod_N2 -H+

Caption: Divergent pathways for indazole alkylation. The neutral pathway (green) exploits the inherent nucleophilicity of N2 to bypass the thermodynamic N1 preference.

Comparative Methodology

FeatureMethod A: Meerwein's SaltMethod B: Imidate/AcidMethod C: Reductive Cyclization
Strategy Direct Alkylation (Neutral)Direct Alkylation (Acid Cat.)De Novo Ring Construction
Reagents Me₃OBF₄ (Trimethyloxonium tetrafluoroborate)Methyl 2,2,2-trichloroacetimidate, TfOH2-Nitrobenzaldehyde, MeNH₂, PBu₃
Selectivity (N2:N1) >95:5 >98:2 100:0 (Structural constraint)
Yield High (80-95%)High (75-90%)Moderate-Good (50-80%)
Scalability Good (g to kg)ExcellentGood
Limitations Moisture sensitive reagentStrong acid handlingRequires specific precursors

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Meerwein's Salt Method

Best for: Rapid methylation of existing indazole cores with high functional group tolerance.

Principle: Trimethyloxonium tetrafluoroborate is a "hard" electrophile that reacts rapidly with the N2 lone pair of the neutral indazole.

Materials:

  • Substituted 1H-Indazole (1.0 equiv)[1]

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)

  • Ethyl Acetate (EtOAc) (Anhydrous)

  • Sat. aq. Sodium Bicarbonate (NaHCO₃)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve the 1H-indazole (e.g., 1.0 g, 8.5 mmol) in anhydrous EtOAc (20 mL). Note: DCM can be used if solubility is an issue, but EtOAc is greener and often provides cleaner precipitation.

  • Addition: Add Me₃OBF₄ (1.5 g, 10.2 mmol) in one portion at Room Temperature (RT).

  • Reaction: Stir vigorously under N₂. The reaction is typically fast (1–4 hours).

    • Observation: A white precipitate (the tetrafluoroborate salt of the N2-methylated indazole) often forms.

  • Quench & Workup:

    • Add sat. aq. NaHCO₃ (20 mL) to the reaction mixture. Stir for 15 minutes. This deprotonates the N1 position, liberating the free base 2-methyl-2H-indazole.

    • Separate phases.[2][3] Extract aqueous layer with EtOAc (2 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Result: Usually >95% purity. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, typically requiring polar eluent like 5-10% MeOH in DCM due to the polarity of 2H-indazoles).

Protocol B: Acid-Catalyzed Imidate Alkylation

Best for: Complex substrates where Meerwein's salt is too aggressive or handling solid salts is difficult.

Principle: The acid catalyst (TfOH) activates the trichloroacetimidate. The neutral indazole attacks via N2.[4]

Materials:

  • 1H-Indazole (1.0 equiv)[1]

  • Methyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.5 equiv)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Dissolve 1H-indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous Toluene (0.2 M).

  • Cool to 0°C.

  • Dropwise add TfOH (0.1 equiv). Caution: Exothermic.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Dilute with EtOAc and wash with sat. NaHCO₃.

  • Purification: Flash chromatography. The trichloroacetamide byproduct is easily separated.

Protocol C: Modified Cadogan-Sundberg Cyclization

Best for: Building the ring from scratch, ensuring 100% regiochemistry (no separation required).

Principle: Condensation of 2-nitrobenzaldehyde with methylamine forms an imine. In situ deoxygenation with tributylphosphine generates a nitrene (or effective equivalent) that inserts into the N-methyl bond/lone pair to close the ring.

Materials:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Methylamine (2.0 M in THF or MeOH) (1.2 equiv)

  • Tri-n-butylphosphine (PBu₃) (2.5 equiv)

  • Solvent: t-BuOH or 1,2-Dichlorobenzene (for high temp)

Step-by-Step Workflow:

  • Imine Formation: Mix 2-nitrobenzaldehyde and methylamine in MeOH. Stir 2h. Evaporate solvent to get the crude imine (Schiff base).

  • Cyclization: Redissolve the crude imine in t-BuOH or 1,2-Dichlorobenzene.

  • Add PBu₃ (2.5 equiv).

  • Heat to reflux (or 150°C microwave) for 4–12 hours.

  • Workup: Cool, concentrate.

  • Purification: This reaction generates phosphine oxide (OPBu₃). Remove via column chromatography (OPBu₃ is very polar) or wash with dilute HCl if the product is basic enough to form a water-soluble salt (then basify and extract).

Analytical Differentiation (QC)

Distinguishing N1 and N2 isomers is critical. Do not rely solely on LCMS (masses are identical).

MethodN1-Methyl (1H) CharacteristicsN2-Methyl (2H) Characteristics
1H NMR (DMSO-d6) Methyl singlet often 4.0–4.1 ppm .Methyl singlet often 4.1–4.2 ppm (slightly downfield).
C3-H Signal Sharp singlet.Often shows broader coupling or slight shift.
NOESY/ROESY NOE correlation between N-Me and C7-H (peri-proton).NOE correlation between N-Me and C3-H. (CRITICAL DIAGNOSTIC).
UV-Vis Lower λ_max (Benzenoid character).Higher λ_max (Quinoid character).
Melting Point Generally lower.Generally higher (more polar/crystalline lattice).
Analytical Workflow Diagram

Analysis Sample Isolated Product NMR 1H NMR & NOESY Sample->NMR Decision NOE Signal? NMR->Decision ResultN1 N-Me <-> C7-H (N1-Isomer) Decision->ResultN1 Observed ResultN2 N-Me <-> C3-H (N2-Isomer) Decision->ResultN2 Observed

Caption: NOESY correlation is the definitive method for structural assignment.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link

  • Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[5] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[6] Synthesis, 54(14), 3215–3226. Link

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[5][7] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[5] Organic Letters, 16(11), 3114–3117. Link

  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective Synthesis of 2-Substituted Indazoles via Alkylation of Indazole under Neutral Conditions. Tetrahedron Letters, 47(40), 7163–7166. Link

  • Pazopanib Synthesis Reference: Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

Sources

purification of (2-Methyl-2H-indazol-6-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of (2-Methyl-2H-indazol-6-yl)methanol by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

(2-Methyl-2H-indazol-6-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The stringent purity requirements for downstream applications, such as high-throughput screening and API synthesis, necessitate a robust and reproducible purification method. This guide provides a detailed, field-proven protocol for the purification of (2-Methyl-2H-indazol-6-yl)methanol from a crude reaction mixture using silica gel column chromatography. We delve into the causality behind methodological choices, from solvent system selection to sample loading techniques, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for High-Purity Indazoles

Indazole derivatives are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The specific isomer, (2-Methyl-2H-indazol-6-yl)methanol, serves as a crucial intermediate. However, synthetic routes often yield this target compound alongside isomers (e.g., the 1-methyl isomer) and other process-related impurities. The presence of these impurities can confound biological assay results and impede the progress of drug development campaigns.

Column chromatography is the gold standard for purifying such moderately polar, UV-active small molecules. This application note presents a systematic approach that leverages the principles of normal-phase chromatography to isolate (2-Methyl-2H-indazol-6-yl)methanol with a purity exceeding 98%.

Foundational Principles: Separation on Silica Gel

The purification strategy hinges on the principles of normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.

  • Mobile Phase: A relatively non-polar solvent system is used as the mobile phase or eluent.

  • Mechanism of Separation: The crude mixture is introduced at the top of the column. As the mobile phase flows through, a partitioning equilibrium is established for each component between the stationary and mobile phases.

    • Less Polar Impurities: Have a weak affinity for the polar silica gel and a high affinity for the non-polar mobile phase. They travel down the column quickly and elute first.

    • (2-Methyl-2H-indazol-6-yl)methanol: The presence of the polar hydroxyl (-CH₂OH) group imparts a moderate affinity for the silica gel. It will elute after the non-polar impurities.

    • More Polar Impurities: Adhere strongly to the silica gel and require a more polar mobile phase to elute, or they may remain at the top of the column.

The key to a successful separation is the selection of a mobile phase that provides a significant difference in the retention factor (Rƒ) between the target compound and its impurities.

Pre-Purification Analysis: Method Development with TLC

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) must be performed to identify the optimal mobile phase. The goal is to achieve an Rƒ value of approximately 0.3-0.4 for the target compound, which provides the best balance between separation efficiency and purification time.

Protocol for TLC Analysis:

  • Preparation: Dissolve a small aliquot of the crude reaction mixture in dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F₂₅₄).

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated atmosphere of the test solvent system. Several mixtures of n-hexane and ethyl acetate should be tested. Based on the polarity of the target molecule, ratios between 2:1 and 1:1 (Hexane:EtOAc) are effective starting points.[1]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analysis: The Rƒ value is calculated as (Distance traveled by spot) / (Distance traveled by solvent front). The solvent system that yields an Rƒ of ~0.3-0.4 for the product spot, with good separation from other spots, should be selected for the column.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of 1-5 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
Item Specification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase (Eluent) n-Hexane and Ethyl Acetate (HPLC Grade)
Column Glass Chromatography Column (e.g., 40-60 mm diameter)
Sample Loading Adsorbent Celite® 545 or additional Silica Gel
Solvents for Workup Dichloromethane (DCM), HPLC Grade
Collection Vessels Glass test tubes or Erlenmeyer flasks
Monitoring TLC plates (Silica Gel 60 F₂₅₄)
Solvent Removal Rotary Evaporator
Experimental Workflow

Purification_Workflow cluster_prep Preparation & Setup cluster_run Execution & Monitoring cluster_iso Isolation & Analysis Crude Crude Product TLC TLC Method Development (Target Rf ≈ 0.3-0.4) Crude->TLC Load Dry Load Sample (Adsorbed onto Silica) Crude->Load Pack Pack Column with Silica Slurry TLC->Pack Determines Eluent Pack->Load Elute Elute with Mobile Phase (e.g., 1:1 Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Pure Pure (2-Methyl-2H-indazol-6-yl)methanol Evap->Pure

Caption: Workflow for the purification of (2-Methyl-2H-indazol-6-yl)methanol.

Step-by-Step Methodology
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the mobile phase (e.g., 1:1 Hexane:EtOAc). Use approximately 50-100 g of silica for every 1 g of crude material.

    • Pour the slurry into the column. Use a funnel to guide the flow and tap the column gently to dislodge air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Never let the top of the silica bed run dry.

    • Add a protective layer of sand (0.5-1.0 cm) on top of the packed silica.

  • Sample Preparation and Loading (Dry Loading):

    • Rationale: Dry loading is superior to direct liquid injection as it ensures a narrow, uniform band of the compound at the start of the purification, leading to significantly better resolution.

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of dichloromethane (10-20 mL).

    • Add 2-3 g of silica gel or Celite® to the solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder as a uniform layer on top of the sand in the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Open the stopcock and begin collecting fractions into numbered test tubes. Maintain a steady flow rate (a few drops per second).

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Monitoring and Pooling:

    • After collecting an initial volume of solvent (the "void volume"), begin spotting every second or third fraction onto a TLC plate.

    • Develop the TLC plate using the mobile phase as the eluent and visualize under UV light.

    • Fractions containing only the target compound spot (at Rƒ ≈ 0.3-0.4) are considered pure.

    • Combine all pure fractions into a single, clean round-bottom flask.

  • Product Isolation:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • The final product should be a white to off-white solid. Determine the final mass to calculate the recovery yield. Confirm purity via analytical techniques such as NMR and LC-MS.

Summary of Recommended Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent separation for moderately polar compounds.
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (starting at 2:1, moving to 1:1 if needed)[1][2]Offers tunable polarity to achieve optimal Rƒ. This system is widely documented for separating heterocyclic compounds.[3]
Target Rƒ (TLC) 0.3 - 0.4Ensures the compound elutes from the column in a reasonable volume with good separation from impurities.
Sample Loading Dry Loading (adsorbed onto silica)Prevents band broadening and improves resolution, leading to higher purity of the final product.
Detection Method TLC with UV visualization (254 nm)The indazole ring is a strong chromophore, allowing for easy, non-destructive visualization of the compound in collected fractions.[4]

Troubleshooting

  • Problem: The compound does not move off the baseline (Rƒ ≈ 0).

    • Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., from 1:1 Hex:EtOAc to 1:2 or even pure EtOAc).

  • Problem: All spots run to the top of the TLC plate (Rƒ ≈ 1).

    • Solution: The mobile phase is too polar. Increase the proportion of n-hexane (e.g., from 1:1 Hex:EtOAc to 2:1 or 3:1).

  • Problem: Poor separation between the product and an impurity ("streaking" or overlapping spots).

    • Solution: Try a different solvent system. Replacing ethyl acetate with dichloromethane/methanol (e.g., 98:2 DCM:MeOH) can alter the selectivity of the separation. Ensure the column is not overloaded with crude material.

References

  • Al-Ostoot, F. H., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 2-Methyl-6-nitro-2H-indazole. PubChem Compound Summary for CID 533441. Available from: [Link]

  • Johnson, J. B., et al. Supporting Information - Asymmetric, Rhodium-Catalyzed Additions of Arylboronic Acids to an N-Acylnitroso Compound. Wiley-VCH. Available from: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Reddy, V. P., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(11), 1545. Available from: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available from: [Link]

Sources

analytical methods for characterizing (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-2H-indazol-6-yl)methanol (CAS: 1159511-53-1) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors). Its structural integrity is defined by two critical quality attributes (CQAs):

  • Regioisomeric Purity: The 2H-indazole core is kinetically accessible but thermodynamically less stable than the 1H-isomer. Distinguishing the N2-methylated product from the N1-methylated impurity is the primary analytical challenge.

  • Functional Group Integrity: Verification of the C6-methanol moiety without over-oxidation to the aldehyde or carboxylic acid.[1]

This guide provides a self-validating analytical workflow combining 2D-NMR (NOESY) for absolute structural assignment and UPLC-MS/MS for high-throughput purity profiling.

Structural Elucidation: The Regioisomer Challenge

The Analytical Problem

Indazole alkylation often yields a mixture of N1 and N2 isomers. While 1H NMR shows chemical shift differences, these are solvent-dependent and unreliable for absolute assignment without reference standards.[1]

  • Target: 2-Methyl-2H-indazole (N2-Me)

  • Impurity: 1-Methyl-1H-indazole (N1-Me)

The Solution: 1H-1H NOESY Spectroscopy

The definitive method for assignment relies on the spatial proximity of the N-methyl group to the aromatic protons.

  • N2-Methyl Isomer (Target): The methyl group at position 2 is spatially proximate to the proton at position 3 (H3 ).[1] It is distant from the benzene ring protons.[1]

  • N1-Methyl Isomer (Impurity): The methyl group at position 1 is spatially proximate to the proton at position 7 (H7 ) due to the peri-interaction.[1]

Experimental Protocol: Structural Assignment

Instrument: 500 MHz NMR (Bruker Avance or equivalent) Solvent: DMSO-d6 (Preferred over CDCl3 to prevent -OH proton exchange and improve solubility).[1] Concentration: 10-15 mg/mL.

Step-by-Step Workflow:

  • 1H Survey Scan: Acquire standard 1H spectrum.[1] Identify the singlet arising from the N-methyl group (typically

    
     4.0 - 4.2 ppm).[1]
    
  • NOESY Acquisition:

    • Mixing time (

      
      ): 300–500 ms.[1]
      
    • Scans: 16–32 per increment.

    • Data matrix: 2048 x 256.[1]

  • Data Processing: Apply sine-bell apodization and phase correction.

  • Analysis: Extract the row corresponding to the N-Methyl singlet.

    • Pass Criteria: Observation of a strong Cross-Peak between N-Me and the singlet/doublet of H3 (

      
       ~8.0-8.5 ppm).
      
    • Fail Criteria: Observation of a strong Cross-Peak between N-Me and the doublet of H7 (

      
       ~7.0-7.5 ppm).
      
Visualization: Regioisomer Assignment Logic

Indazole_Assignment Start Crude Material (2-Methyl-2H-indazol-6-yl)methanol NMR_Exp Run 1H-1H NOESY (DMSO-d6) Start->NMR_Exp Decision Analyze N-Methyl Signal Cross-Peaks NMR_Exp->Decision Result_N2 Correlation: N-Me ↔ H3 (Pyrazolic Proton) Decision->Result_N2 Observed Result_N1 Correlation: N-Me ↔ H7 (Benzene Proton) Decision->Result_N1 Observed Conclusion_Target CONFIRMED TARGET 2-Methyl-2H-indazole Result_N2->Conclusion_Target Conclusion_Impurity REJECT: ISOMERIC IMPURITY 1-Methyl-1H-indazole Result_N1->Conclusion_Impurity

Caption: Logical workflow for distinguishing N1 vs. N2 indazole regioisomers using NOESY NMR correlations.

Purity Profiling: UPLC-UV-MS Method

Chromatographic Strategy

Separating the N1 and N2 regioisomers requires a stationary phase capable of shape selectivity and interaction with the basic nitrogen.[1] Standard C18 is effective, but "Polar Embedded" or Phenyl-Hexyl phases often provide superior resolution for regioisomers.[1]

Challenge: The hydroxymethyl group makes the molecule polar, potentially causing early elution.[1] Solution: Use a weak basic buffer (Ammonium Acetate) or Formic Acid to control the ionization state of the indazole nitrogen.[1]

Recommended Protocol (UPLC)
ParameterSettingRationale
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm)Robust hybrid particle for high pH stability and peak shape.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]7)Buffers the basic indazole nitrogen; improves peak symmetry.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Flow Rate 0.4 mL/minOptimal for UPLC efficiency.[1]
Column Temp 40 °CReduces backpressure and improves mass transfer.[1]
Detection UV @ 254 nm & 280 nm280 nm is specific for the indazole chromophore.[1]
Injection Vol 2.0 µLPrevent column overload.

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
0.5 95 5 Hold (Dewetting)
4.0 5 95 Linear Gradient
5.0 5 95 Wash

| 5.1 | 95 | 5 | Re-equilibration |

Mass Spectrometry Parameters (ESI+)

For identification of impurities (e.g., oxidation products), Q-TOF or Triple Quad is recommended.[1]

  • Ionization: Electrospray Positive (ESI+)[1]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Parent Ion: m/z 163.08 [M+H]+ (Calc.[1] MW: 162.08)[1]

  • Key Fragments:

    • m/z 145 [M+H - H2O]+ (Characteristic of benzyl alcohol type structure).[1]

    • m/z 132 [M+H - CH2OH]+ (Loss of hydroxymethyl).[1]

Synthesis Context & Impurity Fate Mapping

Understanding the synthesis allows the analyst to predict impurities.[1] The standard route involves the reduction of Methyl 2-methyl-2H-indazole-6-carboxylate.

Workflow Diagram

Synthesis_Impurity_Map SM Starting Material Methyl 1H-indazole-6-carboxylate Step1 Methylation (MeI / Base) SM->Step1 Intermediate Mixture: N1-Ester + N2-Ester Step1->Intermediate Step2 Reduction (LiAlH4 or DIBAL) Intermediate->Step2 Target TARGET (2-Methyl-2H-indazol-6-yl)methanol Step2->Target Imp1 Impurity A (1-Methyl-1H-indazol-6-yl)methanol (Regioisomer) Step2->Imp1 From N1-Ester Imp2 Impurity B Methyl 2-methyl-2H-indazole-6-carboxylate (Unreacted Ester) Step2->Imp2 Incomplete Rxn Imp3 Impurity C 2-Methyl-2H-indazole-6-carbaldehyde (Under-reduction/Oxidation) Target->Imp3 Air Oxidation

Caption: Fate mapping of impurities derived from the standard methylation-reduction synthetic route.

References

  • Regioisomer Differentiation in Indazoles: Doganc, F., & Göker, H. (2024).[1][2] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[1][2] Link

  • Synthesis and Stability: Meanwell, N. A., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3] Beilstein Journal of Organic Chemistry, 17, 1676–1688.[1] Link

  • General Indazole Properties: PubChem Compound Summary for CID 44119269, (2-Methyl-2H-indazol-6-yl)methanol. National Center for Biotechnology Information (2025).[1] Link[1]

  • Analytical Method Development: BenchChem Technical Guide. Troubleshooting workflow for identifying and resolving unexpected HPLC peaks in Indazole synthesis. Link

Sources

Strategic Utilization of (2-Methyl-2H-indazol-6-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of (2-Methyl-2H-indazol-6-yl)methanol (CAS: 1159511-53-1) as a high-value scaffold in the development of Type II ATP-competitive kinase inhibitors. While 1H-indazoles are thermodynamically dominant, the 2H-indazole tautomer—locked via N2-methylation—is a privileged pharmacophore found in FDA-approved tyrosine kinase inhibitors (TKIs) such as Pazopanib and Axitinib .

The C6-hydroxymethyl group serves as a versatile "chemical warhead," allowing medicinal chemists to extend the molecule into the solvent-exposed region of the kinase ATP-binding pocket. This guide provides validated protocols for transforming this alcohol handle into electrophilic halides or aldehydes, facilitating the synthesis of diverse inhibitor libraries targeting VEGFR , PDGFR , and FLT3 .

Chemical Profile & Structural Logic[1][2]

The "Tautomer Lock" Advantage

Indazole exists in two tautomeric forms: 1H and 2H.[1] In solution, the 1H-form is favored. However, many kinase active sites (specifically the hinge region) require the specific hydrogen bond donor/acceptor motif of the 2H-indazole .

  • N2-Methylation: Permanently "locks" the indazole in the 2H-tautomer, ensuring a static binding conformation that reduces the entropic penalty upon binding to the kinase hinge region.

  • C6-Position: Vectors substituents away from the hinge, typically towards the solvent front or the ribose-binding pocket, making it an ideal site for solubilizing groups (e.g., morpholines, piperazines) or hydrophobic tails.

Compound Specifications
PropertyData
IUPAC Name (2-methylindazol-6-yl)methanol
CAS Number 1159511-53-1
Molecular Weight 162.19 g/mol
Core Scaffold 2H-Indazole (N2-methylated)
Reactive Handle Primary Benzylic Alcohol (-CH₂OH)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.[2]
Key Application Precursor for Pazopanib/Axitinib analogs (VEGFR/PDGFR inhibitors).

Strategic Synthetic Workflows

The utility of (2-Methyl-2H-indazol-6-yl)methanol lies in its divergent reactivity . It can be activated as an electrophile (via halogenation) or oxidized to an aldehyde for reductive amination.

Decision Tree: Synthetic Pathways

The following diagram illustrates the logical flow for utilizing this scaffold in drug discovery.

SyntheticWorkflow Start (2-Methyl-2H-indazol-6-yl)methanol (Starting Material) Path1 PATH A: Electrophilic Activation Start->Path1 Path2 PATH B: Oxidation Strategy Start->Path2 Path3 PATH C: Direct Mitsunobu Start->Path3 Chloride Benzyl Chloride Derivative (Electrophile) Path1->Chloride SOCl2 or MsCl SN2 S_N2 Coupling (with Amines/Phenols) Chloride->SN2 Inhibitor Final Kinase Inhibitor (VEGFR/PDGFR Target) SN2->Inhibitor Aldehyde Indazole-6-carbaldehyde Path2->Aldehyde Dess-Martin or MnO2 RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm RedAm->Inhibitor Ether Ether Linked Inhibitor Path3->Ether PPh3 / DIAD Ether->Inhibitor

Figure 1: Divergent synthetic pathways starting from the hydroxymethyl indazole scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Alcohol Precursor

Context: If the alcohol is not purchased, it is best synthesized from the ester.

Reaction: Reduction of Methyl 2-methyl-2H-indazole-6-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve Methyl 2-methyl-2H-indazole-6-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction: Cool to 0°C. Add LiAlH₄ (2.4 M in THF, 1.5 eq) dropwise over 20 minutes.

    • Note: The N2-methyl group is stable to LAH, unlike some N-acyl protecting groups.

  • Workup: Stir at 0°C for 1 hour. Quench via Fieser method (Water, 15% NaOH, Water). Filter the granular precipitate through Celite.

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the white solid.[3]

    • Validation: ¹H NMR (DMSO-d₆) should show a doublet at ~4.6 ppm (CH₂-OH) and a triplet at ~5.3 ppm (OH).

Protocol B: Activation to Benzyl Chloride (Electrophile)

Context: Essential for creating alkylating agents to couple with pyrimidine or quinoline cores.

Reaction: Chlorination using Thionyl Chloride.

  • Dissolution: Dissolve (2-Methyl-2H-indazol-6-yl)methanol (1.0 g, 6.1 mmol) in anhydrous DCM (15 mL).

  • Addition: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise. Add a catalytic amount of DMF (2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (The chloride is usually less polar than the alcohol).

  • Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (2x) to remove residual SOCl₂.

  • Storage: The resulting 6-(chloromethyl)-2-methyl-2H-indazole hydrochloride salt is unstable to moisture. Use immediately for coupling or store under Argon at -20°C.

Protocol C: Reductive Amination (Pazopanib-Style Linkage)

Context: This mimics the linkage found in Pazopanib, converting the alcohol to an amine linker.

Phase 1: Oxidation to Aldehyde

  • Suspend the alcohol (1.0 eq) in DCM.

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

  • Stir for 3 hours at RT. Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1).

  • Isolate the organic layer, dry over MgSO₄, and concentrate to yield 2-methyl-2H-indazole-6-carbaldehyde .

Phase 2: Reductive Amination

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine partner (e.g., 2-aminopyrimidine derivative, 1.1 eq) in DCE (Dichloroethane).

  • Catalyst: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq). Stir overnight at RT.

  • Why NaBH(OAc)₃? It is milder than NaBH₄ and will not reduce the remaining aldehyde before it forms the imine.

Biological Context: VEGFR2 Inhibition Pathway

Inhibitors derived from this scaffold typically function as Type II inhibitors, binding to the inactive "DFG-out" conformation of kinases like VEGFR2.

VEGFR_Pathway Ligand VEGF-A Ligand Receptor VEGFR2 Receptor (Tyrosine Kinase) Ligand->Receptor Binding AutoPhos Autophosphorylation (Tyr1175) Receptor->AutoPhos Activation Inhibitor Indazole-Based Inhibitor (Blocks ATP Binding) Inhibitor->Receptor Inhibition (Type II) Signaling Downstream Signaling (MAPK/ERK, PI3K/Akt) AutoPhos->Signaling Angiogenesis Angiogenesis (Cell Proliferation) Signaling->Angiogenesis

Figure 2: Mechanism of Action.[4][5] The indazole inhibitor competes with ATP, preventing autophosphorylation and halting the angiogenic cascade.

References

  • Choi, H. et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). PubMed Central. Retrieved from [Link]

  • Qi, J. et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica. Retrieved from [Link]

  • Toledano, A. S. et al. (2024).[6][7] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. Organic Letters. Retrieved from [Link]

Sources

Application Note: Regioselective N-Methylation of 6-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-methylation of 6-substituted indazoles. It addresses the critical challenge of controlling regioselectivity (N1 vs. N2) through mechanistic understanding and precise experimental protocols.

Abstract & Strategic Overview

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Pazopanib, Axitinib). However, the N-methylation of 6-substituted indazoles presents a classic regioselectivity problem due to annular tautomerism. The 1H-indazole (N1-H) is thermodynamically favored over the 2H-indazole (N2-H) by approximately 2–5 kcal/mol.

Upon deprotonation, the resulting indazolide anion is an ambident nucleophile. Alkylation can occur at:

  • N1 (Thermodynamic Product): Generally favored by ionic conditions, high temperatures, and steric freedom.

  • N2 (Kinetic Product): Often favored by specific chelation effects, lower temperatures, or transient directing groups (e.g., imidates).

For 6-substituted indazoles , the substituent exerts a remote electronic effect. Electron-withdrawing groups (EWG) at C6 (e.g., -F, -CF3, -NO2) increase the acidity of the N-H proton, potentially stabilizing the anion but reducing overall nucleophilicity. Electron-donating groups (EDG) (e.g., -OMe) have the inverse effect.

This guide provides two distinct protocols to access either isomer selectively and a definitive method for structural assignment.

Mechanistic Pathways & Regiocontrol

The following diagram illustrates the bifurcation between thermodynamic and kinetic control, influenced by the choice of base and alkylating agent.

IndazoleMethylation Indazole 6-Substituted Indazole (Tautomeric Equilibrium) Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion Deprotonation Imidate Me-Trichloroacetimidate (Acid Catalysis) Indazole->Imidate NaH NaH / THF (Dissociated Ion Pair) Anion->NaH N1_Prod N1-Methyl Indazole (Thermodynamic) NaH->N1_Prod Steric Control High Temp N2_Prod N2-Methyl Indazole (Kinetic) NaH->N2_Prod Minor Product Imidate->N1_Prod Minor Product Imidate->N2_Prod Direct Transfer (Concerted/Tight IP)

Figure 1: Mechanistic divergence in indazole alkylation. N1-alkylation is driven by thermodynamic stability of the product, while N2-alkylation can be accessed via specific reagent control.[1]

Experimental Protocols

Protocol A: N1-Selective Methylation (Thermodynamic Control)

Target: >95% N1-isomer Mechanism: The use of Sodium Hydride (NaH) in THF creates a "naked" indazolide anion. The N1 position, being less sterically hindered (unless C7 is substituted) and leading to the full benzenoid aromaticity retention, is the preferred site of attack.

Materials:

  • 6-Substituted Indazole (1.0 equiv)[2][3][4]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[4]

  • Methyl Iodide (MeI) (1.1 equiv)[4]

  • Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the 6-substituted indazole in anhydrous THF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise.[4] Caution: Hydrogen gas evolution. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[4] N1-methyl usually has a higher R_f than the starting material but lower than N2-methyl in EtOAc/Hexane systems (though this varies by substituent).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[4] Wash combined organics with Brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Note on 6-Substituents:

  • 6-Nitro (EWG): Reaction is faster due to higher acidity of NH.

  • 6-Methoxy (EDG): May require longer reaction times or gentle heating (40°C) due to reduced nucleophilicity of the anion.

Protocol B: N2-Selective Methylation (Kinetic Control)

Target: >80% N2-isomer (Substrate dependent) Mechanism: Direct alkylation using Methyl 2,2,2-trichloroacetimidate under acid catalysis favors the N2 position. This reaction proceeds via a protonated imidate intermediate that transfers the methyl group to the most basic nitrogen (N2) in a kinetically controlled pathway, avoiding the equilibration to the thermodynamic N1 product.

Materials:

  • 6-Substituted Indazole (1.0 equiv)[2][3][4]

  • Methyl 2,2,2-trichloroacetimidate (2.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or TfOH (0.1 equiv - Catalyst)

  • Anhydrous DCM or Toluene

Step-by-Step Procedure:

  • Preparation: Use an oven-dried vial under inert atmosphere.

  • Mixing: Suspend the indazole in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate.

  • Catalysis: Add TMSOTf (catalytic amount) dropwise at RT.

  • Reaction: Stir at RT for 12–24 hours. The reaction may precipitate the trichloroacetamide byproduct.

  • Workup: Filter off the solid byproduct. Wash the filtrate with saturated NaHCO3 (to neutralize acid) and Brine.

  • Purification: The N2 isomer is often less polar. Use a shallow gradient (e.g., 5-20% EtOAc/Hexanes) to separate it from any trace N1 isomer.

Structural Assignment (The "Self-Validating" Step)

Correctly assigning the N1 vs. N2 isomer is critical. Do not rely solely on melting point.

Method: 1D NOE or 2D NOESY NMR This is the gold standard. You must observe the "Through-Space" interaction between the new Methyl group and the protons on the ring.

  • N1-Methyl: Shows an NOE correlation to the proton at C7 (H7).

  • N2-Methyl: Shows an NOE correlation to the proton at C3 (H3).

Data Summary Table:

FeatureN1-Methyl IndazoleN2-Methyl Indazole
Thermodynamics More Stable (Aromatic benzenoid ring preserved)Less Stable (Quinoid-like character)
NOE Correlation Me ↔ H7 (Critical Proof)Me ↔ H3 (Critical Proof)
C-13 NMR (N-Me) Typically 35–36 ppmTypically 39–41 ppm (Deshielded)
Chromatography Generally More Polar (Lower Rf)Generally Less Polar (Higher Rf)
UV Absorbance Similar to parentOften bathochromically shifted (Red shift)

Visualization of NOE Correlations:

Figure 2: Diagnostic NOE interactions for structural verification.

Troubleshooting & Optimization

Issue: Low Regioselectivity (Mixture of Isomers)

  • Cause: High temperatures or "loose" ion pairs (e.g., using K2CO3 in DMF) often lead to mixtures (approx 60:40 or 70:30).

  • Solution: Switch to Protocol A (NaH/THF) for N1. Switch to Protocol B (Imidate) for N2. Avoid DMF if high selectivity is required.

Issue: 6-Substituent Steric Clash

  • Context: If the 6-substituent is bulky (e.g., -tBu, -Ph), it does not significantly block N1, but it may alter solubility.

  • Solution: Ensure complete dissolution before adding base. Use sonication if necessary.

Issue: Over-Methylation (Quaternization)

  • Cause: Large excess of MeI.

  • Solution: Strictly limit MeI to 1.1 equivalents. Indazoles are less prone to quaternization than imidazoles, but it can occur, forming the N1,N2-dimethyl indazolium salt. This salt is water-soluble and will be lost in the aqueous wash (or precipitate out).

References

  • Regioselective N-Alkylation Mechanisms

    • Luo, G.; Chen, L.; Dubé, P. Regioselective N-Alkylation of Indazoles. J. Org. Chem.2006 , 71, 5392–5395.

  • N2-Selective Imidate Protocol

    • Dixon, D. D.; et al. Highly Selective N2-Alkylation of 1H-Indazoles using Methyl 2,2,2-Trichloroacetimidate. Synthesis2022 , 54, 4675.

  • DFT and Substituent Effects

    • Zhang, W.; et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[5] Chem.2024 , 20, 1940–1954.

  • Spectroscopic Assignment (NOESY)

    • Claramunt, R. M.; et al. The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR spectroscopy. Arkivoc2006 , (v), 51-63.

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of (2-Methyl-2H-indazol-6-yl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Methyl-2H-indazol-6-yl)methanol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The 2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for their therapeutic potential, including kinase inhibitors for oncology.[1][2] The regioselective synthesis of 2-substituted-2H-indazoles is a key challenge, with the 2-isomer often being the less thermodynamically stable product.[3][4] This document provides a comprehensive guide to a robust and scalable synthetic route to (2-Methyl-2H-indazol-6-yl)methanol, designed for researchers and process chemists in the pharmaceutical industry. The described protocol emphasizes operational simplicity, high yields, and safety, making it suitable for large-scale production.

The synthetic strategy detailed herein begins with the commercially available 6-nitro-1H-indazole and proceeds through a regioselective methylation, followed by reduction of the nitro group, diazotization and hydroxylation, and finally, reduction of the resulting carboxylic acid to the desired alcohol. This multi-step synthesis has been optimized to ensure high purity of the final product and to minimize the use of hazardous reagents where possible.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The process is designed as a four-step sequence, with each step optimized for yield and scalability.

Synthetic_Pathway A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B  Step 1: Regioselective N-Methylation C 6-Amino-2-methyl-2H-indazole B->C  Step 2: Nitro Group Reduction D 2-Methyl-2H-indazole-6-carboxylic acid C->D  Step 3: Sandmeyer-type Reaction E (2-Methyl-2H-indazol-6-yl)methanol D->E  Step 4: Carboxylic Acid Reduction

Figure 1: Overall synthetic workflow for (2-Methyl-2H-indazol-6-yl)methanol.

Detailed Protocols and Experimental Insights

Step 1: Regioselective Synthesis of 2-Methyl-6-nitro-2H-indazole

Principle: The regioselective N-methylation of 6-nitro-1H-indazole is a critical step. While alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, the presence of an electron-withdrawing group at the 6-position can influence the regioselectivity. The protocol described here utilizes dimethyl sulfate in the presence of a base to favor the formation of the desired N2-methylated product.[5][6]

Protocol:

  • Reaction Setup: To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM, 10 vol), add dimethyl sulfoxide (DMSO, 1 vol).[5]

  • Reagent Addition: Add dimethyl sulfate (1.05 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 vol).

  • Extraction and Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford 2-methyl-6-nitro-2H-indazole as a yellow solid.

ParameterValue
Starting Material6-Nitro-1H-indazole
ReagentsDimethyl sulfate, DMSO
SolventDichloromethane
TemperatureReflux
Reaction Time12 hours
Typical Yield75-85%

Causality and Optimization: The use of a biphasic solvent system with DMSO can enhance the rate of methylation. The choice of a mild base like sodium bicarbonate for the work-up is crucial to prevent hydrolysis of the product. For large-scale synthesis, careful control of the addition of dimethyl sulfate is necessary due to its toxicity and exothermic reaction potential.

Step 2: Synthesis of 6-Amino-2-methyl-2H-indazole

Principle: The reduction of the nitro group to an amine is a standard transformation. Several reducing agents can be employed, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. For large-scale applications, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product isolation.

Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol (15 vol).

  • Catalyst Addition: Add palladium on carbon (10% w/w, 0.05 eq) to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 6-amino-2-methyl-2H-indazole, which can be used in the next step without further purification.

ParameterValue
Starting Material2-Methyl-6-nitro-2H-indazole
ReagentHydrogen (H2)
Catalyst10% Palladium on Carbon
SolventEthanol
Pressure50 psi
TemperatureRoom Temperature
Typical Yield>95% (crude)

Safety and Scalability: Catalytic hydrogenation is an exothermic process. On a large scale, proper heat management is essential. The catalyst is pyrophoric and must be handled with care, especially during filtration.

Step 3: Synthesis of 2-Methyl-2H-indazole-6-carboxylic acid

Principle: This step involves the conversion of the amino group to a carboxylic acid. A Sandmeyer-type reaction is a reliable method for this transformation. The amine is first diazotized with sodium nitrite in an acidic medium, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to form the nitrile. Subsequent hydrolysis of the nitrile yields the carboxylic acid.

Protocol:

  • Diazotization: Dissolve 6-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid (3 vol) and water (5 vol) at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water (5 vol). Add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.

  • Hydrolysis: Add a solution of sodium hydroxide (4.0 eq) in water (10 vol) and reflux the mixture for 6 hours to hydrolyze the nitrile.

  • Work-up and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 2-methyl-2H-indazole-6-carboxylic acid.

ParameterValue
Starting Material6-Amino-2-methyl-2H-indazole
ReagentsNaNO2, HCl, CuCN, NaCN, NaOH
SolventWater
Temperature0 °C to Reflux
Typical Yield60-70%

Mechanistic Insight: The Sandmeyer reaction proceeds via a radical mechanism involving the transfer of an electron from the copper(I) species to the diazonium salt. The subsequent steps involve the loss of nitrogen gas and the formation of an aryl radical, which then reacts with the cyanide.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Cyanation cluster_2 Hydrolysis Ar-NH2 6-Amino-2-methyl- 2H-indazole Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ Ar-CN 2-Methyl-2H-indazole- 6-carbonitrile Ar-N2+->Ar-CN CuCN Ar-COOH 2-Methyl-2H-indazole- 6-carboxylic acid Ar-CN->Ar-COOH NaOH, H2O, heat

Figure 2: Key transformations in the Sandmeyer-type reaction sequence.

Step 4: Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

Principle: The final step is the reduction of the carboxylic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LAH) are effective but can be challenging to handle on a large scale. A more scalable alternative is the use of borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS).

Protocol:

  • Reaction Setup: To a stirred suspension of 2-methyl-2H-indazole-6-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol) under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 2.5 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Extraction and Isolation: Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (2-Methyl-2H-indazol-6-yl)methanol as a white solid.

ParameterValue
Starting Material2-Methyl-2H-indazole-6-carboxylic acid
ReagentBorane-tetrahydrofuran complex
SolventTetrahydrofuran
Temperature0 °C to Room Temperature
Typical Yield80-90%

Safety Considerations: Borane-THF is flammable and reacts violently with water. The quenching process is exothermic and generates hydrogen gas, requiring adequate ventilation and careful execution.

Analytical Characterization

The identity and purity of the final product, (2-Methyl-2H-indazol-6-yl)methanol, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The protocol outlined in this application note provides a reliable and scalable route for the synthesis of (2-Methyl-2H-indazol-6-yl)methanol. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The emphasis on scalable and safer reagents, along with detailed procedural insights, ensures that this guide is a practical tool for the modern chemistry laboratory.

References

  • Gellis, A., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 227. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. [Link]

  • Kumar, M. R., et al. (2011). A Copper-Catalyzed, One-Pot, Three-Component Synthesis of 2-Aryl-2H-indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • Gellis, A., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed, National Center for Biotechnology Information. [Link]

  • Gellis, A., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. [Link]

  • Bhat, M. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(2), 1035-1054. [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1546. [Link]

  • Gellis, A., et al. (2016). Strategies for the synthesis of 2-alkenyl-2H-indazoles. ResearchGate. [Link]

  • Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2167. [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]

  • Besson, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12775–12782. [Link]

  • Li, B., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(3), 484-497. [Link]

  • Google Patents. (1959).
  • MySkinRecipes. (n.d.). 6-bromo-2-methyl-2H-indazole. [Link]

Sources

Application Note: Structural Elucidation of (2-Methyl-2H-indazol-6-yl)methanol using High-Resolution NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis and characterization of (2-Methyl-2H-indazol-6-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug development.[1] We detail optimized, self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies herein are designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure data integrity and reproducibility. By integrating high-resolution ¹H NMR, ¹³C NMR, and ESI-MS data, this guide establishes a robust workflow for the unambiguous structural confirmation of the target molecule and its analogues.

Introduction and Physicochemical Profile

(2-Methyl-2H-indazol-6-yl)methanol is a substituted indazole derivative. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, making the rigorous characterization of its derivatives a critical step in pharmaceutical research. Accurate structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthetic intermediates. This document outlines the analytical synergy of NMR and MS to provide orthogonal data points for complete molecular characterization.

Table 1: Physicochemical Properties of (2-Methyl-2H-indazol-6-yl)methanol

PropertyValueSource
IUPAC Name (2-methylindazol-6-yl)methanolJ&K Scientific[2]
CAS Number 1159511-53-1J&K Scientific[2]
Molecular Formula C₉H₁₀N₂OGuidechem[3], ChemScene[4]
Molecular Weight 162.19 g/mol Guidechem[3], ChemScene[4]
Canonical SMILES CN1C=C2C=CC(=CC2=N1)COJ&K Scientific[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The protocols below are optimized for achieving high-resolution spectra for compounds of this class.

Rationale for Experimental Design

The choice of a deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules due to its volatility and minimal overlap with analyte signals.[5] However, if the compound exhibits poor solubility or if hydrogen-bonding interactions involving the hydroxyl proton are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.[5] Sample concentration represents a trade-off: higher concentrations reduce acquisition time, especially for ¹³C NMR, but can lead to line broadening due to increased viscosity.[6] A concentration of 10-20 mg/mL is typically optimal for ¹H NMR, while 50-100 mg may be required for a rapid ¹³C NMR spectrum.[7][8]

Experimental Protocol: NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) A 1. Weigh 10-20 mg of (2-Methyl-2H-indazol-6-yl)methanol B 2. Dissolve in ~0.6 mL of CDCl₃ or DMSO-d₆ A->B C 3. Vortex until fully dissolved B->C D 4. Filter solution through a pipette with glass wool into a 5 mm NMR tube C->D E 5. Insert sample into spectrometer D->E F 6. Lock on solvent deuterium signal and perform automated shimming E->F G 7. Acquire ¹H NMR Spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C{¹H} NMR Spectrum (e.g., 1024 scans) G->H I 9. Process data (FT, phase correction, and baseline correction) H->I

Diagram 1: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[8]

  • Filtration: To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Instrumentation: Insert the sample into a spectrometer (e.g., 400 MHz).

  • Locking and Shimming: The instrument's field frequency is "locked" to the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity across the sample volume, which is crucial for sharp spectral lines.[7]

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard experiment with 16 scans is typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of the ¹³C isotope, more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform (FT), followed by phase and baseline correction to yield the final spectrum.

Predicted Spectral Data and Interpretation

Based on the known structure and data from analogous compounds, the following spectral features are predicted.[5][9][10]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10s1HH-3The proton on the five-membered ring is typically deshielded.
~7.70d1HH-4Aromatic proton ortho to the fused ring junction.
~7.50s1HH-7Aromatic proton adjacent to the N-methyl group side.
~7.15d1HH-5Aromatic proton ortho to the methanol substituent.
~4.80s2H-CH₂OHMethylene protons adjacent to an oxygen and an aromatic ring.
~4.15s3HN-CH₃Methyl group attached to a nitrogen atom.
~1.60br s1H-OHHydroxyl proton; chemical shift is variable and may exchange with trace water.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~150.0C-7aQuaternary carbon at the fused ring junction.
~141.0C-6Aromatic carbon bearing the methanol group.
~128.0C-3aQuaternary carbon at the fused ring junction.
~122.5C-3Carbon in the five-membered ring.
~121.0C-4Aromatic CH.
~120.0C-5Aromatic CH.
~118.0C-7Aromatic CH.
~65.0-CH₂OHMethylene carbon attached to oxygen.
~35.0N-CH₃N-methyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[11][12]

Rationale for Experimental Design

Positive ion mode ESI is selected because the two nitrogen atoms in the indazole ring are basic and readily accept a proton to form a stable cation. The choice of solvent, typically methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid), is critical to promote efficient ionization and analyte desolvation.[13] A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for determining the accurate mass and calculating the elemental composition, providing a high degree of confidence in the molecular formula.

Experimental Protocol: ESI-MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF MS) A 1. Prepare a stock solution of analyte (1 mg/mL in Methanol) B 2. Dilute stock solution to ~1-10 µg/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid C 3. Infuse sample via syringe pump (e.g., 5 µL/min) or LC injection B->C D 4. Ionize using ESI in Positive Ion Mode C->D E 5. Acquire Full Scan MS Data (e.g., m/z 50-500) D->E F 6. (Optional) Acquire MS/MS data on the isolated [M+H]⁺ ion E->F G 7. Analyze spectrum for accurate mass and fragmentation patterns F->G

Diagram 2: General workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol (~1 mg/mL). Further dilute this stock to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to facilitate stable ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass spectrometer.

  • Data Acquisition: Acquire data in full scan mode to detect the molecular ion. If further structural information is needed, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zDescription
[M+H]⁺163.0866Expected within 5 ppmProtonated molecular ion. The primary evidence for molecular weight.
[M-H₂O+H]⁺145.0760PossibleLoss of water from the methanol group.
[M-CH₂O+H]⁺133.0760LikelyLoss of formaldehyde, a common fragmentation for benzyl alcohols.

The primary ion observed will be the protonated molecule at m/z 163.0866. An accurate mass measurement within 5 ppm of this value confirms the elemental formula C₉H₁₀N₂O. In MS/MS analysis, characteristic fragmentation of indazole derivatives often involves cleavages of substituents on the ring.[14] The most probable fragmentation pathways for (2-Methyl-2H-indazol-6-yl)methanol would be the neutral loss of water (18 Da) or formaldehyde (30 Da) from the hydroxymethyl group.

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and high-resolution Mass Spectrometry provides a powerful and definitive workflow for the structural characterization of (2-Methyl-2H-indazol-6-yl)methanol. NMR spectroscopy delivers precise information on the atomic connectivity and chemical environment, while MS confirms the molecular formula and offers corroborative structural evidence through fragmentation analysis. The protocols and expected data presented in this note serve as a reliable guide for researchers to ensure the identity, purity, and structural integrity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

  • MySkinRecipes. 2-Methyl-2H-indazol-6-ol.
  • ResearchGate. (PDF) 2-Methyl-6-nitro-2H-indazole.
  • PubChem. 2-Methyl-2H-indazol-6-amine. Available at: [Link]

  • PubChem. 2-Methyl-2H-indazole. Available at: [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • PubMed Central. 2-Methyl-6-nitro-2H-indazole. Available at: [Link]

  • PubMed Central. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available at: [Link]

  • GISSMO NMR. (2-Methyl-2H-indazol-3-yl)methanol. Available at: [Link]

  • PubMed Central. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • PubMed Central. Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • MDPI. CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Available at: [Link]

  • University of Illinois Urbana-Champaign. Small molecule NMR sample preparation. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • YouTube. Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. Available at: [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • PubMed. Pre-electrospray ionisation manifold methylation and post-electrospray ionisation manifold cleavage/ion cluster formation observed during electrospray ionisation of chloramphenicol in solutions of methanol and acetonitrile for liquid chromatography-mass spectrometry employing a commercial quadrupole ion trap mass analyser. Available at: [Link]

Sources

Application Note: Strategic Derivatization of (2-Methyl-2H-indazol-6-yl)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted modification of this scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties. This application note provides a detailed guide for the derivatization of (2-Methyl-2H-indazol-6-yl)methanol, a versatile starting material for generating compound libraries aimed at structure-activity relationship (SAR) studies. We present detailed protocols for etherification, esterification, and amination of the C6-methanol group, discuss the rationale behind these modifications, and outline a framework for subsequent SAR analysis.

Introduction: The 2H-Indazole Moiety in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a common feature in a multitude of biologically active compounds.[1] The 2-substituted-2H-indazole isomer, in particular, has garnered significant attention due to its presence in approved drugs and clinical candidates. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

(2-Methyl-2H-indazol-6-yl)methanol serves as an excellent starting point for SAR exploration. The primary alcohol at the C6 position is a versatile chemical handle that can be readily converted into a variety of functional groups, including ethers, esters, and amines. These modifications allow for the systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at this position impact biological activity.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel indazole-based compounds. The protocols provided herein are designed to be robust and adaptable, serving as a foundation for the generation of diverse chemical libraries for SAR studies.

Derivatization Strategies and Protocols

The primary alcohol of (2-Methyl-2H-indazol-6-yl)methanol can be derivatized through several well-established synthetic transformations. The choice of reaction will depend on the desired functional group and the overall synthetic strategy.

Etherification: Probing Steric and Lipophilic Interactions

The synthesis of ether derivatives is a common strategy to explore the impact of steric bulk and lipophilicity on target engagement. Williamson ether synthesis is a reliable method for the preparation of a wide range of alkyl and aryl ethers.

Protocol 1: Williamson Ether Synthesis of (2-Methyl-2H-indazol-6-yl)methoxy Derivatives

Rationale: This protocol utilizes a strong base to deprotonate the primary alcohol, forming an alkoxide that subsequently displaces a halide from an alkyl or benzyl halide. The choice of the electrophile (R-X) allows for the introduction of a wide variety of substituents.

Materials:

  • (2-Methyl-2H-indazol-6-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or Benzyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2-Methyl-2H-indazol-6-yl)methanol (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl or benzyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether derivative.

Esterification: Introducing Hydrogen Bond Acceptors

Esterification allows for the introduction of a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. Standard esterification conditions using acyl chlorides or carboxylic acids with coupling agents are generally effective.

Protocol 2: Acyl Chloride-Mediated Esterification

Rationale: This method involves the reaction of the alcohol with a more reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • (2-Methyl-2H-indazol-6-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Methyl-2H-indazol-6-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Amination via the Mitsunobu Reaction: Accessing Novel Chemical Space

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of configuration if a chiral center is present.[2][3][4][5] This reaction allows for the introduction of a diverse range of primary and secondary amines.

Protocol 3: Mitsunobu Reaction for the Synthesis of 6-(Aminomethyl)-2-methyl-2H-indazoles

Rationale: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a suitable nitrogen nucleophile (e.g., phthalimide, followed by deprotection).

Materials:

  • (2-Methyl-2H-indazol-6-yl)methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Phthalimide

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Methyl-2H-indazol-6-yl)methanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude phthalimide intermediate by silica gel column chromatography.

  • Dissolve the purified intermediate in ethanol and add hydrazine hydrate (5.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine. Further purification may be required.

Analytical Characterization

Confirmation of the successful synthesis and purity of each derivative is crucial. A combination of the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Framework for Structure-Activity Relationship (SAR) Studies

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The data generated from these assays can then be used to establish an SAR.

Table 1: Hypothetical SAR Data for (2-Methyl-2H-indazol-6-yl)methanol Derivatives

Compound IDR GroupModification TypeIC₅₀ (nM)
Parent -HAlcohol1500
Ether-1 -CH₂PhEther250
Ether-2 -CH₂CH₃Ether800
Ester-1 -C(O)PhEster500
Ester-2 -C(O)CH₃Ester1200
Amine-1 -NH₂Amine100

SAR Interpretation:

  • Derivatization of the alcohol is beneficial: All derivatives show improved potency compared to the parent alcohol.

  • Aromatic interactions may be important: The benzyl ether (Ether-1) is significantly more potent than the ethyl ether (Ether-2), suggesting a potential beneficial interaction of the phenyl ring with the target.

  • Hydrogen bonding is key: The primary amine (Amine-1) is the most potent compound, indicating that a hydrogen bond donor at this position is highly favorable for activity.

Workflow for Derivatization and SAR Analysis

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start (2-Methyl-2H-indazol-6-yl)methanol Ether Etherification (Protocol 1) Start->Ether Ester Esterification (Protocol 2) Start->Ester Amine Amination (Protocol 3) Start->Amine Purify Purification & Characterization (NMR, MS, HPLC) Ether->Purify Ester->Purify Amine->Purify BioAssay In vitro Biological Assay (e.g., Enzyme Inhibition) Purify->BioAssay Data IC50 Determination BioAssay->Data SAR_Table Tabulate SAR Data (Table 1) Data->SAR_Table Conclusion Draw SAR Conclusions & Design Next Generation Compounds SAR_Table->Conclusion Conclusion->Start Iterative Design

Figure 1: A workflow diagram illustrating the process from synthesis to SAR analysis.

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a valuable starting material for the generation of diverse compound libraries for SAR studies. The protocols outlined in this application note for etherification, esterification, and amination provide a solid foundation for medicinal chemists to explore the chemical space around the 2H-indazole core. A systematic approach to derivatization, coupled with robust analytical characterization and biological evaluation, will undoubtedly accelerate the discovery of novel and potent therapeutic agents.

References

  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. (2025). Request PDF. Retrieved from [Link]

  • N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. PMC. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC - NIH. Retrieved from [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2017). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction Insights. Scribd. Retrieved from [Link]

  • 2-Methyl-6-nitro-2H-indazole. (2011). ResearchGate. Retrieved from [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2017). MDPI. Retrieved from [Link]

Sources

Strategic Functionalization of (2-Methyl-2H-indazol-6-yl)methanol: Linker Coupling Protocols for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

(2-Methyl-2H-indazol-6-yl)methanol is a critical pharmacophore often serving as the "warhead" anchor in Fragment-Based Drug Discovery (FBDD) and PROTAC synthesis. Its structural core—the 2-methyl-2H-indazole—is an aromatic heterocycle distinct from its 1H-tautomer due to the fixed methylation at the N2 position.

Chemo-Structural Analysis:

  • Primary Handle: The C6-hydroxymethyl group (–CH₂OH) acts as a primary benzylic-like alcohol. It is nucleophilic and susceptible to oxidation.

  • Electronic Environment: The indazole ring is electron-rich. The C6 position, being meta to the bridgehead carbons, allows the methylene group to stabilize carbocationic intermediates less effectively than a standard benzyl group, making SN1 pathways slower and SN2 pathways (direct displacement) highly favorable.[1]

  • Stability: Unlike 1H-indazoles which can suffer from N1/N2 tautomeric ambiguity during alkylation, the 2-methyl group locks the system, preventing regioselectivity issues at the nitrogen centers.[1]

This guide details three validated protocols to couple this scaffold to a linker (e.g., PEG, alkyl chain) for bioconjugation.

Decision Matrix: Selecting the Coupling Strategy

Before beginning synthesis, select the protocol based on your Linker's functional group.[1]

CouplingLogic Start Linker Functional Group? AlkylHalide Alkyl Halide/Tosylate (-Br, -I, -OTs) Start->AlkylHalide Amine Primary/Secondary Amine (-NH2, -NHR) Start->Amine PhenolAcid Phenol / Acid / Imide (-OH, -COOH) Start->PhenolAcid MethodA Method A: Williamson Ether Synthesis AlkylHalide->MethodA Direct S_N2 MethodB Method B: Activation & Displacement Amine->MethodB Convert Alcohol to Leaving Group MethodC Method C: Mitsunobu Coupling PhenolAcid->MethodC Redox Coupling

Figure 1: Decision tree for selecting the optimal conjugation pathway based on linker termination.[1]

Protocol A: Williamson Ether Synthesis (Base-Mediated)

Best for: Alkyl halide terminated linkers (e.g., Br-PEG-Boc).[1] Mechanism: Irreversible deprotonation of the alcohol followed by SN2 attack.

Materials
  • Substrate: (2-Methyl-2H-indazol-6-yl)methanol (1.0 eq)

  • Linker: Alkyl Bromide or Iodide (1.2 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the indazole substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C . Add NaH portion-wise.

    • Critical Insight: Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide. The solution often turns yellow/orange due to charge delocalization.

  • Coupling: Add the Linker (dissolved in minimal DMF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1] The product will be less polar than the starting alcohol.

  • Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl. Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x).[1] Dry over Na₂SO₄.

Quantitative Data Summary:

ParameterSpecificationNotes
Temperature 0°C

23°C
Avoid heating >50°C to prevent elimination on the linker.
Stoichiometry 1.0 : 1.2 : 1.5(Substrate : Linker : Base).[1] Excess base ensures full conversion.
Typical Yield 75–85%Major loss usually occurs during DMF extraction if not thorough.

Protocol B: Activation & Displacement (Mesylation)

Best for: Amine-terminated linkers (e.g., H₂N-PEG-Azide).[1] Mechanism: Conversion of the poor leaving group (-OH) to a mesylate (-OMs), followed by nucleophilic attack by the amine.[1]

Workflow Visualization

Mesylation Substrate (2-Methyl-2H-indazol-6-yl)methanol Activation Step 1: Activation (MsCl, TEA, DCM, 0°C) Substrate->Activation Intermediate Intermediate: Indazolyl-6-ylmethyl methanesulfonate Activation->Intermediate -HCl Coupling Step 2: Displacement (Amine Linker, DIPEA, MeCN, 60°C) Intermediate->Coupling Product Final Conjugate: Secondary Amine Linkage Coupling->Product S_N2 Substitution

Figure 2: Two-step conversion of the alcohol to a reactive mesylate followed by amine displacement.

Step-by-Step Methodology

Step 1: Activation (Mesylation) [1][2]

  • Dissolve substrate (1.0 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]

  • Stir for 1–2 hours.

  • Workup: Wash with cold 1M HCl, then sat. NaHCO₃. Dry (Na₂SO₄) and concentrate.[1]

    • Stability Check: The benzylic mesylate is moderately unstable. Do not store. Use immediately in Step 2.

Step 2: Displacement

  • Dissolve the crude mesylate in anhydrous Acetonitrile (MeCN).

  • Add the Amine Linker (1.5 eq) and DIPEA (2.0 eq).

  • Heat to 60°C for 4–6 hours.

    • Why Heat? Secondary amines are sterically hindered; thermal energy is required to overcome the activation barrier for SN2 displacement on the benzylic carbon.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Mitsunobu Coupling

Best for: Phenol or Imide linkers (e.g., Thalidomide derivatives for PROTACs).[1] Mechanism: Redox-mediated condensation using Phosphine and Azodicarboxylate.

Materials
  • Reagents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD or DEAD (1.5 eq).[1]

  • Nucleophile: Linker with acidic proton (pKa < 11), e.g., Phenol.[1]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Dissolve Substrate (1.0 eq), Linker (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF.[1]

  • Cool to 0°C .

  • Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Caution: Exothermic. Rapid addition generates hydrazine byproducts that are difficult to remove.

  • Stir at RT for 12 hours.

  • Workup: Concentrate and triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[2]

Validation & Quality Control

To ensure the protocol was successful, verify the following analytical markers:

TechniqueMarker for SuccessMarker for Failure
1H NMR Shift of CH₂ protons: The benzylic CH₂ (originally ~4.7 ppm) will shift downfield (~5.2 ppm) for esters/ethers or upfield (~3.8 ppm) for amines.Aldehyde signal (~10 ppm): Indicates oxidation of the alcohol.
LC-MS Mass Shift: [M+Linker]+ observed.[M+16]+: Indicates oxidation to carboxylic acid or N-oxide formation.

References

  • General Williamson Ether Synthesis: Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction Protocols: Mitsunobu Reaction. Organic Chemistry Portal.[3][4] [Link][1]

  • Indazole Chemistry & Stability: Synthesis of 2H-indazoles. Organic Chemistry Portal.[3][4] [Link]

Sources

reaction conditions for functionalizing the methanol group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Hydroxymethyl Handle

Abstract

The hydroxymethyl group (


), often colloquially referred to as the "methanol group" when attached to complex scaffolds, represents a critical pivot point in medicinal chemistry. It serves as both a polar pharmacophore and a versatile synthetic handle. This guide moves beyond textbook definitions to provide field-validated protocols for three distinct transformations: Controlled Oxidation  (accessing aldehydes/acids), Stereocontrolled Substitution  (Mitsunobu/Appel), and Radical C-H Functionalization  (using methanol as a C1 source).

Strategic Overview: The Hydroxymethyl Decision Matrix

Before selecting a reagent, the drug developer must analyze the substrate's electronic and steric environment. The following decision matrix synthesizes yield data and functional group tolerance to guide experimental design.

Table 1: Comparative Analysis of Functionalization Strategies

Transformation TargetPrimary Reagent SystemKey AdvantageCritical Limitation
Aldehyde (CHO) Oxalyl Chloride / DMSO (Swern)High reliability; low cost; minimal over-oxidation.Cryogenic temps (-78°C) required; volatile sulfide byproducts.
Aldehyde (CHO) Dess-Martin Periodinane (DMP)Mild; room temp; tolerates acid-sensitive groups.Reagent cost; potentially shock-sensitive residues.
Alkyl Halide (CH2-X) PPh3 / CBr4 (Appel)Neutral conditions; high stereocontrol (inversion).[1]Separation of triphenylphosphine oxide (TPPO) is difficult.
Ester/Ether (CH2-OR) PPh3 / DIAD (Mitsunobu)Inverts stereochemistry; mild activation of OH.Strict pKa requirements for nucleophile (<13); "finicky" order of addition.
C-H Methylation Ir(ppy)3 / Peroxides (Photoredox)Direct C-H functionalization using MeOH as solvent/reagent.[2][3]Requires blue LED setup; radical pathway may lack regiocontrol on complex rings.

Module 1: The Redox Gateway (Controlled Oxidation)

The conversion of a primary alcohol to an aldehyde is the most common gateway reaction. The Swern Oxidation remains the gold standard for scale-up due to its rigorous mechanism which prevents over-oxidation to the carboxylic acid.

Mechanism & Workflow Visualization

SwernOxidation DMSO DMSO Inter1 Chlorosulfonium Salt DMSO->Inter1 -78°C, DCM OxCl Oxalyl Chloride (COCl)2 OxCl->Inter1 Alkoxy Alkoxysulfonium Intermediate Inter1->Alkoxy + Alcohol -78°C Alcohol Substrate (R-CH2OH) Alcohol->Alkoxy Product Aldehyde (R-CHO) Alkoxy->Product + TEA Warm to RT TEA Triethylamine (Base) TEA->Product E2 Elimination

Figure 1: The Swern Oxidation Logic Flow. Note the critical temperature checkpoints to prevent Pummerer rearrangement side-products.

Protocol A: Standard Swern Oxidation

Target: Conversion of N-Boc-4-hydroxymethyl-piperidine to aldehyde.

  • Activation: To a flame-dried round-bottom flask under

    
    , add dry DCM (5.0 mL/mmol substrate). Cool to -78°C  (dry ice/acetone).
    
  • Reagent Addition: Add oxalyl chloride (1.5 equiv) dropwise. Wait 5 mins.

  • DMSO Charge: Add DMSO (2.5 equiv) dropwise. Critical: Gas evolution (

    
    ) will occur. Maintain temp < -60°C to avoid decomposition of the active chlorosulfonium species. Stir for 15 mins.
    
  • Substrate Addition: Add the primary alcohol (1.0 equiv) dissolved in minimum DCM dropwise. Stir for 30 mins at -78°C.

  • Termination: Add Triethylamine (

    
    , 5.0 equiv) dropwise. The reaction will turn cloudy/white.
    
  • Warming: Remove cooling bath and allow to warm to 0°C over 30 mins.

  • Quench: Add saturated

    
     solution. Extract with DCM.[4][5]
    

Self-Validating Check:

  • Smell Test: A distinct "creamed corn" smell (Dimethyl sulfide) indicates successful elimination.

  • TLC: Aldehydes are UV active. Use DNP stain (orange/red spot) to confirm aldehyde formation.

Module 2: Stereocontrolled Substitution (Mitsunobu)

When the goal is to replace the


 with a heteroatom (N, O, S) while inverting stereochemistry (relevant if the methanol group is on a chiral center, e.g., a secondary alcohol, though applied here to primary for activation), the Mitsunobu reaction is paramount.[6][7]
Protocol B: The "Ordered" Mitsunobu

Context: Many Mitsunobu failures arise from mixing reagents in the wrong order, leading to betaine decomposition before substrate engagement.

Reagents:

  • Triphenylphosphine (

    
    , 1.5 equiv)[8]
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) - Preferred over DEAD for stability.

  • Nucleophile (Acid/Phenol/Imide, pKa < 13)[9]

Step-by-Step:

  • Solvation: Dissolve Alcohol (1.0 equiv), ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (1.5 equiv), and Nucleophile (1.0-1.2 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[5][8]
    
  • The Trigger: Add DIAD (1.5 equiv) dropwise over 10-15 minutes. The solution will turn yellow/orange and fade as the azo-reagent is consumed.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Workup: Concentrate and triturate with cold

    
    /Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid (TPPO) before column chromatography.
    

Troubleshooting (The "Betaine" Check):

  • If the yellow color of DIAD persists, the betaine is not forming or not reacting. Check solvent dryness.

  • pKa Rule: If the nucleophile pKa > 13, the betaine will not deprotonate it. Use a more acidic surrogate (e.g., use DPPA instead of hydrazoic acid for azidation).

Module 3: The Frontier (Photoredox C-H Functionalization)

Modern drug discovery utilizes Methanol not just as a substrate, but as a C1 Radical Source to functionalize heteroarenes (Minisci-type reaction). This allows the "installation" of a hydroxymethyl group onto a drug scaffold.

Mechanism: Radical Hydroxymethylation

Photoredox Light Blue LED (450 nm) Cat Photocatalyst [Ir(ppy)3] Light->Cat Excitation Oxidant Oxidant (Benzoyl Peroxide) Cat->Oxidant SET Methanol Methanol (CH3OH) Oxidant->Methanol HAT (H-Abstraction) Radical •CH2OH (Hydroxymethyl Radical) Methanol->Radical Heterocycle Heteroarene (Drug Scaffold) Radical->Heterocycle Minisci Addition Product C-H Functionalized Product Heterocycle->Product Re-aromatization

Figure 2: Photoredox pathway for installing a hydroxymethyl group using Methanol as the reagent.[2][10]

Protocol C: Photoredox Hydroxymethylation

Reference: Adapted from MacMillan et al.[2][11]

  • Setup: Use a borosilicate glass vial (transparent to blue light).

  • Cocktail: Add Heteroarene (1.0 equiv),

    
     (1 mol%), and Benzoyl Peroxide (1.5 equiv).
    
  • Solvent: Add Methanol (

    
    ) as the solvent. Add TFA (1.0 equiv) to activate the heterocycle.
    
  • Deoxygenation: Sparge with Argon for 15 mins. Critical: Oxygen quenches the excited triplet state of the catalyst.

  • Irradiation: Irradiate with Blue LEDs (34 W Kessil lamps or similar) with fan cooling to maintain RT. Stir for 18-24h.

  • Workup: Dilute with saturated

    
    , extract with EtOAc.
    

References

  • Omura, K., & Swern, D. (1978).[12][13] Oxidation of alcohols by "activated" dimethyl sulfoxide.[12][13] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.[12][13] [12]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. (Foundational text for photoredox radical generation mechanisms).

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Application Notes and Protocols for Developing Cell-Based Assays with (2-Methyl-2H-indazol-6-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Derivatives as HSP90 Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of (2-Methyl-2H-indazol-6-yl)methanol, in particular, have emerged as potent modulators of key cellular signaling pathways, with many exhibiting promise as anti-cancer agents.[2][3] A prominent mechanism of action for this class of compounds is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[4][5]

HSP90 inhibition leads to the proteasomal degradation of these client proteins, which include receptor tyrosine kinases (e.g., EGFR, HER2), non-receptor tyrosine kinases (e.g., JAK2), and key components of downstream signaling cascades like the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[6][7][8] This multifaceted disruption of oncogenic signaling makes HSP90 an attractive therapeutic target.

This guide will provide a detailed framework for developing a suite of cell-based assays to characterize the biological activity of (2-Methyl-2H-indazol-6-yl)methanol derivatives, using the well-characterized second-generation HSP90 inhibitor, Ganetespib (STA-9090) , as a representative example. Ganetespib's unique triazolone-containing resorcinol scaffold confers high potency and a favorable safety profile compared to first-generation inhibitors.[9][10] We will detail protocols for assessing cell viability, apoptosis induction, and the modulation of key signaling pathways, providing researchers with a robust toolkit for preclinical evaluation of this compound class.

Principle of Action: Ganetespib-Mediated HSP90 Inhibition

Ganetespib competitively binds to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone cycle.[9] This prevents the proper folding and maturation of HSP90 client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The depletion of these critical proteins simultaneously shuts down multiple oncogenic signaling pathways, culminating in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[2][10][11]

HSP90_Inhibition_Workflow cluster_0 HSP90 Chaperone Cycle cluster_1 Ganetespib Intervention cluster_2 Cellular Outcomes HSP90 HSP90 FoldedClient Stable, Active Client Protein HSP90->FoldedClient Matures Ub Ubiquitin HSP90->Ub Unfolded Client Released Client Oncogenic Client Protein (e.g., EGFR, AKT, JAK2) Client->HSP90 ATP ATP ATP->HSP90 CoChaperone Co-chaperones (e.g., p23) CoChaperone->HSP90 Ganetespib Ganetespib ((2-Methyl-2H-indazol-6-yl)methanol derivative) Ganetespib->HSP90 Binds to ATP pocket Proteasome Proteasome Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation Signaling_Off Signaling Pathways Inhibited (MAPK, PI3K/Akt, JAK/STAT) Degradation->Signaling_Off CellCycleArrest Cell Cycle Arrest (G2/M Phase) Signaling_Off->CellCycleArrest Apoptosis Apoptosis Signaling_Off->Apoptosis

Caption: Mechanism of Ganetespib-mediated HSP90 inhibition.

Experimental Workflow: A Three-Tiered Approach to Characterization

A logical and efficient workflow for characterizing a novel (2-Methyl-2H-indazol-6-yl)methanol derivative involves a tiered approach, starting with broad phenotypic effects and progressively moving to more specific mechanistic validation.

Experimental_Workflow Tier1 Tier 1: Phenotypic Screening (Cell Viability Assay) Tier2 Tier 2: Apoptosis Induction (Caspase-3/7 Activation Assay) Tier1->Tier2 Confirm Cytotoxicity is Due to Apoptosis Tier3 Tier 3: Mechanistic Validation (Western Blot for Signaling Pathways) Tier2->Tier3 Investigate Upstream Mechanism of Action Data Data Analysis & Interpretation (IC50, Pathway Modulation) Tier3->Data

Caption: Tiered experimental workflow for compound characterization.

Tier 1 Protocol: Assessing Antiproliferative Activity

The initial step is to determine the compound's effect on cell proliferation and viability. A luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive and robust method for this purpose.[12][13] The assay quantifies ATP, an indicator of metabolically active cells.[14]

Protocol 1: Luminescence-Based Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a cancer cell line.

Materials:

  • Test compound (e.g., Ganetespib) dissolved in DMSO.

  • Cancer cell line (e.g., NCI-H1975 human non-small cell lung cancer cells, known to be sensitive to Ganetespib).[2]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Sterile, opaque-walled 96-well plates suitable for luminescence readings.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).[12][14]

  • Multichannel pipette.

  • Plate shaker.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well opaque-walled plate.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the test compound in complete growth medium. A starting concentration range for Ganetespib could be 0.5 nM to 5 µM.[15]

    • Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[16]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

CompoundCell LineIC50 (nM)
GanetespibNCI-H1975 (NSCLC)~5-10
GanetespibAGS (Gastric Cancer)~3.05[10]
GanetespibN87 (Gastric Cancer)~2.96[10]
Table 1: Representative IC50 values for Ganetespib in various cancer cell lines.

Tier 2 Protocol: Quantifying Apoptosis Induction

Following the observation of reduced cell viability, it is crucial to determine if this is due to the induction of apoptosis, a hallmark of HSP90 inhibitor activity.[2][17] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspases-3 and -7, key executioners of apoptosis.[18]

Protocol 2: Caspase-3/7 Activation Assay

Objective: To measure the induction of apoptosis by the test compound through the activation of effector caspases-3 and -7.

Materials:

  • Cells treated as in Protocol 1 (can be run in parallel or as a separate experiment).

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar).[18]

  • Sterile, opaque-walled 96-well plates.

  • Plate shaker.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells in a 96-well opaque-walled plate as described in Protocol 1 (Steps 1 and 2). A typical treatment duration to observe apoptosis is 24 to 48 hours.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents on a plate shaker at 300–500 rpm for 30 seconds.[19]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[19] The optimal incubation time should be determined empirically for the specific cell line.

    • Measure the luminescence, which is proportional to the amount of caspase activity.

Data Analysis:

  • Calculate the fold change in luminescence relative to the vehicle control.

  • Plot the fold change in caspase activity against the compound concentration. This will demonstrate a dose-dependent induction of apoptosis.

Treatment (24h)Fold Increase in Caspase-3/7 Activity
Vehicle Control1.0
Ganetespib (1x IC50)2.5 - 4.0
Ganetespib (5x IC50)5.0 - 8.0
Table 2: Expected results for Caspase-3/7 activation after Ganetespib treatment in a sensitive cell line.

Tier 3 Protocol: Validating the Mechanism of Action

The final tier involves confirming that the observed phenotypic effects are a direct result of the compound's intended mechanism—the degradation of HSP90 client proteins and subsequent inhibition of their signaling pathways. Western blotting is the gold standard for this analysis.[20]

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of the test compound on the protein levels and phosphorylation status of key HSP90 clients and downstream effectors in the MAPK and JAK/STAT pathways.

Materials:

  • Cells grown in 6-well plates.

  • Test compound (e.g., Ganetespib).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3, anti-EGFR, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at relevant concentrations (e.g., 1x and 5x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed for total protein (e.g., total ERK) or a housekeeping protein (e.g., Actin).

Data Interpretation: A successful HSP90 inhibitor like Ganetespib should lead to a dose-dependent decrease in the levels of total client proteins (e.g., EGFR) and the phosphorylated (active) forms of downstream signaling molecules (e.g., p-ERK, p-STAT3), while the total levels of non-client signaling proteins (e.g., total ERK, total STAT3) should remain relatively unchanged.[6][8][21]

Signaling_Pathway cluster_HSP90 HSP90 Chaperone Complex cluster_pathways Oncogenic Signaling Pathways cluster_RTK Receptor Tyrosine Kinase cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK/STAT Pathway cluster_PI3K PI3K/Akt Pathway cluster_nucleus Nucleus HSP90 HSP90 EGFR EGFR/HER2 (Client Protein) HSP90->EGFR Stabilizes RAF RAF (Client Protein) HSP90->RAF Stabilizes JAK2 JAK2 (Client Protein) HSP90->JAK2 Stabilizes AKT Akt (Client Protein) HSP90->AKT Stabilizes Ganetespib Ganetespib Ganetespib->HSP90 Inhibits EGFR->RAF EGFR->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3->Proliferation pAKT p-Akt (Active) AKT->pAKT mTOR mTOR mTOR->Proliferation pAKT->mTOR

Caption: Key HSP90 client proteins and downstream signaling pathways.

Conclusion and Future Directions

The suite of assays described provides a comprehensive, tiered approach to characterize the cellular effects of (2-Methyl-2H-indazol-6-yl)methanol derivatives that act as HSP90 inhibitors. By systematically evaluating cell viability, apoptosis, and specific molecular mechanisms, researchers can build a robust data package to support the preclinical development of these promising compounds. Further studies could involve more complex 3D cell culture models, in vivo xenograft studies to assess anti-tumor efficacy, and multiplex assays to investigate off-target effects and resistance mechanisms.

References

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973-4985. [Link]

  • Liu, H., et al. (2022). HSP90 Inhibitor Ganetespib Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton's Tyrosine Kinase Inhibitor Ibrutinib. Frontiers in Oncology, 12, 843371. [Link]

  • Ying, W., et al. (2012). Ganetespib and HSP90: Translating Preclinical Hypotheses into Clinical Promise. Cancer Discovery, 2(7), 584-587. [Link]

  • Cervantes-Anaya, N., et al. (2024). Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma. Cancers, 16(5), 987. [Link]

  • Wang, Y., et al. (2020). HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-Dependent Esophageal Squamous Cell Carcinoma. OncoTargets and Therapy, 13, 3055-3065. [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Schopf, F. H., et al. (2017). Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions. Molecular Biology of the Cell, 28(19), 2584-2601. [Link]

  • Acquaviva, J., et al. (2014). Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes. Molecular Cancer Therapeutics, 13(12), 2894-2905. [Link]

  • Park, S., et al. (2022). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 23(19), 11868. [Link]

  • Ying, W., et al. (2015). Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling. Oncology Reports, 34(1), 185-192. [Link]

  • Goldman, J. W., et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973-4985. [Link]

  • Liu, H., et al. (2021). Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells. Frontiers in Oncology, 11, 681335. [Link]

  • Proia, D. A., et al. (2011). Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling. PLoS ONE, 6(4), e18552. [Link]

  • Reactome. (n.d.). Reactome Pathway Database. Reactome. [Link]

  • Pearl, L. H. (2005). Chapter 8: Hsp90 and Client Protein Maturation. In Molecular Chaperones (pp. 191-222). [Link]

  • Reactome. (n.d.). Signal Transduction. Reactome. [Link]

  • ResearchGate. (n.d.). Ganetespib inhibits JAK/STAT target and cell cycle gene expression. [Link]

  • ResearchGate. (n.d.). Western blot analysis of ERK 1/2 (A) and STAT-3 (B) phosphorylation. [Link]

  • Zeiser, R., et al. (2006). STAT-3 and ERK 1/2 phosphorylation are critical for T-cell alloactivation and graft-versus-host disease. Blood, 108(4), 1389-1397. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • Proia, D. A., et al. (2011). Multifaceted intervention by the Hsp90 inhibitor ganetespib (STA-9090) in cancer cells with activated JAK/STAT signaling. PLoS ONE, 6(4), e18552. [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Jassal, B., et al. (2020). Reactome: a database of reactions, pathways and biological processes. Nucleic Acids Research, 48(D1), D498-D503. [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Hsieh, Y.-C., et al. (2023). The Hsp90 molecular chaperone governs client proteins by targeting intrinsically disordered regions. Science, 380(6650), eadd9659. [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p). [Link]

  • Reactome. (n.d.). What is Reactome?. Reactome Pathway Database. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Pearl, L. (2022). Protein Kinase Regulation by the HSP90 Molecular Chaperone System. YouTube. [Link]

Sources

synthetic route to produce (2-Methyl-2H-indazol-6-yl)methanol from 6-nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of (2-Methyl-2H-indazol-6-yl)methanol from 6-nitroindazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and technically detailed guide for the multi-step synthesis of (2-Methyl-2H-indazol-6-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, starting from the commercially available 6-nitroindazole. This application note is intended for researchers, scientists, and professionals in the field of drug development. The described synthetic route involves three key transformations: regioselective N-methylation of the indazole core, reduction of the nitro group, and a subsequent Sandmeyer reaction followed by reduction to yield the target alcohol. We provide not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen methodologies, troubleshooting guidance, and characterization data.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are frequently incorporated into the core structures of pharmacologically active molecules. Their unique bicyclic aromatic system allows them to act as versatile scaffolds, capable of engaging with a wide range of biological targets. Specifically, substituted indazole methanols serve as crucial intermediates for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The title compound, (2-Methyl-2H-indazol-6-yl)methanol, is of particular interest due to the specific substitution pattern which can influence the compound's physicochemical properties and biological activity. This guide details a reliable and reproducible synthetic pathway to access this molecule.

Overall Synthetic Strategy

The transformation of 6-nitroindazole to (2-Methyl-2H-indazol-6-yl)methanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The overall synthetic workflow is depicted below.

G A 6-Nitroindazole B N-Methylation A->B CH3I, Base C 2-Methyl-6-nitro-2H-indazole & 1-Methyl-6-nitro-1H-indazole B->C D Chromatographic Separation C->D E 2-Methyl-6-nitro-2H-indazole D->E F Nitro Group Reduction E->F e.g., SnCl2·2H2O or H2, Pd/C G 2-Methyl-2H-indazol-6-amine F->G H Sandmeyer Reaction (Diazotization followed by Cyanation) G->H 1. NaNO2, HCl 2. CuCN I 2-Methyl-2H-indazole-6-carbonitrile H->I J Reduction of Nitrile I->J e.g., DIBAL-H or LiAlH4 K (2-Methyl-2H-indazol-6-yl)methanol J->K

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (2-Methyl-2H-indazol-6-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and obtain high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (2-Methyl-2H-indazol-6-yl)methanol?

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol typically proceeds through a two-stage process. The general pathway involves the regioselective N-methylation of a 6-substituted indazole followed by the reduction of a carbonyl group at the C6 position.

A common and effective route starts from 6-nitro-1H-indazole. The key steps are:

  • N-methylation: 6-Nitro-1H-indazole is methylated to produce a mixture of 1-methyl-6-nitro-1H-indazole and the desired 2-methyl-6-nitro-2H-indazole.[1][2] Reaction conditions can be tuned to favor the N2 isomer.

  • Reduction of the Nitro Group: The nitro group of 2-methyl-6-nitro-2H-indazole is reduced to an amine, yielding 2-methyl-2H-indazol-6-amine.

  • Sandmeyer Reaction: The amine is converted to a nitrile (2-methyl-2H-indazole-6-carbonitrile).

  • Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid, 2-methyl-2H-indazole-6-carboxylic acid.

  • Final Reduction: The carboxylic acid is reduced to the target alcohol, (2-Methyl-2H-indazol-6-yl)methanol.

An alternative, more direct route involves the reduction of a C6 ester, such as methyl 1H-indazole-6-carboxylate, which can be protected, reduced, and then methylated.[3] However, the most frequently encountered challenges arise from the initial N-methylation and the final reduction of the carboxylic acid.

Synthetic_Pathway A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B  Methylation   C 2-Methyl-2H-indazol-6-amine B->C  Nitro Reduction   D 2-Methyl-2H-indazole-6-carboxylic acid C->D  Sandmeyer / Hydrolysis   E (2-Methyl-2H-indazol-6-yl)methanol D->E  Carboxylic Acid Reduction (e.g., LiAlH4)  

Caption: Common synthetic pathway to (2-Methyl-2H-indazol-6-yl)methanol.

Q2: Why is regioselectivity in the N-methylation step so critical?

The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The thermodynamic product is typically the N1-substituted indazole, while the N2-substituted isomer is the kinetic product.[4] For the synthesis of many biologically active compounds, including intermediates like (2-Methyl-2H-indazol-6-yl)methanol, the precise N2-methyl configuration is essential for the desired pharmacological activity.

Formation of the undesired 1-methyl-1H-indazole regioisomer is a common impurity that can be difficult to remove in later steps.[5] Therefore, controlling the regioselectivity of the methylation reaction is paramount to maximizing the yield of the correct isomer and simplifying purification.

Q3: What are the most suitable reducing agents for converting the C6-carboxylic acid or ester to the alcohol?

The reduction of a carboxylic acid or its ester to a primary alcohol requires a potent reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is the most common and powerful reagent used for this transformation.[6] It readily reduces carboxylic acids, esters, and other carbonyl compounds. However, its high reactivity means it is not selective and will reduce most other reducible functional groups in the molecule. It also reacts violently with water and protic solvents.

  • Alternative Hydride Reagents: While less common for direct carboxylic acid reduction, reagents like Diisobutylaluminium hydride (DIBAL-H) can be used to reduce esters to aldehydes, which can then be further reduced to alcohols.[7] However, this adds steps to the synthesis.

  • Catalytic Hydrosilylation: Modern methods using manganese(I) catalysts and silanes offer a milder and more functional-group-tolerant alternative for reducing carboxylic acids.[8] These "greener" methods can be performed in solvents like 2-MTHF and may prevent side reactions seen with LiAlH₄.[8][9]

For most lab-scale syntheses, LiAlH₄ remains the workhorse due to its effectiveness and relatively low cost, but careful control of reaction conditions is essential.[6][10]

Troubleshooting Guide: Overcoming Poor Yield

Problem 1: Low yield after N-methylation due to poor regioselectivity.

Q: My reaction product is a mixture of 1-methyl and 2-methyl-2H-indazole isomers. How can I improve the yield of the desired N2 product?

Analysis: The ratio of N1 to N2 alkylation of indazoles is highly dependent on the reaction conditions, including the solvent, base, and alkylating agent. The formation of the N1 isomer is often thermodynamically favored.

Suggested Solutions:

  • Choice of Methylating Agent: Using dimethyl sulfate in a solvent like dichloromethane can favor the formation of the 2-methyl isomer.[1][2] Trialkyl orthoformates have also been reported to provide high regioselectivity for the N2 position through a proposed intramolecular rearrangement mechanism.[11]

  • Solvent Effects: The polarity of the solvent can influence the site of alkylation. Less polar solvents often favor N2 alkylation. Experimenting with solvents like toluene or dichloromethane is recommended.

  • Temperature Control: Kinetic control (lower temperatures) can sometimes favor the N2 product. Try running the reaction at a lower temperature to see if the isomer ratio improves.

  • Purification Strategy: If a mixture is unavoidable, meticulous purification is necessary. The two isomers often have different polarities.

    • Column Chromatography: Careful selection of the eluent system (e.g., hexane/ethyl acetate gradients) can effectively separate the isomers.[12]

    • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective method for isolating the desired product.

ParameterCondition Favoring N1 IsomerCondition Favoring N2 IsomerRationale
Solvent Polar (e.g., DMF)Less Polar (e.g., Toluene, DCM)Polar solvents solvate the N1 anion more effectively.
Counter-ion Na+, K+Li+Tighter ion pairing with Li+ can sterically hinder N1.
Temperature Higher TemperatureLower TemperatureFavors the kinetic (N2) over the thermodynamic (N1) product.
Problem 2: The reduction of 2-methyl-2H-indazole-6-carboxylic acid with LiAlH₄ is incomplete.

Q: My TLC and LCMS analyses show a significant amount of unreacted carboxylic acid starting material even after extended reaction time. What is the cause?

Analysis: Incomplete reduction with LiAlH₄ can stem from several factors, primarily related to the stoichiometry and reactivity of the hydride reagent.

Suggested Solutions:

  • Stoichiometry of LiAlH₄: The first step in the reduction of a carboxylic acid is an acid-base reaction where the acidic proton of the carboxyl group reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.[13] This consumes one equivalent of hydride (or 0.25 equivalents of LiAlH₄). The actual reduction of the carboxylate requires further equivalents. Therefore, a minimum of 0.75 equivalents of LiAlH₄ is needed for the reduction itself, on top of the 0.25 equivalents for the deprotonation. A practical excess (e.g., 1.5 to 2.0 equivalents of LiAlH₄) is recommended to ensure the reaction goes to completion.

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by exposure to air. Use a fresh bottle or a properly stored, previously opened container. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: The solvent, typically anhydrous THF or diethyl ether, must be completely dry. Using a freshly distilled solvent over a drying agent or a commercially available anhydrous solvent is critical.

  • Reaction Temperature and Addition: The initial deprotonation is highly exothermic. It is best to add the carboxylic acid solution slowly to a cooled (0 °C) suspension of LiAlH₄ in THF.[3] After the addition is complete, the reaction mixture should be allowed to warm to room temperature and then gently refluxed to drive the reduction to completion.

Troubleshooting_Reduction Start Incomplete Reduction of Carboxylic Acid Q1 Is LiAlH4 stoichiometry sufficient? (>1.0 eq, ideally 1.5-2.0 eq) Start->Q1 Q2 Is the LiAlH4 reagent fresh and active? Q1->Q2 Yes Sol1 Increase LiAlH4 to 1.5-2.0 equivalents. Q1->Sol1 No Q3 Are the solvent and glassware completely dry? Q2->Q3 Yes Sol2 Use a new bottle of LiAlH4. Q2->Sol2 No Q4 Was the reaction heated to reflux after addition? Q3->Q4 Yes Sol3 Use freshly distilled anhydrous solvent and oven-dried glassware. Q3->Sol3 No Sol4 Allow to stir at RT, then reflux for 2-4 hours. Q4->Sol4 No End Successful Reduction Q4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.

Problem 3: I am observing significant byproduct formation during the LiAlH₄ reduction.

Q: Besides my desired alcohol, I am isolating unidentified impurities. What are the likely side reactions and how can they be minimized?

Analysis: LiAlH₄ is a non-selective, powerful reducing agent.[6] If your starting material or intermediates contain other reducible functional groups, they will also be reduced. Over-reduction or cleavage of the heterocyclic ring are also possibilities, though less common under controlled conditions.

Suggested Solutions:

  • Purity of Starting Material: Ensure that the 2-methyl-2H-indazole-6-carboxylic acid is pure before starting the reduction. Impurities from previous steps (e.g., residual nitro or cyano groups) will be reduced by LiAlH₄, leading to a complex product mixture.

  • Controlled Temperature during Quench: The workup/quench procedure is critical. Uncontrolled quenching of excess LiAlH₄ can lead to localized high temperatures and potential degradation of the product. A Fieser workup is recommended:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

    • This procedure produces a granular precipitate of aluminum salts that is easy to filter off.

  • Consider Milder Reagents: If side reactions persist, especially due to other functional groups, consider switching to a milder, more selective reducing system. As mentioned, catalytic hydrosilylation can be an excellent alternative for sensitive substrates.[8]

Problem 4: Purification of the final product, (2-Methyl-2H-indazol-6-yl)methanol, is proving difficult.

Q: The crude product is an oil/sticky solid and is difficult to purify by column chromatography or recrystallization, leading to low isolated yield.

Analysis: The hydroxyl group and the nitrogen atoms in the indazole ring make the target molecule relatively polar and capable of hydrogen bonding, which can lead to streaking on silica gel columns. Its solubility can also make finding a suitable recrystallization solvent challenging.

Suggested Solutions:

  • Column Chromatography Optimization:

    • Deactivate Silica: Pre-treat the silica gel with a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent) to minimize interaction with the basic nitrogen atoms of the indazole ring and reduce tailing.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a low polarity and gradually increase it.

  • Recrystallization/Precipitation:

    • Experiment with a range of solvent systems. A common technique is to dissolve the crude product in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or pentane) until turbidity is observed, then cool to induce crystallization.

  • Acid-Base Extraction:

    • The basicity of the indazole nitrogens can be exploited. Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product should move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

    • Dry the organic layer and concentrate to yield the purified product. This method is very effective at removing non-basic organic impurities.

Detailed Experimental Protocol

Reduction of 2-Methyl-2H-indazole-6-carboxylic acid with LiAlH₄

This protocol is a representative example and may require optimization based on your specific substrate and scale.

Materials:

  • 2-Methyl-2H-indazole-6-carboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 20 mL per gram of carboxylic acid) in the reaction flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve the 2-methyl-2H-indazole-6-carboxylic acid (1.0 eq) in anhydrous THF (approx. 10 mL per gram) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or LCMS (typically 2-4 hours).

  • Workup (Fieser Method): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' = grams of LiAlH₄ used)

  • Isolation: A white, granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as described in the troubleshooting section above.

References

  • Mei, Y., & Yang, B. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 238. Available at: [Link]

  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. Available at: [Link]

  • Reyes-Melo, F. D., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • Jo, A., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 585-600. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. Available at: [Link]

  • Dilly, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12797-12805. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazol-6-amine. PubChem. Available at: [Link]

  • Longworth, M., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 234-245. Available at: [Link]

  • Knauber, T., et al. (2017). Facile, green, and functional group-tolerant reductions of carboxylic acids...in water. Beilstein Journal of Organic Chemistry, 13, 1286-1293. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available at: [Link]

  • van der Heijden, G., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 8(3), 1933-1937. Available at: [Link]

  • Various Authors. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. Available at: [Link]

  • Oreate AI. (n.d.). The Role of LiAlH4 in Transforming Carboxylic Acids. Oreate AI Blog. Available at: [Link]

  • Reddit r/chemhelp. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2-Methyl-2H-indazol-6-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and byproducts during their synthetic campaigns. As a critical building block in pharmaceutical research, achieving high purity of this indazole derivative is paramount. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common byproducts through a practical question-and-answer format.

Section 1: Overview of Common Synthetic Pathways

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol typically proceeds through one of two primary routes, each with its own set of potential side reactions. Understanding your chosen pathway is the first step in effective troubleshooting.

  • Route A: Reduction of an Aldehyde Precursor. This is arguably the most direct method, involving the reduction of 2-methyl-2H-indazole-6-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄).[1]

  • Route B: Functionalization of a Halogenated Indazole. This route often starts with a commercially available precursor like 6-bromo-2-methyl-2H-indazole. The hydroxymethyl group is then introduced, commonly via a metal-mediated process such as a Grignard reaction with a formaldehyde equivalent.

G cluster_0 Route A: Aldehyde Reduction cluster_1 Route B: Halogen Functionalization A_start 2-Methyl-2H-indazole-6-carbaldehyde A_reagent Reduction (e.g., NaBH₄) A_start->A_reagent Product (2-Methyl-2H-indazol-6-yl)methanol A_reagent->Product B_start 6-Bromo-2-methyl-2H-indazole B_reagent Functionalization (e.g., Grignard reaction) B_start->B_reagent B_reagent->Product

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guides & Frequently Asked Questions

This section directly addresses specific issues you may encounter. The most critical challenge in indazole chemistry often arises not from the final step, but from the initial N-alkylation that establishes the indazole core.

Core Issue: The N1 vs. N2 Isomeric Byproduct

Question 1: My final product shows two distinct spots on TLC/peaks in HPLC with identical mass, and the ¹H NMR is complex. What is the most likely impurity?

Answer: You are almost certainly observing a mixture of the desired N2-methyl isomer and the N1-methyl isomer, (1-Methyl-1H-indazol-6-yl)methanol .

  • Causality & Expertise: The indazole ring has two nitrogen atoms (N1 and N2) available for alkylation.[2] While the 1H-indazole tautomer is thermodynamically more stable, alkylation reactions (e.g., using methyl iodide or dimethyl sulfate on a precursor like 6-nitro-1H-indazole) often produce a mixture of both N1 and N2 alkylated products.[2][3][4] This isomeric mixture, if not rigorously separated at the intermediate stage, will be carried through subsequent synthetic steps, leading to an inseparable mixture in the final product.

G cluster_0 cluster_1 Start 6-Substituted-1H-indazole (e.g., 6-Nitro-1H-indazole) Reagent Methylating Agent (e.g., MeI, DMS) Start->Reagent N2_Intermediate 2-Methyl-2H-indazole Intermediate Reagent->N2_Intermediate Desired Path N1_Intermediate 1-Methyl-1H-indazole Intermediate (Byproduct) Reagent->N1_Intermediate Side Reaction Final_Product (2-Methyl-2H-indazol-6-yl)methanol (Desired Product) N2_Intermediate->Final_Product Final_Byproduct (1-Methyl-1H-indazol-6-yl)methanol (Isomeric Byproduct) N1_Intermediate->Final_Byproduct

Caption: Formation pathway of the common N1-isomeric byproduct.

  • Trustworthiness & Troubleshooting:

    • Validate Intermediates: The most robust solution is to purify the methylated indazole intermediate before proceeding. The N1 and N2 isomers often have different polarity, allowing for separation by column chromatography.

    • Analytical Confirmation: Use ¹H NMR to confirm the structure of your intermediate. The N-CH₃ proton signal for the 2-methyl isomer typically appears at a different chemical shift than the 1-methyl isomer.

    • Reaction Optimization: Regioselectivity of N-alkylation can sometimes be influenced by the choice of base, solvent, and methylating agent. A survey of literature for your specific substrate is recommended.[5]

Route A-Specific Byproducts: Aldehyde Reduction

Question 2: My reduction reaction is sluggish, and after workup, I observe unreacted aldehyde and a new, highly polar byproduct that remains at the baseline on my TLC plate. What could this be?

Answer: This polar impurity is likely the corresponding carboxylic acid, 2-methyl-2H-indazole-6-carboxylic acid .

  • Causality & Expertise: This byproduct can form through two primary mechanisms:

    • Air Oxidation: Aldehydes, especially on electron-rich aromatic systems, can be susceptible to oxidation to carboxylic acids by atmospheric oxygen, particularly under basic conditions or over extended reaction times.

    • Cannizzaro-Type Disproportionation: If the reaction conditions become strongly basic (e.g., due to certain workup procedures) and in the presence of unreacted aldehyde, a Cannizzaro-type reaction can occur.[6] In this process, two molecules of the aldehyde react to form one molecule of the desired alcohol and one molecule of the carboxylic acid.

G Aldehyde 2-Methyl-2H-indazole- 6-carbaldehyde Product Desired Alcohol Aldehyde->Product Reduction (NaBH₄) Acid Carboxylic Acid Byproduct (Polar Impurity) Aldehyde->Acid Air Oxidation / Cannizzaro [Side Reaction]

Caption: Side reactions during the reduction of the aldehyde precursor.

  • Trustworthiness & Troubleshooting:

    • Inert Atmosphere: Perform the reduction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.

    • Control pH: Ensure the workup procedure is not overly basic. A mild acid quench (e.g., saturated NH₄Cl solution) is often preferable to strong acids or bases.

    • Monitor Reaction: Use TLC to monitor the reaction to completion. If the reaction stalls, a second charge of the reducing agent may be necessary, but avoid letting it stir for excessively long periods after completion.

Route B-Specific Byproducts: Grignard Reaction

Question 3: I am attempting to form the Grignard reagent from 6-bromo-2-methyl-2H-indazole, but the reaction fails to initiate or gives a very low yield of my desired alcohol. Instead, I isolate a significant amount of debrominated material, 2-methyl-2H-indazole. What went wrong?

Answer: The formation of 2-methyl-2H-indazole is a classic sign that your Grignard reagent was quenched by a proton source, most commonly trace water.

  • Causality & Expertise: Grignard reagents are extremely strong bases and will react readily with any available acidic protons, including those from water, alcohols, or even trace moisture adsorbed onto glassware.[7] This acid-base reaction is much faster than the desired carbon-carbon bond formation, effectively destroying the reagent and producing the corresponding protonated alkane (or in this case, the arene).

Question 4: My Grignard reaction produced a non-polar, high-molecular-weight byproduct that is difficult to separate from my product. What is it?

Answer: This is likely the homocoupled dimer, 6,6'-bi(2-methyl-2H-indazole) .

  • Causality & Expertise: This byproduct forms from a Wurtz-type coupling reaction where the Grignard reagent (R-MgX) reacts with a molecule of the unreacted starting material (R-X) to form R-R.[8] This side reaction is favored by higher temperatures and high local concentrations of the bromo-precursor.

G Start 6-Bromo-2-methyl-2H-indazole (R-Br) Mg Mg⁰ Start->Mg Formation Dimer Homocoupled Dimer (R-R) Start->Dimer Homocoupling Grignard Indazolyl-MgBr (R-MgBr) Mg->Grignard Formation Grignard->Start Homocoupling Formaldehyde Formaldehyde (H₂C=O) Grignard->Formaldehyde Desired Reaction Proton_Source Proton Source (e.g., H₂O) Grignard->Proton_Source Quenching Product Desired Alcohol (R-CH₂OH) Formaldehyde->Product Desired Reaction Debrominated 2-Methyl-2H-indazole (R-H) Proton_Source->Debrominated Quenching

Caption: Byproduct pathways in the Grignard functionalization route.

  • Trustworthiness & Troubleshooting for Grignard Reactions:

    • Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents (e.g., THF, Diethyl Ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[7]

    • Magnesium Activation: Use freshly crushed magnesium turnings. A small crystal of iodine can be added to help initiate the reaction.

    • Slow Addition: Add the solution of 6-bromo-2-methyl-2H-indazole dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the rate of homocoupling.

    • Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions.[8]

Section 3: Summary of Potential Byproducts

Byproduct NameStructureCommon Route(s)Key Identification Marker
(1-Methyl-1H-indazol-6-yl)methanol IsomerBoth A and BIdentical MS, different ¹H NMR (N-CH₃ shift), different HPLC/TLC Rf
2-Methyl-2H-indazole-6-carboxylic acid Oxidized AldehydeRoute AHighly polar (TLC baseline), different MS (M+16), acidic proton in NMR
2-Methyl-2H-indazole DebrominatedRoute BLower MW than starting material, confirmed by MS and NMR
6,6'-bi(2-methyl-2H-indazole) DimerRoute BHigh MW (~2x starting material), non-polar, confirmed by MS
Unreacted Starting Material VariesBoth A and BConfirmed by co-spotting on TLC with an authentic sample

Section 4: Key Analytical Protocols

Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)

This self-validating protocol helps track reaction progress and visualize impurities.

  • Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Spotting: On a silica gel plate, spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture on the same spot).

  • Development: Develop the plate in the prepared chamber.

  • Visualization: Visualize under UV light (254 nm).

  • Interpretation:

    • The disappearance of the starting material spot indicates reaction completion.

    • The appearance of new spots indicates product and byproduct formation.

    • The co-spot allows for unambiguous confirmation of remaining starting material. A single elongated spot confirms its presence.

Protocol 2: Characterization by ¹H NMR to Distinguish N1 and N2 Isomers
  • Sample Prep: Dissolve a purified sample of the intermediate or final product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Locate the N-methyl singlet. The chemical shift of the N-CH₃ protons is highly sensitive to its position on the indazole ring.

    • Compare the observed chemical shift to literature values or to spectra of authenticated standards of both the N1 and N2 isomers to confirm the identity and assess the isomeric ratio. The presence of two distinct N-CH₃ singlets is definitive proof of an isomeric mixture.

References

  • Pellicciari, R., et al. (2004). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 9(10), 833-842. Available at: [Link]

  • Li, Y., et al. (2019). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. Organic & Biomolecular Chemistry, 17(34), 7965-7969. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. Available at: [Link]

  • Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7335. Available at: [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity, 27(4), 1469-1501. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Peat, A. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(16), 7240-7255. Available at: [Link]

  • ResearchGate. (2016). Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • White Rose Research Online. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

  • Enders, D., et al. (2006). Addition reactions and redox esterifications of carbonyl compounds by N-heterocyclic carbenes of indazole. Tetrahedron, 62(43), 10258-10263. Available at: [Link]

Sources

stability issues of (2-Methyl-2H-indazol-6-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Methyl-2H-indazol-6-yl)methanol

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (2-Methyl-2H-indazol-6-yl)methanol. This molecule is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.[1][2] Due to its specific structural features—a 2H-indazole core and a benzylic alcohol moiety—its stability in solution can be a critical parameter for the success and reproducibility of experiments. This document is structured to provide direct, actionable answers to common questions and troubleshooting scenarios related to its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (2-Methyl-2H-indazol-6-yl)methanol and what are its core chemical features?

(2-Methyl-2H-indazol-6-yl)methanol is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to a pyrazole ring, forming an indazole scaffold. The nitrogen at position 2 is methylated, defining it as a 2H-indazole tautomer. A hydroxymethyl (-CH₂OH) group is attached at position 6. This functional group is classified as a benzylic alcohol, which is a primary determinant of its chemical reactivity and potential instability.

Q2: What are the recommended storage conditions for the solid compound?

For solid (2-Methyl-2H-indazol-6-yl)methanol, we recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of degradation from atmospheric moisture and oxygen over the long term. Keep the container tightly sealed and protected from light.

Q3: Which solvents are recommended for preparing stock solutions?

  • Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are preferred for preparing stock solutions for long-term storage.

  • Use with Caution: Protic solvents like methanol and ethanol can be used for immediate experimental use, but long-term stability may be compromised. The parent indazole molecule is soluble in hot water, but aqueous solubility for this derivative is expected to be low.[3][4]

  • Avoid: Ethers such as Tetrahydrofuran (THF) or Dioxane should be used with extreme caution and must be peroxide-free. Peroxides can initiate oxidative degradation of the benzylic alcohol.

Q4: Is this compound sensitive to pH?

Yes, potentially. The parent indazole ring system is amphoteric, meaning it can be protonated or deprotonated.[5][6] The pKa for the protonated indazolium cation is approximately 1.04, while the pKa for deprotonation of the N-H proton is around 13.86.[5] Although the N1 position is blocked by a methyl group in your compound, the N2 nitrogen can still be protonated under strongly acidic conditions. Extreme pH values should be avoided during storage and in unbuffered solutions, as this can catalyze degradation.

Troubleshooting Guide: Stability in Solution

This section addresses specific experimental issues. The primary suspected pathway of degradation for this molecule is the oxidation of the benzylic alcohol.[7][8][9]

Scenario 1: Purity Decrease in Stock Solution

Q: I prepared a 10 mM stock solution of (2-Methyl-2H-indazol-6-yl)methanol in DMSO. After one week at room temperature, HPLC analysis shows a ~15% decrease in the main peak area and the appearance of new, more polar impurity peaks. What is happening?

A: This is a classic presentation of oxidative degradation.

  • Causality (The "Why"): The benzylic alcohol group (-CH₂OH) on your molecule is susceptible to oxidation.[7][10] This reaction can be initiated by atmospheric oxygen, trace metal contaminants, or light. The primary alcohol is first oxidized to an aldehyde, (2-Methyl-2H-indazol-6-yl)carbaldehyde, and can be further oxidized to the corresponding carboxylic acid, 2-Methyl-2H-indazole-6-carboxylic acid. Both of these species are more polar than the parent alcohol, which is consistent with their earlier elution time on a reverse-phase HPLC column.

  • Troubleshooting Workflow:

    A Purity Decrease & New Peaks Observed B Hypothesis: Oxidation of Benzylic Alcohol A->B C Step 1: Confirm Identity of Degradants Run LC-MS analysis on the aged sample. B->C D Look for masses corresponding to: - Aldehyde (M-2) - Carboxylic Acid (M+14) C->D E Step 2: Mitigate Oxidation C->E F Store stock solutions at -20°C or -80°C. E->F Temperature G Overlay the headspace of the vial with Argon or Nitrogen before sealing. E->G Atmosphere H Use high-purity, anhydrous DMSO. Consider using an antioxidant like BHT at low ppm levels. E->H Solvent I Protect solutions from light by using amber vials. E->I Light

  • Immediate Action: Store your stock solution aliquots at -20°C or -80°C, protected from light. When thawing, allow the vial to come to room temperature before opening to prevent condensation.

Scenario 2: Inconsistent Results in Biological Assays

Q: My experimental results are not reproducible when using a freshly prepared aqueous dilution of my DMSO stock. Why might this be?

A: This could be due to poor aqueous solubility, precipitation, or rapid degradation in the aqueous buffer.

  • Causality (The "Why"): Indazole derivatives often exhibit low aqueous solubility. [4]When you dilute your DMSO stock into an aqueous buffer (e.g., PBS), the compound may precipitate out of solution, especially at higher concentrations. This reduces the effective concentration and leads to inconsistent results. Furthermore, if the buffer contains reactive species or has a pH that promotes degradation, the compound's stability could be compromised over the course of the experiment.

  • Recommended Actions:

    • Verify Solubility: Perform a kinetic solubility assay in your specific assay buffer. Visually inspect for precipitation after dilution.

    • Include Co-solvents: If solubility is an issue, consider whether your experiment can tolerate a small percentage of an organic co-solvent or a solubilizing agent like Tween-80.

    • Check Buffer Stability: Prepare a dilution of your compound in the assay buffer. Incubate it under the same conditions as your experiment (e.g., 37°C for 2 hours) and analyze its purity by HPLC at different time points. This will reveal if the compound is stable for the duration of the assay.

Scenario 3: Solution Turns Yellow During Workup

Q: During a reaction workup involving acidic or basic aqueous washes, the organic layer containing my compound develops a yellow color. Is this a sign of decomposition?

A: Yes, color change is often an indicator of chemical degradation.

  • Causality (The "Why"): The formation of color suggests the creation of new chromophores. While the exact structure is unknown without further analysis, this could be due to several factors:

    • Acid-Catalyzed Reactions: Under strong acid (pH < 2), the indazole ring could potentially undergo rearrangement or oligomerization reactions.

    • Base-Catalyzed Oxidation: In the presence of a base and oxygen, the rate of benzylic alcohol oxidation can be accelerated.

    • Formation of Nitroso Impurities: If any nitrite sources are present, N-nitrosation could occur, leading to colored species.

  • Preventative Measures:

    • Use Mild Conditions: Avoid prolonged exposure to strong acids or bases. Use saturated sodium bicarbonate or dilute ammonium chloride for washes instead of stronger reagents.

    • Work Quickly and at Low Temperatures: Perform extractions and washes quickly and, if possible, in an ice bath to slow down potential degradation reactions.

    • Inert Atmosphere: If the compound is particularly sensitive, conduct the workup under a nitrogen or argon atmosphere to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for understanding the intrinsic stability of (2-Methyl-2H-indazol-6-yl)methanol. It involves subjecting the compound to harsh conditions to deliberately induce degradation. [11][12][13][14] Objective: To identify the potential degradation pathways (hydrolytic, oxidative, photolytic, thermal) and to generate degradant peaks for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 80°C for 7 days.

    • Photolytic Stress: Expose the stock solution to UV (254 nm) and visible light according to ICH Q1B guidelines.

  • Sample Quenching: After incubation, cool the vials to room temperature. Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration of ~50 µg/mL with a 50:50 water:acetonitrile mixture. Analyze immediately by HPLC-UV and LC-MS.

  • Data Evaluation: Aim for 5-20% degradation of the parent compound. If degradation is too extensive or too little, adjust the incubation time or temperature accordingly.

Hypothetical Data Summary:

Stress Condition% Degradation of Parent CompoundNumber of Major DegradantsObservations
0.1 M HCl, 60°C~5%1Minor degradation observed.
0.1 M NaOH, 60°C~8%2Slight yellowing of solution.
3% H₂O₂, RT ~25% 2 Significant degradation. Likely Aldehyde and Carboxylic Acid.
80°C, 7 days< 2%0Thermally stable in ACN.
Photolytic (ICH Q1B)~10%1Moderate light sensitivity.
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients. [15]High-Performance Liquid Chromatography (HPLC) is the standard technique. [16][17] Starting Point for Method Development:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD). Monitor at 220 nm, 254 nm, and a wavelength maximum specific to the indazole chromophore.

  • Validation: Inject the stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main compound peak. Peak purity analysis using the DAD is essential to confirm the main peak is not co-eluting with any degradants.

Potential Degradation Pathway

The most probable degradation pathway for (2-Methyl-2H-indazol-6-yl)methanol involves the oxidation of the benzylic alcohol.

cluster_0 (2-Methyl-2H-indazol-6-yl)methanol (Parent Compound) cluster_1 (2-Methyl-2H-indazol-6-yl)carbaldehyde (Aldehyde Intermediate) cluster_2 2-Methyl-2H-indazole-6-carboxylic acid (Carboxylic Acid Final Product) struct1 Structural formula placeholder 1 struct2 Structural formula placeholder 2 struct1->struct2 Oxidation [O] struct3 Structural formula placeholder 3 struct2->struct3 Further Oxidation [O]

Caption: Likely oxidative degradation pathway of the target compound.

References

  • BenchChem. (n.d.). 2-Methyl-6-nitro-2H-indazole.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • MySkinRecipes. (n.d.). 2-Methyl-2H-indazol-6-ol.
  • ResearchGate. (n.d.). Forced degradation studies of Danazol.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry website.
  • ResearchGate. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles.
  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine.
  • Wikipedia. (n.d.). Indazole.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • Grokipedia. (n.d.). Indazole.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
  • ChemicalBook. (n.d.). Indazole.
  • BenchChem. (n.d.). Solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • PubChem. (n.d.). 1H-Indazole.
  • Journal of the American Chemical Society. (2026).
  • Taylor & Francis Online. (n.d.). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • J&K Scientific. (n.d.). (2-Methyl-2H-indazol-6-yl)methanol.
  • ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • National Center for Biotechnology Information. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Sources

Technical Support Center: Optimizing Reaction Conditions for Regioselective N2-Methylation of Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole N-methylation. Direct alkylation of the indazole core frequently results in a mixture of N1 and N2 isomers, posing significant challenges for purification and impacting overall yield.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve high N2-selectivity in your methylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective N2-methylation of indazole so challenging?

A: The indazole ring possesses two nucleophilic nitrogen atoms at the N1 and N2 positions.[5] This dual reactivity often leads to the formation of a mixture of N1 and N2-methylated regioisomers during alkylation.[1][2][3][4] The final product ratio is a delicate balance of several factors, including the thermodynamic stability of the products, kinetic accessibility of the nitrogen lone pairs, and the specific reaction conditions employed.[5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, which can favor the formation of the N1-methylated product under equilibrium conditions.[1][2][5][7][8][9][10][11]

Q2: I'm getting a mixture of N1 and N2 isomers. What is the first thing I should check?

A: The choice of base and solvent system is the most critical factor influencing N1/N2 selectivity.[7][8][9] For favoring N2-alkylation, kinetic control is often desired.[6][12] This typically involves conditions that do not allow for equilibration to the more thermodynamically stable N1 isomer.[5][13] Consider evaluating your base and solvent combination. For instance, while strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are known to be highly selective for N1 alkylation, other conditions can favor the N2 product.[5][7][8][10][13]

Q3: Can substituents on the indazole ring influence the N2-selectivity?

A: Absolutely. Both steric and electronic effects of substituents on the indazole ring play a significant role in directing the methylation.[7][8][10][13] For example, sterically bulky groups at the C3-position can hinder approach to the N2-position, potentially favoring N1-alkylation.[13] Conversely, electron-withdrawing groups at the C7-position have been shown to promote excellent N2-selectivity.[7][8][9][10][13][14]

Q4: Are there specific methylating agents that are better for N2-selectivity?

A: Yes, the nature of the methylating agent is another key parameter. While common reagents like methyl iodide or dimethyl sulfate are often used, they can lead to mixtures.[6][12] More specialized reagents have been developed to enhance N2 selectivity. For instance, methyl 2,2,2-trichloroacetimidate, often used in conjunction with a Lewis or Brønsted acid catalyst like copper(II) triflate or trifluoromethanesulfonic acid (TfOH), has demonstrated high selectivity for the N2-position.[12][15]

Troubleshooting Guide: Enhancing N2-Selectivity

This section provides a more detailed, question-and-answer-based approach to common problems encountered during the N2-methylation of indazole.

Problem 1: My reaction is yielding the N1-isomer as the major product, but I need the N2-isomer.

Core Issue: Your reaction conditions are likely favoring the thermodynamically more stable N1-product.[5][13]

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System:

    • Avoid Strong, Non-nucleophilic Bases in Aprotic, Non-polar Solvents: Combinations like NaH in THF are well-documented to favor N1-alkylation, potentially through the formation of a tight ion pair that directs alkylation to the N1 position.[5][8]

    • Consider Weaker Bases in Polar Aprotic Solvents: Conditions such as potassium carbonate (K2CO3) in dimethylformamide (DMF) can sometimes shift the selectivity towards the N2 isomer, although mixtures are still common.[3]

    • Explore Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) with methanol as the methyl source can show a strong preference for the formation of the N2-regioisomer.[7][8]

  • Switch to an Acid-Promoted Protocol:

    • Mechanism: Under acidic conditions, the N2-position of the indazole can be protonated. While seemingly counterintuitive, specific methodologies leverage this to achieve N2-selectivity. A proposed mechanism involves the reaction of the indazole with a trialkyl orthoformate in the presence of an acid. A protonated indazole intermediate is thought to react to form a thermodynamically favored intermediate that then undergoes an intramolecular rearrangement to yield the N2-alkylated product.[16]

    • Recommended Conditions: A highly effective method for selective N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[15] This approach has been shown to be general and selective, avoiding the formation of the N1-isomer.[15]

Problem 2: I am still getting a difficult-to-separate mixture of N1 and N2 isomers, even after changing the base and solvent.

Core Issue: The intrinsic electronic and steric properties of your specific indazole substrate may not strongly favor one isomer over the other under standard basic conditions.

Troubleshooting Workflow:

troubleshooting_workflow start Start: Mixture of N1/N2 Isomers step1 Analyze Substrate Substituents start->step1 step2a Is there an alectron-withdrawing group at C7? step1->step2a step2b Is there a bulky substituent at C3? step1->step2b step3a High N2-selectivity is expected. Re-verify reaction setup and purity of reagents. step2a->step3a Yes step4 Implement Acid-Catalyzed N2-Alkylation step2a->step4 No step3b N1-alkylation may be sterically favored. Switch to a method less influenced by sterics. step2b->step3b Yes step2b->step4 No step3b->step4 step5 Protocol: Use Methyl 2,2,2-trichloroacetimidate with catalytic TfOH or Cu(OTf)2. step4->step5 end Achieve High N2-Selectivity step5->end

Caption: Troubleshooting workflow for poor N1/N2 selectivity.

Detailed Explanation:

  • Analyze Your Substrate: Carefully examine the substituents on your indazole. As previously mentioned, electron-withdrawing groups at the C7 position can inherently favor N2-alkylation.[7][8][9][10][13][14] If you have such a group and are still seeing poor selectivity, meticulously check the purity of your starting materials and reagents, and ensure your reaction is running under strictly anhydrous conditions if required.

  • Consider Steric Hindrance: If a bulky group is present at the C3 position, it may sterically shield the N2 nitrogen, making the N1 position more accessible.[13] In such cases, standard SN2-type reactions will likely continue to give poor selectivity.

  • Adopt a More Robust Method: The acid-catalyzed alkylation with methyl 2,2,2-trichloroacetimidate is often successful across a wider range of substrates, including those with varying electronic and steric profiles.[15] This method's selectivity is governed by a different mechanistic pathway that is less sensitive to the factors that complicate traditional base-mediated alkylations.

Problem 3: The reaction is very slow or does not go to completion.

Core Issue: This can be due to insufficient activation of the indazole or the methylating agent, or deactivation of the catalyst.

Troubleshooting Steps:

  • Base-Mediated Reactions:

    • Base Strength and Stoichiometry: Ensure you are using a sufficient excess of base (typically 1.1 to 1.5 equivalents) to fully deprotonate the indazole. If using a weaker base like K2CO3, the reaction may require higher temperatures (e.g., 90-120 °C) to proceed at a reasonable rate.[1][3]

    • Solubility: Check that your indazole and the resulting indazolide salt are soluble in the chosen solvent. Poor solubility can lead to slow reaction rates.

  • Acid-Catalyzed Reactions:

    • Acid Strength: Stronger acids like TfOH generally perform better as catalysts in the reaction with trichloroacetimidates.[15]

    • Catalyst Loading: While catalytic amounts are used, ensure the loading is sufficient (typically 5-10 mol%).

    • Protonation of Azaindazoles: If you are working with an azaindazole, be aware that protonation of the pyridine nitrogen can occur, which deactivates the system. The energy barrier for the alkylation of a protonated azaindazole is significantly higher, which can cause the reaction to fail.[17]

Understanding the Mechanistic Basis of Selectivity

The regioselectivity of indazole alkylation is fundamentally governed by the relative energies of the transition states leading to the N1 and N2 products.[17] Quantum mechanics (QM) calculations have shown that for a typical indazole, the 1-H tautomer is more stable than the 2-H tautomer.[1][2][17]

tautomerism cluster_n1 N1-Alkylation Path cluster_n2 N2-Alkylation Path N1_start 1-H Indazole (More Stable Tautomer) N1_tautomer 2-H Indazole (Higher Energy Tautomer) N1_start->N1_tautomer Tautomerization (Energy Cost) N1_ts N1-Alkylation Transition State N1_tautomer->N1_ts Alkylation N1_product N1-Methyl Indazole (Thermodynamic Product) N1_ts->N1_product N2_start 1-H Indazole (More Stable Tautomer) N2_ts N2-Alkylation Transition State N2_start->N2_ts Alkylation N2_product N2-Methyl Indazole (Kinetic Product) N2_ts->N2_product

Caption: Competing pathways for N1 and N2 alkylation.

For N1 alkylation to occur from the more stable 1-H tautomer, it must first tautomerize to the higher-energy 2-H form, which incurs an energy penalty.[17] The subsequent alkylation at N1 has its own activation energy. The overall energy barrier for N1 alkylation is the sum of this tautomerization energy and the activation energy of the alkylation step.[17] In contrast, N2 alkylation can proceed directly from the more stable 1-H tautomer. Even if the activation energy for the N2 alkylation step itself is slightly higher than for the N1 step, the avoidance of the initial energy cost of tautomerization can make the overall energy barrier for the N2 pathway lower.[17] This lower overall energy barrier for the N2 pathway explains why it is often the kinetically favored product.[6][12][17]

Summary of Conditions for N2-Selectivity

The following table summarizes reaction conditions that have been reported to favor the formation of the N2-methylated indazole product.

Methylating AgentCatalyst / BaseSolventTemperatureSelectivityReference
Methyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)₂ (catalytic)Dioxane, etc.RT to refluxExcellent N2[15]
Trimethyl OrthoformateH₂SO₄ (catalytic)RefluxRefluxGood to Excellent N2[16]
MethanolPPh₃ / DIAD or DEAD (Mitsunobu)THF0 °C to RTGood N2 preference[7][8]
Dimethyl CarbonateDABCODMFHigh Temp.Favors N2[5]

Experimental Protocol: Acid-Catalyzed N2-Methylation

This protocol is adapted from a general and highly selective method for N2-alkylation.[15]

Materials:

  • 1H-Indazole substrate

  • Methyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous 1,4-dioxane.

  • Add methyl 2,2,2-trichloroacetimidate (1.5 equiv) to the solution.

  • Add trifluoromethanesulfonic acid (0.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-methyl-2H-indazole.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Available at: [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

  • Hunt, J. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6863-6867. Available at: [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • Hajra, A., & Zyryanov, G. V. (2020). REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES.
  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles.
  • Palmer, M. H., Findlay, R. H., Kennedy, S. M. F., & McIntyre, P. S. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (15), 1695-1702. Available at: [Link]

  • Catalán, J., del Valle, J. C., Claramunt, R. M., Boyer, G., & Laynez, J. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10596-10602. Available at: [Link]

Sources

Technical Support Center: Strategies for Solubilizing (2-Methyl-2H-indazol-6-yl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of (2-Methyl-2H-indazol-6-yl)methanol for reliable and reproducible results in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, and this guide is designed to equip you with the knowledge and protocols to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of (2-Methyl-2H-indazol-6-yl)methanol in my aqueous assay buffer. What are the likely causes?

Precipitation of (2-Methyl-2H-indazol-6-yl)methanol in aqueous buffers is a strong indicator of its low aqueous solubility. Based on the predicted physicochemical properties of structurally similar compounds, this is an expected behavior. The primary reasons for precipitation include:

  • Low Intrinsic Aqueous Solubility: The chemical structure of (2-Methyl-2H-indazol-6-yl)methanol, with its indazole core, suggests it is a poorly soluble compound. For instance, a similar compound, 2-Methyl-2H-indazol-6-amine, exhibits very low solubility in aqueous solutions at neutral pH (<0.1 µg/mL at pH 7.4)[1].

  • "Solvent Shock": When a concentrated stock solution of the compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution as the solvent environment abruptly changes from organic to aqueous.

  • pH of the Assay Buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the pH of your assay buffer is close to the compound's pKa, it can lead to reduced solubility.

  • Temperature Effects: Changes in temperature between stock solution storage and the assay conditions can affect solubility.

  • Interactions with Media Components: Components in your assay buffer or cell culture media, such as salts or proteins, can sometimes interact with the compound and reduce its solubility.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to addressing the solubility challenges of (2-Methyl-2H-indazol-6-yl)methanol.

Initial Assessment: Understanding Your Compound

Before attempting various solubilization techniques, it's crucial to understand the physicochemical properties of your compound. While experimental data for (2-Methyl-2H-indazol-6-yl)methanol is limited, we can infer some properties from its structure and data from similar molecules.

PropertyPredicted/Inferred ValueImplication for Solubility
Molecular Weight 162.19 g/mol Relatively small, which is generally favorable for solubility.
Predicted XlogP 0.7[2]A positive LogP indicates some lipophilicity, suggesting that it will not be freely soluble in water.
Predicted pKa (Not available)The indazole moiety contains nitrogen atoms that can be protonated or deprotonated. The pKa will determine its ionization state at different pH values, significantly impacting solubility.

Given the lack of a precise pKa value, an experimental approach to determine the optimal pH for solubility is highly recommended.

Solubilization Strategy Workflow

The following diagram outlines a systematic workflow for selecting an appropriate solubilization strategy.

solubilization_workflow start Start: Poorly Soluble (2-Methyl-2H-indazol-6-yl)methanol dmso Primary Approach: Use of a Co-solvent (DMSO) start->dmso success Success: Soluble Compound for Assay dmso->success If successful troubleshoot Troubleshoot: Precipitation Persists dmso->troubleshoot If precipitation occurs ph_adjust Secondary Approach: pH Adjustment ph_adjust->success If successful ph_adjust->troubleshoot If precipitation persists cyclodextrin Advanced Approach 1: Cyclodextrin Encapsulation cyclodextrin->success If successful cyclodextrin->troubleshoot If precipitation persists surfactant Advanced Approach 2: Surfactant Micelles surfactant->success If successful surfactant->troubleshoot If precipitation persists troubleshoot->ph_adjust troubleshoot->cyclodextrin troubleshoot->surfactant

Caption: A stepwise decision-making workflow for solubilizing your compound.

Detailed Protocols and Explanations

The Co-Solvent Approach: Using Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent in biological assays due to its ability to dissolve a broad range of compounds.[3] However, its use requires careful consideration to avoid experimental artifacts.

Q2: What is the best practice for preparing a DMSO stock solution of (2-Methyl-2H-indazol-6-yl)methanol?

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh a precise amount of (2-Methyl-2H-indazol-6-yl)methanol powder. For example, to make 1 mL of a 10 mM stock solution, you would need 1.62 mg of the compound (Molecular Weight: 162.19 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder in a sterile, tightly sealed vial.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a water bath (up to 37°C) or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] DMSO is hygroscopic, so proper sealing is crucial to prevent water absorption, which can lead to compound precipitation over time.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a classic example of "solvent shock." To mitigate this, a serial dilution strategy is recommended.

Protocol for Serial Dilution to Prevent Precipitation:

  • Intermediate Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform one or two intermediate serial dilutions of your stock solution in 100% DMSO. This gradually decreases the compound concentration in the organic solvent.

  • Final Dilution into Aqueous Buffer: Add a small volume of the final DMSO dilution to your pre-warmed aqueous assay buffer while vortexing or gently mixing. This rapid dispersal helps to prevent localized high concentrations of the compound and DMSO, reducing the likelihood of precipitation.[5]

  • Control the Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay itself.[6][7] Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.

Impact of DMSO on Biological Assays:

Assay TypeRecommended Max. DMSO ConcentrationPotential Effects of Higher Concentrations
Enzyme Assays < 2%Can alter enzyme conformation and activity.[8]
Cell-Based Assays < 0.5%Can induce cell stress, affect membrane permeability, and cause cytotoxicity.[7][9]
Primary Cells < 0.1%More sensitive to DMSO toxicity than immortalized cell lines.[10]
The pH Adjustment Approach

The solubility of a compound with ionizable groups can be significantly increased by adjusting the pH of the solution to a point where the compound is predominantly in its more soluble ionized form.

Q4: How can I determine the optimal pH for solubilizing (2-Methyl-2H-indazol-6-yl)methanol without a known pKa?

You can experimentally determine the pH-solubility profile.

Protocol for Determining the pH-Solubility Profile:

  • Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values (e.g., from pH 2 to pH 10).

  • Add Excess Compound: Add an excess amount of solid (2-Methyl-2H-indazol-6-yl)methanol to a small volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.[11]

  • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the Profile: Plot the measured solubility against the pH of each buffer to visualize the pH-solubility profile and identify the pH at which solubility is maximal.[12][13]

Workflow for pH Adjustment:

ph_adjustment_workflow start Start: Determine pH-Solubility Profile max_solubility Identify pH of Maximum Solubility start->max_solubility assay_compatibility Check for Assay Compatibility at Optimal pH max_solubility->assay_compatibility prepare_buffer Prepare Assay Buffer at Optimal pH assay_compatibility->prepare_buffer Yes alternative Consider Alternative Solubilization Method assay_compatibility->alternative No dissolve Dissolve Compound in pH-Adjusted Buffer prepare_buffer->dissolve success Success: Soluble Compound dissolve->success

Caption: Workflow for utilizing pH adjustment to improve compound solubility.

Advanced Solubilization Techniques

If co-solvents and pH adjustment are not sufficient, more advanced formulation strategies can be employed.

Q5: Can cyclodextrins be used to improve the solubility of (2-Methyl-2H-indazol-6-yl)methanol?

Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming an inclusion complex with enhanced aqueous solubility.[14]

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and in vitro applications due to its relatively high water solubility and low toxicity.

  • Prepare a Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous assay buffer. The concentration will need to be optimized, but a starting point could be a 1-5% (w/v) solution.

  • Add the Compound: Add the (2-Methyl-2H-indazol-6-yl)methanol to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.[15]

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.

Q6: Are surfactants a viable option for solubilizing my compound for a cell-based assay?

Surfactants can be effective solubilizing agents by forming micelles that encapsulate hydrophobic compounds.[16] However, their use in cell-based assays must be approached with caution due to their potential for cytotoxicity. Non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred as they tend to be less harsh on cells than ionic surfactants.

Protocol for Screening Surfactants:

  • Select Surfactants: Choose a small panel of non-ionic surfactants (e.g., Tween® 20, Tween® 80, Pluronic® F-68).

  • Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactants begin to form micelles. Solubilization is most effective above the CMC. This information is often available from the supplier.

  • Prepare Surfactant Solutions: Prepare solutions of each surfactant in your assay buffer at concentrations above their CMC.

  • Test for Solubilization: Add your compound to each surfactant solution and determine the solubility as described in the pH-solubility profiling protocol.

  • Assess Cytotoxicity: Before using a surfactant in your final assay, it is essential to perform a dose-response experiment to determine the concentration range that is non-toxic to your specific cell line.

Summary of Solubilization Strategies

StrategyProsConsBest For
Co-solvents (DMSO) Simple, effective for many compounds, well-established protocols.Can be toxic to cells at higher concentrations, may interfere with some assays.Initial screening and most in vitro assays.
pH Adjustment Can significantly increase solubility for ionizable compounds, simple to implement.Not effective for neutral compounds, may not be compatible with assay conditions.Compounds with ionizable groups where the optimal pH is compatible with the assay.
Cyclodextrins Generally low toxicity, can significantly enhance solubility and stability.Can be more complex to prepare, may alter the bioavailability of the compound to its target.In vitro and in vivo studies where other methods fail.
Surfactants High solubilizing capacity for very hydrophobic compounds.Potential for cytotoxicity, can interfere with protein structure and function.Assays where cell viability is not a concern or with very robust cell lines, after careful toxicity screening.

References

  • MySkinRecipes. (2-Methyl-2H-indazol-5-yl)methanol. Retrieved from [Link]

  • MySkinRecipes. 2-Methyl-2H-indazol-6-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. Retrieved from [Link]

  • Zhang, X., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(9), 2199. Retrieved from [Link]

  • Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 14(Suppl 1), S3. Retrieved from [Link]

  • Wiegand, C., et al. (2021). Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Pharmaceutics, 13(7), 1088. Retrieved from [Link]

  • Zhang, X., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e008. Retrieved from [Link]

  • Semalty, A. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • PubChemLite. (2-methyl-2h-indazol-6-yl)methanol. Retrieved from [Link]

  • ResearchGate. 9 Solubilization in Surfactant Systems. Retrieved from [Link]

  • ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • Slideshare. Phase solubility analysis and pH solubility profile. Retrieved from [Link]

  • MedChemExpress. Compound Handling Instructions. Retrieved from [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

  • National Center for Biotechnology Information. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from [Link]

  • YouTube. Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • Quora. How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • YouTube. Surfactant Selection for Dissolution Testing. Retrieved from [Link]

  • Quora. What effects does DMSO have on cell assays?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. 22 Solubility assessment and screening of oils, surfactants and cosurfactants combinations for self-emulsion formulation of resv. Retrieved from [Link]

  • ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives. Retrieved from [Link]

  • ChemBK. 6-chloro-2-methyl-2H-indazol-5-amine. Retrieved from [Link]

  • World Health Organization. Annex 4. Retrieved from [Link]

  • J&K Scientific. (2-Methyl-2H-indazol-6-yl)methanol. Retrieved from [Link]

  • MDPI. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • Ziath. Issues in Compound Storage in DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177784771, (6-bromo-2-methyl-2H-indazol-4-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22661249, (1H-indazol-4-yl)methanol. Retrieved from [Link]

Sources

dealing with emulsion formation during extraction of indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging extractions of indazole compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter emulsion formation during the workup of reactions involving indazole derivatives. Here, we move beyond simple procedural lists to explain the underlying physicochemical principles and provide a logical framework for both preventing and resolving these common but frustrating experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding emulsion formation in the context of indazole chemistry.

Q1: What exactly is an emulsion and why is it a problem?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] During a liquid-liquid extraction, this manifests as a cloudy, milky, or foamy third layer between the distinct organic and aqueous phases, making clean separation impossible. This is problematic because it traps the target compound, leading to significant yield loss and preventing effective purification.[2]

Q2: Why are extractions involving indazole compounds so prone to forming emulsions?

The propensity of indazole derivatives to form emulsions stems from their molecular structure and physicochemical properties.

  • Amphiphilic Nature : Indazole consists of a non-polar benzene ring fused to a polar pyrazole ring.[3][4] This combination of hydrophobic and hydrophilic regions allows the molecule to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the dispersed droplets that form an emulsion.[5]

  • Amphoteric Properties : Indazole is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pyrazole ring can be protonated under acidic conditions (pKa ≈ 1.04) or deprotonated under basic conditions (pKa ≈ 13.86).[6] At intermediate pH values near neutral, the molecule can exist in a state that has an affinity for both phases, concentrating at the interface and promoting emulsion stability.

  • Presence of Impurities : Crude reaction mixtures often contain other surfactant-like materials, such as phospholipids, fatty acids, or high molecular weight byproducts, which further stabilize emulsions.[2]

Troubleshooting Guide: I Have an Emulsion, What Now?

When faced with a stable emulsion, a systematic approach is key. The following Q&A guide provides a sequence of interventions, from the simplest to the more involved.

Q3: I've just shaken my separatory funnel and a thick emulsion has formed. What is the very first thing I should do?

Patience, or the "Tincture of Time."

Before taking any drastic measures, simply let the separatory funnel stand undisturbed in a ring clamp for 15-30 minutes.[7][8][9] Often, the emulsion is kinetically, but not thermodynamically, stable. Gravity alone can be sufficient to allow the droplets to coalesce and the layers to separate, especially if the emulsion is not particularly dense. Gently tapping the side of the funnel can sometimes accelerate this process.[7]

Q4: Waiting didn't work. What is the next logical step?

Increase the Ionic Strength of the Aqueous Phase ("Salting Out").

This is the most common and often most effective technique. Add a saturated solution of sodium chloride (brine) or solid sodium chloride directly to the funnel, stopper, and gently invert a few times to mix.[2][5][9]

  • Why it works : Adding salt dramatically increases the polarity and ionic strength of the aqueous layer.[5][10] This decreases the solubility of the organic indazole compound in the aqueous phase, forcing it into the organic layer and destabilizing its surfactant-like arrangement at the interface.[11][12] It also increases the density of the aqueous layer, which can promote better physical separation.[13]

Q5: I've added brine, but the emulsion persists. What chemical trick can I try next?

Adjust the pH.

Since indazoles are amphoteric, altering the pH of the aqueous layer is a powerful method to break an emulsion. The goal is to make your indazole derivative fully soluble in one of the phases.

  • To move the indazole into the aqueous layer : Add 1M HCl dropwise to acidify the mixture to a pH of ~2. This will protonate the basic nitrogen atom of the indazole ring, forming a water-soluble indazolium salt.[14]

  • To force the indazole into the organic layer : Add 1M NaOH dropwise to basify the mixture to a pH >12. This will deprotonate the acidic N-H of the indazole ring, making it more soluble in the organic phase.

Choose the strategy that keeps your desired compound in the intended phase while separating it from impurities. For instance, if your product is neutral but you have acidic or basic impurities, pH adjustment can extract the impurities while breaking the emulsion.

Q6: The chemical methods failed. What physical methods can I employ?

When chemical interventions are insufficient, mechanical force or physical separation is required.

  • Centrifugation : If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at high speed is a nearly surefire way to break an emulsion.[7][15][16] The centrifugal force physically separates the phases based on density.[17]

  • Filtration through a Hydrophobic or Hydrophilic Medium :

    • Celite® Plug : Vacuum filter the entire mixture through a pad of Celite® (diatomaceous earth).[9][18] The fine, porous structure of the Celite provides a large surface area that helps to coalesce the small droplets.

    • Glass Wool : A simple plug of glass wool in a pipette or funnel can also be effective at physically breaking up the emulsion layer.[2]

    • Phase Separation Paper : This specialized, highly silanized filter paper allows the organic phase to pass through while retaining the aqueous phase, effectively splitting the layers.[2]

Q7: I'm desperate. Are there any other options?

Yes, a few last-resort techniques can be attempted.

  • Add a Different Solvent : Adding a small amount of a different solvent can alter the properties of the organic phase enough to break the emulsion. For example, adding a splash of methanol or ethanol can sometimes work.[18]

  • Gentle Heating : Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote coalescence.[11] Use this method with extreme caution, especially with low-boiling-point solvents like diethyl ether or dichloromethane, and never heat with an open flame.

  • Freezing : Lowering the temperature may induce the formation of ice crystals that can physically disrupt the emulsion structure.[11] Allow the mixture to thaw slowly, and the layers may separate.

Proactive Strategies: How to Prevent Emulsion Formation

As a general rule, it is far easier to prevent an emulsion than to break one.[2][5]

Q8: How should I modify my extraction technique to avoid emulsions?

The primary cause of emulsion formation is excessive agitation.[1]

  • Gentle Inversions : Instead of vigorously shaking the separatory funnel, perform 5-10 gentle inversions.[2] This creates sufficient surface area for the extraction to occur without imparting the high shear energy that forms tiny, stable droplets.

  • Pre-emptive Salting Out : If you know a particular extraction is prone to emulsification, add brine or solid NaCl to the aqueous layer before adding the organic solvent and performing the extraction.[7][8]

Q9: Can my choice of solvent make a difference?

Absolutely. Some solvents are more notorious for forming emulsions than others. Dichloromethane (DCM), in particular, is a common offender.[18] If possible, consider substituting DCM with a solvent less prone to emulsion formation, such as ethyl acetate or chloroform.[18]

Data Summary & Protocols

Comparative Table of Emulsion-Breaking Techniques
TechniquePrinciple of ActionProsConsBest For
Patience Gravitational SeparationSimple, no reagents neededSlow, often ineffective for stable emulsionsMinor, unstable emulsions
Salting Out ↑ Ionic Strength, ↑ DensityFast, highly effective, cheapAdds salt to aqueous layerMost common situations
pH Adjustment Alters Solute IonizationVery effective for ionizable compoundsRequires knowledge of pKa, may affect product stabilityCompounds with acidic/basic handles (like indazoles)
Centrifugation Mechanical ForceExtremely effective, cleanRequires a centrifuge, volume-limitedStubborn, high-value samples
Filtration Physical CoalescenceEffective for particulate-stabilized emulsionsCan be slow, potential for sample loss on filter mediumPersistent emulsions that don't respond to chemical methods
Solvent Addition Alters Phase PolarityCan be effectiveDilutes product, complicates solvent removalWhen other methods fail
Experimental Protocols
Protocol 1: Robust Liquid-Liquid Extraction of an Indazole Derivative

This protocol is designed to minimize the risk of emulsion formation from the outset.

  • Preparation : Dissolve the crude reaction mixture in an appropriate extraction solvent (e.g., ethyl acetate, 10 volumes).

  • Transfer : Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed 2/3 of the funnel's capacity).

  • Aqueous Wash (Pre-Salted) : In a separate beaker, prepare the aqueous wash solution (e.g., deionized water or a buffer) and saturate it with sodium chloride.

  • Combine : Add the prepared brine solution to the separatory funnel.

  • Extraction : Stopper the funnel. Do not shake . Gently invert the funnel 5-10 times, ensuring to vent after each inversion by opening the stopcock while the funnel is inverted.

  • Separation : Place the funnel upright in a ring clamp and allow the layers to separate completely.

  • Drain : Remove the stopper and drain the lower layer. If the organic layer is the lower layer, drain it into a clean flask. If the organic layer is the upper layer, drain and discard the lower aqueous layer, then drain the organic layer through the top of the funnel to avoid contamination.

  • Repeat : Repeat the wash/extraction as necessary.

Protocol 2: Breaking an Emulsion with Celite® Filtration
  • Prepare Funnel : Place a Büchner or Hirsch funnel on a filter flask connected to a vacuum source. Place a piece of filter paper that fits the funnel snugly inside.

  • Add Celite® : Add a layer of Celite® (approx. 1-2 cm deep) on top of the filter paper.

  • Wet the Pad : Wet the Celite® pad with the pure organic solvent used in your extraction and apply gentle vacuum to pull the solvent through, which compacts the pad.

  • Filter : Pour the entire emulsified mixture onto the Celite® pad with the vacuum applied.

  • Rinse : Once all the liquid has passed through, rinse the original container with a small amount of fresh organic solvent and pour this rinse through the Celite® pad to recover any residual product.

  • Separate : Transfer the filtrate to a clean separatory funnel. The layers should now be distinct and easily separable.

Visualization of Concepts
Emulsion Formation Mechanism with Indazole

The following diagram illustrates how the amphiphilic nature of an indazole molecule can stabilize an oil-in-water emulsion.

G Indazole molecules at the oil-water interface. cluster_water Aqueous Phase (Continuous) cluster_oil Organic Droplet (Dispersed) W1 Water W2 Water W3 Water W4 Water W5 Water W6 Water W7 Water W8 Water I1 Indazole Molecule N-H Polar Head Benzene Non-polar Tail I1:head->W1 H-Bond I2 Indazole Molecule N-H Polar Head Benzene Non-polar Tail I2:head->W2 H-Bond I3 Indazole Molecule N-H Polar Head Benzene Non-polar Tail I3:head->W3 H-Bond I4 Indazole Molecule N-H Polar Head Benzene Non-polar Tail I4:head->W4 H-Bond I5 Indazole Molecule N-H Polar Head Benzene Non-polar Tail I5:head->W5 H-Bond I6 Indazole Molecule N-H Polar Head Benzene Non-polar Tail I6:head->W6 H-Bond S1 Solvent S2 Solvent S3 Solvent

Caption: Indazole molecules stabilizing an organic droplet in water.

Troubleshooting Workflow for Emulsions

This flowchart provides a logical decision-making process for tackling an emulsion during extraction.

Emulsion_Workflow start Emulsion Formed wait 1. Let Stand (15-30 min) start->wait salt 2. Add Saturated Brine ('Salt Out') wait->salt Still Emulsified success Layers Separated wait->success Resolved ph 3. Adjust pH (Acidify or Basify) salt->ph Still Emulsified salt->success Resolved physical 4. Use Physical Methods ph->physical Still Emulsified ph->success Resolved centrifuge Centrifuge physical->centrifuge Small Volume filter Filter (Celite/Glass Wool) physical->filter Large Volume centrifuge->success Resolved fail Consult Senior Chemist centrifuge->fail Fails filter->success Resolved filter->fail Fails

Caption: A decision tree for breaking emulsions in the lab.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tackling emulsions just got easier. (2023-01-17). Biotage. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018-05-17). AZoM. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024-02-25). YouTube. [Link]

  • Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that? (2021-03-16). Reddit. [Link]

  • Breaking a stable emulsion. (2021-11-08). Sciencemadness Discussion Board. [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. Ajelis. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • Centrifuge use in solvent extraction? (2023-11-19). Reddit. [Link]

  • Waste Oil Emulsion Breaking with an Industrial Centrifuge. Dolphin Centrifuge. [Link]

  • Breaking emulsions. (2018-02-09). Reddit. [Link]

  • Indazole. Wikipedia. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021-06-20). Chemistry LibreTexts. [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion? (2018-06-03). Quora. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Salting out – Knowledge and References. Taylor & Francis. [Link]

  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. (2025-11-11). Aromantic. [Link]

  • Method for breaking emulsion.
  • Emulsion (1) before and (2) after breaking by centrifugation at 5000 rpm. ResearchGate. [Link]

  • 4.6: Step-by-Step Procedures For Extractions. (2022-04-07). Chemistry LibreTexts. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry - ACS Publications. [Link]

  • How emulsions form and break? (2024-06-11). Biolin Scientific. [Link]

  • Removal of Water-Soluble Organics From Produced Brine Without Scale Formation. (2004-08-01). OnePetro. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Chromatography of Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the chromatographic separation of indazole isomers. Indazole-containing derivatives are a critical class of heterocycles in medicinal chemistry, lauded for their diverse pharmacological activities.[1][2] However, the structural similarity of indazole isomers, particularly regioisomers (e.g., N1 vs. N2 substituted) and positional isomers (e.g., 4-nitro vs. 6-nitro), often presents significant purification challenges due to their nearly identical polarities.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions in a question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when developing a separation method for indazole isomers.

Q1: My indazole isomers are co-eluting or appearing as a single spot on TLC/HPLC. What is my first step?

A1: This is the most frequent issue and stems from the very similar physicochemical properties of the isomers. Your primary goal is to alter the selectivity of your chromatographic system. Here’s a systematic approach:

  • Re-evaluate Your Solvent System: The initial choice of solvent and its polarity is paramount. For Thin-Layer Chromatography (TLC) and Flash Column Chromatography, a common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If you see a single spot, the polarity of your mobile phase is likely not optimal to differentiate between the isomers.

  • Systematic Solvent Screening (TLC): Before committing to a column, efficiently screen a variety of solvent systems using TLC. The goal is to find a system that provides a retention factor (Rf) between 0.25 and 0.35 for your target compound, as this often translates well to column chromatography.[4]

  • Vary Solvent Strength and Selectivity: Don't just increase the percentage of the polar solvent. Experiment with different solvent classes to exploit different intermolecular interactions. For example:

    • Proton Donors/Acceptors: Alcohols (like methanol or ethanol) can act as hydrogen bond donors and acceptors, interacting differently with the N-H and nitro groups of indazole isomers.[5]

    • Dipole Interactions: Solvents like dichloromethane (DCM) or acetonitrile can offer different dipole-dipole interactions compared to ethyl acetate.

  • Consider Additives/Modifiers: Small amounts of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can protonate or deprotonate your analytes, drastically changing their polarity and interaction with the stationary phase. This is particularly effective for indazoles, which have basic nitrogen atoms.

Q2: I'm using Reversed-Phase (RP) HPLC, and my isomers are still not separating. What adjustments can I make to the mobile phase?

A2: In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, you have several powerful tools to modulate selectivity.[6][7][8]

  • Change the Organic Modifier: The choice of organic solvent mixed with the aqueous phase has a significant impact on selectivity.[9]

    • Acetonitrile (ACN) vs. Methanol (MeOH): These are the most common modifiers. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography.[9] Switching between them can alter the elution order and improve resolution due to different interactions with the analytes and the stationary phase.[9]

    • Other Solvents: Tetrahydrofuran (THF) or isopropanol can also be used, but be mindful of their viscosity and UV cutoff.

  • Adjust the Aqueous Phase pH: The ionization state of indazole isomers is highly pH-dependent. By adjusting the pH of the aqueous component of your mobile phase with a buffer (e.g., phosphate, formate, or acetate), you can significantly alter the retention and selectivity. A good starting point is to test pH values 2 units above and below the pKa of your compounds.

  • Introduce Ion-Pairing Reagents: For charged or highly polar indazoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase can dramatically improve retention and resolution.

Q3: What is the difference between HPLC and UPLC, and should I consider using UPLC for my indazole isomer separation?

A3: Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). The primary difference lies in the particle size of the stationary phase and the operating pressure.[10][11][12]

  • HPLC: Typically uses columns with particle sizes of 3-5 µm and operates at lower pressures.[10][12]

  • UPLC: Employs columns with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[11][13]

Advantages of UPLC for Indazole Isomers:

  • Increased Resolution and Sensitivity: The smaller particles in UPLC columns lead to sharper, narrower peaks, which significantly improves the ability to resolve closely eluting isomers.[10][12][14]

  • Faster Analysis Times: UPLC methods are much faster, often reducing run times from 15-20 minutes on an HPLC to 3-10 minutes.[10][11][12]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates result in significant solvent savings.[10][14]

Recommendation: If you are struggling with a difficult separation of indazole isomers, transferring your method to a UPLC system is highly recommended. The enhanced resolution may be the key to achieving baseline separation.[15]

Part 2: Advanced Separation Strategies & Troubleshooting

When standard approaches are insufficient, more advanced techniques are required. This section provides guidance on specialized chromatographic modes and troubleshooting complex separation issues.

Q4: My indazole isomers are highly polar. They elute in the void volume in reversed-phase chromatography. What should I do?

A4: This is a classic scenario where Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution. HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16][17][18]

  • Mechanism of Retention: In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes, like many indazole derivatives, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[18]

  • Advantages for Polar Indazoles:

    • Enhanced Retention: Provides excellent retention for compounds that are too polar for reversed-phase.[17][19]

    • Orthogonal Selectivity: The elution order in HILIC is often the opposite of that in reversed-phase, providing a powerful tool for method development.[16][17]

    • MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) detection, leading to increased sensitivity.[17]

Experimental Protocol: HILIC Method Development for Polar Indazole Isomers

  • Column Selection: Start with a bare silica column or an amide-bonded phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM ammonium formate or ammonium acetate in water, pH adjusted to 3.0 with formic acid.

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Time (min)

      %B (Acetonitrile)
      0.0 95
      10.0 70
      12.0 70
      12.1 95
      15.0 95
  • Injection: Ensure your sample is dissolved in a solvent with a high organic content (ideally the initial mobile phase composition) to avoid peak distortion.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.

Q5: I am working with chiral indazole derivatives. How do I separate the enantiomers?

A5: The separation of enantiomers requires a chiral environment. This is achieved using Chiral Stationary Phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including imidazole and indazole derivatives.[20][21][22]

  • Commonly Used Columns: Chiralcel® and Chiralpak® columns are industry standards. For example, a Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate) as the chiral selector, has been successfully used for separating imidazole derivatives.[20]

  • Mobile Phase Considerations:

    • Normal Phase: Mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are common. Small amounts of an amine additive (like diethylamine) can improve peak shape for basic compounds.[20]

    • Polar Organic Mode: Using a single polar organic solvent like methanol or acetonitrile can also be effective.[22]

    • Reversed-Phase Mode: Acetonitrile/water or methanol/water mixtures can be employed, often with acidic or basic additives.[21][22]

  • Method Development Strategy:

    • Screen Different CSPs: Test a few different polysaccharide-based columns (e.g., an amylose-based and a cellulose-based column).

    • Screen Mobile Phases: For each column, test normal phase, polar organic, and reversed-phase conditions.

    • Optimize the Modifier: Once a promising system is identified, fine-tune the type and percentage of the alcohol modifier in normal phase, or the organic/aqueous ratio in reversed-phase.

    • Temperature Effects: Temperature can influence chiral recognition. Investigating different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.[23]

Q6: My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

A6: Poor peak shape can undermine even a well-resolved separation. Here’s a troubleshooting guide:

Issue Potential Cause(s) Solutions
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone interacting with basic nitrogen atoms in the indazole ring.- Add a competitor: Introduce a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase. - Use a base-deactivated column (e.g., "end-capped" columns). - Work at a lower pH to protonate the basic sites on your analyte.
Column Overload: Injecting too much sample mass.- Dilute your sample and reinject.
Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.- Flush the column with a strong solvent. - Reverse the column and flush (check manufacturer's instructions). - Replace the column if necessary.
Peak Fronting Sample Solvent Effects: Sample is dissolved in a solvent much stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload (less common): Can also cause fronting in some cases.- Dilute the sample.
Split Peaks Clogged Frit/Tubing: A blockage is causing the sample path to split.- Replace the inlet frit or check for blockages in the system.
Column Void: A void has formed at the head of the column.- Replace the column.
Sample Solvent/Mobile Phase Mismatch: Extreme mismatch in solvent strength or pH.- Ensure the sample solvent is compatible with the mobile phase.

Part 3: Data Presentation and Visualization

To aid in method development, the following tables summarize starting conditions for different types of indazole isomer separations.

Table 1: Recommended Starting Conditions for Achiral Indazole Isomer Separations

Chromatographic Mode Stationary Phase Mobile Phase (Isocratic or Gradient) Typical Analytes
Normal Phase Silica GelHexane/Ethyl Acetate (e.g., 70:30 v/v)Less polar, substituted indazoles.[24]
Reversed-Phase (RP-HPLC) C18, C8Water/Acetonitrile or Water/Methanol with 0.1% Formic or Acetic Acid.[15]Nitroindazoles, halogenated indazoles.
HILIC Bare Silica, Amide, DiolAcetonitrile/Aqueous Buffer (e.g., 10mM Ammonium Formate) (e.g., 95:5 to 60:40 v/v gradient).[16]Highly polar indazoles, aminoindazoles, indazole carboxylic acids.

Table 2: Recommended Starting Conditions for Chiral Indazole Isomer Separations

Chromatographic Mode Chiral Stationary Phase (CSP) Mobile Phase Comments
Normal Phase Chiralcel® OJ, Chiralpak® ADHexane/Isopropanol (e.g., 90:10 v/v) +/- 0.1% Diethylamine.[20]A good first choice for many chiral separations. The amine additive improves peak shape for basic compounds.
Polar Organic Mode Chiralpak® IA, Lux® Cellulose-1Methanol or EthanolCan offer different selectivity and faster analysis times.[22]
Reversed-Phase Mode Chiralpak® AD-RH, AmyCoat RPAcetonitrile/Water with 0.1% Acetic Acid.[21]Useful for more polar chiral compounds.
Visualizing the Workflow: A Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common separation issues with indazole isomers.

TroubleshootingWorkflow Start Start: Poor or No Separation of Isomers Check_Mode Is the correct chromatographic mode being used? Start->Check_Mode Polar_Analytes Are analytes highly polar (eluting at void in RP-HPLC)? Check_Mode->Polar_Analytes Yes (RP-HPLC) Optimize_NP Optimize Normal Phase Conditions Check_Mode->Optimize_NP No (Normal Phase) Switch_to_HILIC Switch to HILIC Mode Polar_Analytes->Switch_to_HILIC Yes Optimize_RP Optimize Reversed-Phase Conditions Polar_Analytes->Optimize_RP No Solvent_Selectivity Modify Mobile Phase Selectivity Check_Peak_Shape Is peak shape acceptable? Solvent_Selectivity->Check_Peak_Shape Improved Selectivity Optimize_HILIC Optimize HILIC Conditions Switch_to_HILIC->Optimize_HILIC Optimize_RP->Solvent_Selectivity Optimize_NP->Solvent_Selectivity Optimize_HILIC->Check_Peak_Shape Troubleshoot_Peak_Shape Troubleshoot Peak Shape (See Table) Check_Peak_Shape->Troubleshoot_Peak_Shape No Successful_Separation Successful Separation Achieved Check_Peak_Shape->Successful_Separation Yes Troubleshoot_Peak_Shape->Solvent_Selectivity

Caption: A decision tree for troubleshooting indazole isomer separations.

References

  • Separation of 5-Nitroindazole on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Marzena Podolska, et al.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Technical Support Center: Indazole Isomer Separ
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCo
  • Method for separating and purifying substituted indazole isomers.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • avoiding isomerization during 2H-indazole synthesis. Benchchem.
  • Effects of organic modifier and temperature on the enantiomeric separation of several azole drugs using supercritical fluid chromatography and the Chiralpak AD column. PubMed.
  • UPLC vs HPLC: wh
  • Reversed-phase chrom
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
  • Differences between HPLC and UPLC. Pharmaguideline.
  • UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru.
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org.
  • Optimizing solvent systems for chromatography of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • HILIC separ
  • (PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW.
  • Reverse Phase Chrom
  • [Optimization of the solvent system in thin-layer chrom
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Reverse-phase HPLC analysis and purific
  • Hydrophilic Interaction Liquid Chrom
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
  • What You Need to Know About HILIC.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • 5-nitroindazole. Organic Syntheses Procedure.
  • Effect of Organic Solvent on Selectivity in LC Separ
  • Methods for preparing indazole compounds.
  • 7-Nitroindazole. PubChem.
  • Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed.
  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.

Sources

Validation & Comparative

A Guide to the Spectroscopic Differentiation of (2-Methyl-2H-indazol-6-yl)methanol and its N1 Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, frequently appearing in a multitude of pharmacologically active compounds. The regioselectivity of N-alkylation on the indazole ring system presents a significant challenge, often yielding a mixture of N1 and N2 isomers with potentially distinct biological activities and physical properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of (2-Methyl-2H-indazol-6-yl)methanol and its N1 isomer, (1-Methyl-1H-indazol-6-yl)methanol, offering insights into the analytical techniques used to distinguish them.

The Challenge of N-Alkylated Indazole Isomers

The nitrogen atoms at the N1 and N2 positions of the indazole ring exhibit different electronic environments, leading to subtle yet measurable differences in their spectroscopic signatures upon alkylation. The selective synthesis of one isomer over the other can be challenging, and reaction conditions often produce a mixture of both N1 and N2 products. Therefore, robust analytical methods are essential to confirm the identity and purity of the desired isomer.

Comparative Spectroscopic Analysis

This section details the expected differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of (2-Methyl-2H-indazol-6-yl)methanol and (1-Methyl-1H-indazol-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating N1 and N2 indazole isomers. The position of the methyl group significantly influences the chemical shifts of the protons and carbons within the indazole ring.

¹H NMR Spectroscopy:

Key diagnostic signals in the ¹H NMR spectrum include the N-methyl protons and the aromatic protons of the indazole core.

  • N-Methyl Protons: The chemical shift of the N-methyl protons is a key differentiator. In the N1 isomer, the methyl group is attached to a nitrogen that is part of a five-membered pyrrole-like ring, while in the N2 isomer, it is attached to a nitrogen in a pyridine-like environment. This typically results in the N2-methyl protons appearing at a slightly downfield (higher ppm) chemical shift compared to the N1-methyl protons.

  • Aromatic Protons: The position of the N-methyl group alters the electron density distribution in the aromatic system, leading to predictable changes in the chemical shifts of the ring protons. Specifically, the proton at position 7 (H-7) is often significantly affected. In N1-substituted indazoles, H-7 is deshielded and appears at a lower field compared to the H-7 proton in N2-substituted indazoles.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra also exhibit characteristic differences:

  • N-Methyl Carbon: Similar to the proton signals, the N-methyl carbon in the N2 isomer is typically observed at a more downfield chemical shift than in the N1 isomer.

  • Ring Carbons: The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C7a, and C3a, are sensitive to the position of the methyl group.

Expected ¹H NMR Data Summary

CompoundN-CH₃ (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-7 (ppm)-CH₂OH (ppm)
(1-Methyl-1H-indazol-6-yl)methanol~3.9-4.1~7.9-8.1~7.0-7.2~7.5-7.7~7.7-7.9~4.6-4.8
(2-Methyl-2H-indazol-6-yl)methanol~4.1-4.3~8.1-8.3~6.9-7.1~7.4-7.6~7.2-7.4~4.6-4.8

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information for distinguishing between the two isomers. The key vibrational modes to consider are the C=N and N-N stretching frequencies within the indazole ring. The position of the methyl group can subtly influence the bond strengths and, consequently, the absorption frequencies of these bonds. Additionally, the out-of-plane C-H bending vibrations in the aromatic region may differ between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both (2-Methyl-2H-indazol-6-yl)methanol and its N1 isomer have the same molecular weight (162.19 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The stability of the resulting fragment ions can be influenced by the position of the methyl group, leading to variations in the relative abundances of the observed fragments. A common fragmentation pathway involves the loss of the hydroxymethyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-methylated indazoles.

Synthesis of N-Methylated Indazole-6-methanol Isomers

A common method for the N-methylation of indazoles involves the reaction of the parent indazole with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. This reaction often yields a mixture of N1 and N2 isomers that require chromatographic separation.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1H-indazole-6-methanol in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).

  • Methylation: Add the methylating agent (e.g., dimethyl sulfate, methyl iodide) dropwise to the reaction mixture at room temperature or with cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow Start 1H-Indazole-6-methanol Reaction Dissolve in Solvent Add Base Add Methylating Agent Start->Reaction Step 1 & 2 Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Step 3 Workup Quench with Water Extract with Organic Solvent Monitoring->Workup Step 4 Purification Column Chromatography Workup->Purification Step 5 Isomer1 (1-Methyl-1H-indazol-6-yl)methanol Purification->Isomer1 Isomer2 (2-Methyl-2H-indazol-6-yl)methanol Purification->Isomer2

Caption: General workflow for the synthesis and separation of N1 and N2-methylated indazole isomers.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

IR Spectroscopy:

  • Acquire the IR spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer.

  • Analyze the characteristic absorption bands for the indazole ring and the hydroxyl group.

Mass Spectrometry:

  • Obtain the mass spectrum of the sample using a suitable ionization technique (e.g., ESI, EI).

  • Determine the molecular weight and analyze the fragmentation pattern.

Conclusion

The differentiation of N1 and N2 isomers of substituted indazoles is a crucial aspect of medicinal chemistry and drug development. A combination of spectroscopic techniques, with ¹H NMR being the most definitive, allows for the unambiguous structural elucidation of these isomers. The principles and protocols outlined in this guide provide a framework for researchers to confidently characterize and compare compounds such as (2-Methyl-2H-indazol-6-yl)methanol and its N1 isomer, ensuring the advancement of projects with well-defined molecular entities.

References

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

A Technical Guide to the Validation of (2-Methyl-2H-indazol-6-yl)methanol as a High-Quality Fragment for FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Quality Starting Points in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), which sifts through vast libraries of large, complex molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments."[2] These fragments, typically with molecular weights under 300 Daltons, may bind to their biological targets with weak (micromolar to millimolar) affinity. However, their simplicity and efficiency in exploring chemical space provide superior starting points for optimization into potent, drug-like candidates.[1][3]

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its rigid bicyclic structure and versatile substitution patterns make it an attractive core for fragment libraries. This guide focuses on a specific, yet promising, example: (2-Methyl-2H-indazol-6-yl)methanol . The N-methylation to the 2-position blocks a common metabolic site and removes a hydrogen-bond donor, which can be advantageous for tuning solubility and cell permeability, while the 6-methanol group provides a key vector for synthetic elaboration.

This document serves as a comprehensive guide for researchers and drug development professionals on the rigorous, multi-step process of validating (2-Methyl-2H-indazol-6-yl)methanol as a viable fragment. We will move beyond theoretical principles to provide actionable experimental protocols and the causal logic behind each step, ensuring a self-validating workflow from initial assessment to ultimate confirmation by structural biology.

Part 1: Initial Qualification - Physicochemical Characterization

Before committing resources to expensive biophysical screens, a candidate fragment must first satisfy fundamental physicochemical criteria. The most widely accepted standard is the "Rule of Three" (Ro3), which outlines the properties of an ideal fragment.[2] The rationale behind the Ro3 is to select for compounds with high "ligand efficiency"—meaning they form potent interactions relative to their small size—and ample room for optimization without ballooning into non-drug-like space.

The properties of (2-Methyl-2H-indazol-6-yl)methanol are assessed against the Ro3 criteria below.

PropertyRule of Three (Ro3) Guideline(2-Methyl-2H-indazol-6-yl)methanol ValueAssessment
Molecular Weight (MW) < 300 Da162.19 g/mol [4]Pass
cLogP ≤ 30.7 (Predicted)[5]Pass
Hydrogen Bond Donors (HBD) ≤ 31 (from the -OH group)Pass
Hydrogen Bond Acceptors (HBA) ≤ 32 (from the -OH oxygen and N1)Pass
Rotatable Bonds (RB) ≤ 31 (the C-C bond to the methanol)Pass

Analysis: (2-Methyl-2H-indazol-6-yl)methanol comfortably meets all the Rule of Three criteria. Its low molecular weight and cLogP suggest it will have good aqueous solubility, a critical requirement for the high concentrations often used in fragment screening.[6] The presence of a single HBD and two HBAs provides specific points for target interaction without excessive polarity, while the low number of rotatable bonds ensures it will adopt a more defined conformation upon binding, minimizing the entropic penalty.

Part 2: The Integrated Fragment Validation Workflow

Successful fragment validation is not a single experiment but a cascading series of orthogonal assays. This approach is designed to build confidence in a hit by ensuring the observed binding is genuine, specific, and reproducible, thereby filtering out the false positives that can plague any screening campaign.[1][6]

The following workflow illustrates a robust pathway from initial screening to a fully validated, structure-enabled fragment hit.

FBDD_Workflow cluster_0 Phase 1: Screening & Triage cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Structural Validation Screen Primary Screen (e.g., DSF, SPR) Triage Hit Triage (Potency, LE, Solubility) Screen->Triage Identify initial hits Ortho Orthogonal Screen (e.g., NMR, ITC) Triage->Ortho Promising hits Discard1 Discard Triage->Discard1 Poor properties Confirm Confirmation (Reproducible & Orthogonal?) Ortho->Confirm Validate binding Xray Structural Biology (X-ray Crystallography) Confirm->Xray Confirmed hits Discard2 Discard Confirm->Discard2 Not confirmed ValidatedHit Validated, Structure-Enabled Hit Xray->ValidatedHit Determine binding mode

A robust workflow for fragment validation.

Part 3: Primary Screening & Hit Identification

The goal of the primary screen is to rapidly identify fragments from a library that interact with the target protein. The methods must be sensitive enough to detect weak binding. We will compare three common techniques.

A. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[7] A ligand that binds to and stabilizes the folded state of the protein will cause a measurable increase in its Tm.[8] This method is high-throughput, requires relatively small amounts of protein, and is an excellent first-pass screening technique.[9]

Comparison:

  • Pros: High-throughput, low protein consumption, cost-effective (uses standard qPCR instruments).

  • Cons: Indirect assay (measures stability, not direct binding), prone to false positives/negatives from compounds that affect the dye or protein stability through non-binding mechanisms.

B. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[10] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time.[11]

Comparison:

  • Pros: Provides real-time kinetic data (association and dissociation rates), highly sensitive for weak interactions, directly measures binding.[12]

  • Cons: Requires protein immobilization which can affect activity, higher initial instrument cost, can be susceptible to artifacts from non-specific binding.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is one of the most powerful and reliable methods for FBDD. Ligand-observed methods, such as Saturation Transfer Difference (STD)-NMR, are particularly well-suited for screening.[13] In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum where the protein was not saturated, only the signals from binding fragments remain.[14]

Comparison:

  • Pros: Highly robust and reliable, detects binding in solution without protein modification, provides structural information about the binding epitope (which part of the fragment is binding).[15]

  • Cons: Requires large amounts of protein, lower throughput than DSF, requires specialized high-field NMR spectrometers.

Part 4: The Imperative of Orthogonal Hit Validation

A "hit" from a single primary screen is merely a suggestion of binding. True confidence is only achieved when the interaction is confirmed by a second, independent biophysical method, preferably one that relies on a different physical principle.[6][16] This orthogonal validation step is the most critical checkpoint for eliminating artifacts and ensuring resources are focused on genuine binders.

For example, a fragment that shows a thermal shift in a DSF assay (a measure of stability) should be tested in an SPR or NMR experiment to directly confirm a binding event. A failure to show binding in the orthogonal assay is a major red flag.

Orthogonal_Validation Start Hit from Primary Screen (e.g., DSF shows ΔTm > 2°C) Test Perform Orthogonal Test (e.g., SPR or STD-NMR) Start->Test Decision Binding Observed in Orthogonal Assay? Test->Decision Validated VALIDATED HIT Proceed to Structural Biology Decision->Validated  Yes Discard DISCARD Likely False Positive Decision->Discard No  

Decision-making logic for orthogonal hit validation.

Part 5: The Ultimate Validation: Structural Biology

The definitive proof of a fragment's value is the elucidation of its binding mode at atomic resolution. X-ray crystallography is the gold standard for this purpose.[17] A high-resolution crystal structure of the protein-fragment complex provides indisputable evidence of binding and reveals the precise interactions (hydrogen bonds, hydrophobic contacts) that mediate the affinity. This structural information is the blueprint for the subsequent, rational, structure-based design phase, where the fragment is grown or elaborated into a potent lead compound.[18]

Experimental Approach: Crystal Soaking Given that a crystallization condition for the target protein (apo form) is often available, soaking is the most straightforward method.

  • Crystal Growth: Grow crystals of the apo-protein to a suitable size.

  • Soaking: Prepare a solution of (2-Methyl-2H-indazol-6-yl)methanol at a high concentration (e.g., 20-50 mM) in a cryoprotectant-containing buffer.[18]

  • Incubation: Transfer the protein crystal into this soaking solution for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal lattice and bind to the protein.[18]

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Solve the structure and look for clear, unambiguous electron density corresponding to the fragment in the protein's binding site.

A successful co-crystal structure is the final validation gate, confirming the fragment as a high-quality starting point for a drug discovery program.

Part 6: Comparative Analysis & The Case for (2-Methyl-2H-indazol-6-yl)methanol

Why choose this specific fragment over other common heterocyclic scaffolds? The value proposition lies in its unique combination of structural features and synthetic tractability.

Feature(2-Methyl-2H-indazol-6-yl)methanolAlternative: 3-aminopyrazoleAlternative: Benzimidazole
Scaffold IndazolePyrazoleBenzimidazole
Key Vectors 6-methanol group for growth3-amino group for amide coupling2-position for substitution
Metabolic Stability N2-methyl blocks potential N-dealkylation or oxidation.Ring nitrogens can be sites of metabolism.Ring nitrogens can be sites of metabolism.
Solubility Driver Methanol group enhances solubility.Amino group provides polarity.Generally lower solubility.
Binding Interactions H-bond donor/acceptor (-OH), H-bond acceptor (N1), Aromatic system for π-stacking.H-bond donor/acceptor (-NH2), H-bond acceptor (ring N).H-bond donor/acceptor (NH), H-bond acceptor (ring N).

The key advantage of (2-Methyl-2H-indazol-6-yl)methanol is the strategic placement of the N-methyl group. In the isomeric 1H-indazoles, the nitrogen can be a point of metabolic attack or unwanted hydrogen bonding. By methylating the N2 position, this fragment presents a more chemically and metabolically stable core, while the 6-methanol provides an ideal, non-disruptive exit vector for chemists to begin the fragment-to-lead evolution process.

Detailed Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) Screen

1. Principle: To identify fragment binding by measuring changes in protein thermal stability. A binding event that stabilizes the protein's folded state increases its melting temperature (Tm).

2. Materials:

  • Target protein (e.g., 5-10 µM final concentration).

  • (2-Methyl-2H-indazol-6-yl)methanol stock (e.g., 100 mM in DMSO).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Real-time PCR instrument with thermal ramping capability.

  • 96- or 384-well PCR plates.

3. Methodology:

  • Prepare a master mix of protein and SYPRO Orange dye in DSF buffer. The final dye concentration should be optimized, but 5x is a common starting point.

  • Aliquot the master mix into the wells of the PCR plate.

  • Add the fragment to the sample wells to a final concentration of 200 µM - 1 mM. For (2-Methyl-2H-indazol-6-yl)methanol, add 2 µL of a 10 mM stock to a 100 µL final volume for a 200 µM concentration.

  • Include control wells:

    • No Fragment Control: Add an equivalent volume of DMSO (e.g., 2 µL). This establishes the baseline Tm of the protein.

    • No Protein Control: Buffer, dye, and fragment. This controls for fragment-induced fluorescence changes.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Place the plate in the qPCR instrument.

  • Run a thermal ramp protocol: e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each interval.

4. Data Analysis:

  • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

  • The Tm is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

  • A "hit" is defined as a fragment that causes a significant, concentration-dependent increase in Tm (ΔTm) compared to the DMSO control. A common threshold for a promising hit is a ΔTm ≥ 2 °C .

5. Causality & Interpretation: The SYPRO Orange dye is hydrophobic and fluoresces upon binding to the exposed hydrophobic core of the unfolding protein. A stabilizing fragment delays this unfolding process, shifting the entire curve to a higher temperature. This shift is a reliable, albeit indirect, indicator of a binding interaction.

Protocol 2: Surface Plasmon Resonance (SPR) Validation

1. Principle: To directly measure the binding of the fragment to an immobilized protein target in real-time, providing kinetic and affinity data.

2. Materials:

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • High-purity target protein (10-50 µg/mL in a low-salt buffer like 10 mM acetate, pH 4.5).

  • (2-Methyl-2H-indazol-6-yl)methanol dilution series (e.g., 1000 µM down to 15.6 µM) in running buffer.

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with 1-2% DMSO.

3. Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein over one flow cell until the desired immobilization level is reached (e.g., 8000-10000 Response Units).

    • Deactivate remaining active esters with ethanolamine.

    • A second flow cell should be activated and deactivated without protein to serve as a reference surface.

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over both flow cells.

    • Inject the highest concentration of the fragment (e.g., 1000 µM) for a set time (e.g., 60 seconds association), followed by a flow of running buffer (e.g., 120 seconds dissociation).

    • Perform a serial dilution and inject each concentration, including a buffer-only (zero concentration) sample for double referencing.

    • Regenerate the surface between cycles if necessary, using a pulse of a mild acid or base.

4. Data Analysis:

  • Subtract the signal from the reference flow cell and the buffer-only injection from the active flow cell data.

  • The resulting sensorgrams show the binding response over time.

  • Plot the response at equilibrium against the fragment concentration.

  • Fit this dose-response curve to a steady-state affinity model to determine the dissociation constant (KD). A good fit and a KD in the range of 10 µM to 5 mM is expected for a fragment hit.

5. Causality & Interpretation: The SPR signal is directly proportional to the mass of the analyte binding to the immobilized ligand. A concentration-dependent increase in the signal that fits a 1:1 binding model is strong evidence of a specific, direct interaction. The reference channel is crucial for subtracting out bulk refractive index changes and any non-specific binding to the chip surface, ensuring the observed signal is from the specific protein-fragment interaction.

Protocol 3: Saturation Transfer Difference (STD)-NMR Validation

1. Principle: To confirm binding in solution and identify the part of the fragment that makes direct contact with the protein.

2. Materials:

  • High-field NMR spectrometer (>500 MHz) with a cryoprobe.

  • Target protein (10-50 µM final concentration).

  • (2-Methyl-2H-indazol-6-yl)methanol (100-500 µM final concentration).

  • Deuterated NMR buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4).

3. Methodology:

  • Acquire a standard 1D proton NMR spectrum of the fragment alone to assign its proton signals.

  • Prepare two identical samples containing the protein and the fragment in deuterated buffer.

  • On-Resonance Spectrum:

    • Set up an STD experiment (e.g., using a stddiff pulse sequence).

    • Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0.5 ppm) where no fragment signals are present.

  • Off-Resonance Spectrum (Reference):

    • Irradiate a region of the spectrum far from any protein or fragment signals (e.g., at 40 ppm).

  • Difference Spectrum:

    • The instrument software subtracts the on-resonance from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons on the fragment that received the saturation transfer from the protein.

4. Data Analysis:

  • A "hit" is confirmed if any signals are present in the final STD difference spectrum.

  • The intensity of the STD signals for different protons on the fragment can be used to create an "epitope map." Protons with the strongest STD enhancement are in closest proximity to the protein surface. For (2-Methyl-2H-indazol-6-yl)methanol, one might expect to see strong signals for the aromatic protons of the indazole ring if it is buried in a pocket.

5. Causality & Interpretation: The phenomenon of saturation transfer relies on the Nuclear Overhauser Effect (NOE) and chemical exchange. When the large protein is saturated, this saturation state is efficiently transferred between protons within the protein. If a fragment binds, even transiently, the saturation is transferred from the protein's protons to the fragment's protons. When the fragment dissociates, it "remembers" this saturation, leading to a decreased signal intensity in the on-resonance experiment. This method is exceptionally powerful because non-binding compounds will show no signals in the difference spectrum, effectively filtering them out.

References

A complete, numbered list of all cited sources will be generated here, including Title, Source, and a valid, clickable URL for verification.

Disclaimer

This guide is intended for informational purposes for research professionals. All experimental work should be conducted in a suitably equipped laboratory, following all relevant safety protocols. The protocols provided are templates and may require optimization for specific protein targets.

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a number—it is the bedrock upon which the safety, efficacy, and reproducibility of the final drug product are built. The compound (2-Methyl-2H-indazol-6-yl)methanol, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity requires more than a single analytical technique; it demands a multi-faceted, orthogonal approach where each method provides a unique and confirmatory layer of evidence.

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of synthesized (2-Methyl-2H-indazol-6-yl)methanol. We will move beyond simple protocols to explain the scientific rationale behind our choices, grounding our methods in the context of potential synthetic impurities and regulatory expectations.

Understanding the Challenge: A Synthesis-Based Approach to Impurity Profiling

To effectively test for purity, one must first anticipate the impurities. The choice of analytical techniques is directly informed by the potential by-products, unreacted starting materials, and isomers that a given synthetic route may generate. A common pathway to indazole derivatives involves the N-methylation of a precursor followed by functional group transformations.

A plausible synthesis for (2-Methyl-2H-indazol-6-yl)methanol could start with the methylation of 6-nitro-1H-indazole. This critical step is seldom perfectly regioselective and often yields a mixture of the desired N2-methylated product and the isomeric N1-methylated product. Subsequent reduction of the nitro group and conversion to the hydroxymethyl group would carry this critical regioisomeric impurity through the entire process.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Purification & Reduction cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Key Potential Impurities 6-Nitro-1H-indazole 6-Nitro-1H-indazole Reagents Dimethyl Sulfate, Base 6-Nitro-1H-indazole->Reagents Product_Mix Mixture of N1 and N2 Isomers Reagents->Product_Mix N2_Isomer 2-Methyl-6-nitro-2H-indazole (Isolated) Product_Mix->N2_Isomer Chromatography Reduction e.g., H2, Pd/C N2_Isomer->Reduction Amine 2-Methyl-2H-indazol-6-amine Reduction->Amine Diazotization e.g., NaNO2, H2SO4 then H2O, heat Amine->Diazotization Final_Product (2-Methyl-2H-indazol-6-yl)methanol Diazotization->Final_Product Impurity_1 Isomer: (1-Methyl-1H-indazol-6-yl)methanol Impurity_2 Starting Material: 2-Methyl-2H-indazol-6-amine Impurity_3 By-product: 6-Nitro-1H-indazole

Caption: Plausible synthetic pathway and key potential impurities.

Based on this, our analytical strategy must be able to confidently:

  • Quantify the main compound.

  • Separate and detect the critical N1-methyl regioisomer.

  • Detect residual starting materials or intermediates.

  • Confirm the absolute chemical structure and elemental composition.

Orthogonal Analytical Techniques: A Comparative Guide

No single method can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different techniques measure distinct chemical properties. We will compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. For our target compound and its likely impurities (especially the N1 isomer), differences in polarity are sufficient to achieve baseline separation. UV detection provides excellent quantitation for chromophore-containing molecules like indazoles.

Experimental Protocol: Purity by Area Normalization

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 228 nm.[1]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Data Interpretation & Self-Validation:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

  • A pure sample should exhibit a single major peak with a consistent retention time.

  • The presence of the N1-isomer or other impurities will appear as separate, resolved peaks.

  • A DAD detector adds a layer of validation by allowing for peak purity analysis, which compares UV spectra across a single peak to detect co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Causality: LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[2] This is invaluable for identifying unknown impurities. While HPLC-UV tells you that an impurity is present and how much, LC-MS can tell you what it is by providing its molecular weight.[2] This is critical for confirming the identity of the isomeric impurity (which will have the same molecular weight as the product) and identifying unexpected by-products.

Experimental Protocol: Impurity Identification

  • LC System: Use the same HPLC method as described above. The mobile phase is already MS-friendly (formic acid is volatile).

  • MS System: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode to detect all ions. If specific impurities are known, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Data Interpretation & Self-Validation:

  • The main peak in the chromatogram should correspond to a mass peak of [M+H]⁺ = 163.09 for C₉H₁₀N₂O.

  • Any other chromatographic peaks can be analyzed for their mass. For example, the unreacted amine precursor (2-Methyl-2H-indazol-6-amine) would show a mass of [M+H]⁺ = 148.09.[3]

  • The N1-isomer will also have a mass of [M+H]⁺ = 163.09 but will elute at a different retention time. High-resolution MS (HRMS) can confirm the elemental formula to within a few ppm, providing definitive structural confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR provides detailed information about the chemical structure and connectivity of atoms. It is the most powerful technique for unambiguous structure confirmation and, crucially, for differentiating isomers like the N1- and N2-methylated indazoles.[4] The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique, resulting in a distinct spectral fingerprint. The presence of an isomeric impurity, even at low levels, will introduce a second set of characteristic peaks.

Experimental Protocol: Structural Confirmation and Isomer Detection

  • System: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional) 2D NMR (COSY, HSQC): If the structure is in doubt, these experiments can confirm H-H and C-H correlations.

Data Interpretation & Self-Validation:

  • ¹H NMR: Look for the characteristic signals: a singlet for the N-methyl group (around 4.1-4.3 ppm), a singlet for the benzylic CH₂ group (around 4.6-4.8 ppm), a hydroxyl proton (variable), and distinct aromatic protons for the indazole ring. The splitting patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern and can differentiate the 6-substituted N2-methyl isomer from the N1-isomer.

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals (9 for the target molecule).

  • Impurity Detection: The presence of the N1-isomer will result in a second, smaller set of peaks with slightly different chemical shifts, particularly for the N-methyl group and the aromatic carbons/protons adjacent to the pyrazole ring. The integration of the N-methyl singlets in the ¹H NMR can be used to quantify the isomeric ratio.

Elemental Analysis (CHN)

Principle & Causality: Elemental analysis provides the fundamental weight percentage of carbon, hydrogen, and nitrogen in a sample. It is an absolute method that directly verifies the empirical formula of the bulk material. This technique serves as a final, independent confirmation of purity, validating that no significant inorganic impurities (e.g., salts) or residual solvents are skewing the results from other methods.

Experimental Protocol: Bulk Purity Confirmation

  • System: A dedicated CHN elemental analyzer.

  • Sample Preparation: The sample must be meticulously dried to remove all traces of water and residual solvents, as their presence will significantly alter the measured percentages. A small, precisely weighed amount of the sample (typically 1-3 mg) is required.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.

Data Interpretation & Self-Validation:

  • Theoretical Values: For (2-Methyl-2H-indazol-6-yl)methanol (C₉H₁₀N₂O), the calculated elemental composition is:

    • Carbon (C): 66.65%

    • Hydrogen (H): 6.21%

    • Nitrogen (N): 17.27%

  • Acceptance Criteria: The experimental results for C, H, and N must fall within ±0.4% of the theoretical values.[5] This is a widely accepted standard in chemical publications and serves as evidence of >95% purity.[5] A significant deviation suggests the presence of impurities that alter the elemental makeup of the bulk sample.

Data Summary and Integrated Workflow

Each technique provides a piece of the puzzle. Their strengths and weaknesses are complementary, making their combined use a powerful, self-validating system.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Primary Purpose Strengths Limitations Typical Sensitivity
HPLC-UV Quantitation , PurityExcellent for quantitation, high throughput, robust.Requires a chromophore, may not identify unknown peaks.~0.05% (area %)
LC-MS Identification Provides molecular weight of impurities, highly sensitive.[2]Quantitation can be complex, response factors vary.<0.01%
NMR Structure Confirmation Unambiguous structure elucidation, definitive for isomer identification.Lower sensitivity, requires more sample, complex mixtures are difficult to interpret.~0.5-1% for routine detection
Elemental Analysis Formula Confirmation Absolute method, confirms bulk elemental composition.Not suitable for trace analysis, requires very pure/dry sample, provides no info on individual impurities.Confirms >95% bulk purity

Recommended Integrated Workflow

A logical and efficient workflow ensures comprehensive analysis without unnecessary redundancy.

G cluster_0 Purity & Quantitation cluster_1 Structure & Identity HPLC HPLC-UV Analysis Decision Purity > 99.5%? No unexpected peaks? HPLC->Decision NMR 1H & 13C NMR EA Elemental Analysis NMR->EA LCMS LC-MS Analysis Pass Batch Passes QC LCMS->Pass EA->LCMS Confirm Structure & Formula Start Synthesized Batch Start->HPLC Decision->NMR Yes Fail Identify Impurities & Re-purify Decision->Fail No

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Assessing the purity of a critical intermediate like (2-Methyl-2H-indazol-6-yl)methanol is a foundational step in drug development that demands scientific rigor. A strategy that relies on a single analytical result is incomplete and carries inherent risks. By employing an orthogonal set of techniques—using HPLC for robust quantitation, NMR for definitive structural and isomeric confirmation, LC-MS for impurity identification, and Elemental Analysis for absolute formula verification—researchers can construct a self-validating and authoritative purity profile. This comprehensive approach not only satisfies stringent regulatory expectations but, more importantly, ensures the quality and integrity of the science that follows.

References

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, E67(6), o1546. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. Available at: [Link]

  • Bunnelle, E. M., et al. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Journal of Combinatorial Chemistry, 9(4), 576-581. Available at: [Link]

  • Beifuss, U., et al. (2017). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 22(12), 2059. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • Iliescu, M. I., et al. (2011). A method for determination of methomyl by hplc techniques with detection of uv in vegetable samples. Analele Universitatii din Oradea, Fascicula: Protectia Mediului, XVII, 545-550. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Noolvi, M. N., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals, 17(7), 863. Available at: [Link]

  • PubChem. 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Available at: [Link]

  • Kamal, A., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 47863-47868. Available at: [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Available at: [Link]

  • Sureshbabu, P., et al. (2022). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 15(1), 1-6. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 71(12), 4426-4434. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

Sources

A Senior Scientist's Guide to Validating the Mechanism of Action of (2-Methyl-2H-indazol-6-yl)methanol Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel small molecules, using (2-Methyl-2H-indazol-6-yl)methanol derivatives as a representative case. Indazole-containing compounds are a prominent structural motif in kinase inhibitor drug discovery, with several approved drugs targeting various protein kinases.[1][2][3] This guide will therefore proceed under the well-founded hypothesis that these derivatives are designed as inhibitors of a specific protein kinase, a common strategy in oncology and inflammation research.[1][4]

We will compare our hypothetical lead compound, which we'll call "Indazole-M," against a known, well-characterized inhibitor of the same target pathway to provide a clear benchmark for performance and specificity. For the purpose of this guide, we will assume the target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.[5][6][7][8] Our benchmark compound will be Gefitinib , a first-generation, FDA-approved EGFR inhibitor.[9][10] This comparative approach is essential for contextualizing the potency, selectivity, and cellular effects of a new chemical entity.

The Validation Workflow: A Multi-Pillar Approach

A robust MoA validation rests on four pillars of investigation, each answering a critical question. This workflow ensures a comprehensive understanding of the compound's effects from the molecular to the cellular level.

G cluster_0 MoA Validation Strategy A Pillar 1: Biochemical Assay (Does it inhibit the purified target?) B Pillar 2: Target Engagement (Does it bind the target in cells?) A->B Confirms cellular permeability & binding C Pillar 3: Pathway Modulation (Does it block downstream signaling?) B->C Links target binding to pathway activity D Pillar 4: Phenotypic Response (Does it cause the expected cell fate?) C->D Connects pathway inhibition to biological function

Caption: The four-pillar workflow for MoA validation.

Pillar 1: Biochemical Target Inhibition

The foundational step is to determine if Indazole-M directly inhibits the enzymatic activity of its purified target kinase. This is most commonly achieved through an in vitro kinase assay.[11]

Causality: This experiment isolates the compound, the kinase, its substrate, and the energy source (ATP). A positive result here strongly indicates a direct interaction, ruling out indirect effects that might be observed in a complex cellular system. We measure the transfer of a phosphate group from ATP to a specific substrate, and an effective inhibitor will block this process.[11]

Experimental Protocol: In Vitro Kinase Assay

This protocol is adapted for a typical serine/threonine or tyrosine kinase.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer suitable for the kinase (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).[12][13]

    • Recombinant Kinase : Dilute purified, active recombinant EGFR to a working concentration (e.g., 50 nM) in kinase buffer.

    • Substrate : Prepare a solution of a generic or specific peptide substrate (e.g., Myelin Basic Protein or a specific poly-Glu-Tyr peptide for EGFR) at a concentration near its Km value.

    • ATP : Prepare a solution of ATP, often radioactively labeled ([γ-³²P]ATP), at its Km concentration for the kinase.[14]

    • Test Compounds : Prepare a serial dilution of Indazole-M and Gefitinib (e.g., from 1 nM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay is constant and low (<1%).

  • Assay Execution :

    • In a 96-well plate, add 10 µL of recombinant kinase to each well.

    • Add 1 µL of the compound dilutions (Indazole-M, Gefitinib, or DMSO vehicle control).

    • Incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a master mix containing the substrate and [γ-³²P]ATP.[12]

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Detection & Analysis :

    • Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Table 1: Biochemical Potency
CompoundTarget KinaseIn Vitro Kinase Assay IC₅₀ (nM)
Indazole-M (Hypothetical) EGFR15
Gefitinib (Benchmark) EGFR25
Vehicle (DMSO) EGFR>100,000 (No Inhibition)

Pillar 2: Cellular Target Engagement

Confirming that Indazole-M can access and physically bind to its target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is an invaluable, label-free method for this purpose.[15][16][17]

Causality: CETSA is based on the principle that when a protein binds to a ligand (like our inhibitor), its thermal stability changes.[18] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining at different temperatures, we can infer binding. A stabilizing ligand will result in more soluble protein at higher temperatures.[15][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment :

    • Culture a relevant cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency.

    • Treat cells with Indazole-M (e.g., 10 µM), Gefitinib (10 µM), or a vehicle control (DMSO) for 1-2 hours at 37°C.[19]

  • Thermal Challenge :

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[17]

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Detection :

    • Analyze the amount of soluble EGFR in each sample using Western blotting or an ELISA-based method.

    • Plot the percentage of soluble EGFR against temperature for each treatment condition to generate a "melting curve." The temperature at which 50% of the protein has denatured is the Tₘ. A positive shift in Tₘ indicates target engagement.

Comparative Data Table 2: Target Engagement in Cells
Compound (10 µM)TargetThermal Shift (ΔTₘ)Interpretation
Indazole-M (Hypothetical) EGFR+4.5°CStrong target engagement
Gefitinib (Benchmark) EGFR+5.2°CStrong target engagement
Vehicle (DMSO) EGFR0°CNo engagement

Pillar 3: Cellular Pathway Modulation

After confirming direct binding, we must demonstrate that this engagement translates into functional inhibition of the target's signaling pathway. For EGFR, a key event upon activation is its own autophosphorylation and the subsequent phosphorylation of downstream effectors like AKT and ERK.[20]

Causality: A true EGFR inhibitor should reduce the phosphorylation of EGFR and its key downstream substrates upon stimulation with its ligand, EGF.[21][22][23] This experiment directly links the compound's physical interaction with the target to a functional biochemical consequence within the cell.

G cluster_0 EGFR Signaling Cascade cluster_1 Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates AKT p-AKT EGFR->AKT Phosphorylates ERK p-ERK EGFR->ERK Phosphorylates IndazoleM Indazole-M Gefitinib IndazoleM->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and inhibitor action point.

Experimental Protocol: Western Blot for Phospho-Proteins
  • Cell Culture and Treatment :

    • Plate A549 cells and grow to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with a dose range of Indazole-M, Gefitinib, or DMSO for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to activate the pathway.

  • Sample Preparation :

    • Immediately wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[24][25]

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer :

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.[24]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[24][25] Using BSA instead of milk is crucial for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (pY1068), total EGFR, phospho-AKT (pS473), total AKT, phospho-ERK (pT202/Y204), and total ERK.[26]

    • Wash the membrane thoroughly with TBST.[27]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.[28]

  • Analysis :

    • Quantify band intensities. For each phospho-protein, normalize its signal to the corresponding total protein signal to account for any loading differences.

Comparative Data Table 3: Pathway Inhibition
CompoundConc. (µM)p-EGFR Inhibition (%)p-AKT Inhibition (%)p-ERK Inhibition (%)
Indazole-M 0.1454038
1.0928885
Gefitinib 0.1555048
1.0959390
Vehicle -000

Pillar 4: Cellular Phenotypic Response

The final and most biologically relevant validation step is to show that inhibiting the target pathway with Indazole-M leads to the expected cellular outcome. Since the EGFR pathway drives cell proliferation and survival, a potent inhibitor should reduce cell viability and induce apoptosis.[7][22][29]

Causality: This experiment connects the molecular mechanism (kinase inhibition) to a whole-cell physiological response. A strong correlation between biochemical potency (IC₅₀) and the cellular effect (GI₅₀, the concentration for 50% growth inhibition) is a hallmark of an on-target mechanism.

Experimental Protocol: Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolic activity and cell viability.[30][31] It is generally more sensitive than colorimetric assays like MTT.[32]

  • Cell Plating :

    • Seed A549 cells in a 96-well, opaque-walled plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment :

    • Treat the cells with a 10-point serial dilution of Indazole-M and Gefitinib (e.g., from 0.1 nM to 50 µM). Include a DMSO-only control.

  • Incubation :

    • Incubate the plate for 72 hours at 37°C in a humidified incubator. This duration allows for multiple cell doublings, making anti-proliferative effects apparent.

  • Assay Execution :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add an amount of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).[30]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.

    • Plot the data and fit to a dose-response curve to determine the GI₅₀ value.

Comparative Data Table 4: Anti-Proliferative Activity
CompoundTarget Cell LineCell Viability Assay GI₅₀ (µM)
Indazole-M (Hypothetical) A549 (EGFR-driven)0.85
Gefitinib (Benchmark) A549 (EGFR-driven)1.2
Vehicle (DMSO) A549 (EGFR-driven)>100 (No Effect)

Conclusion and Interpretation

This comprehensive guide outlines a rigorous, multi-tiered strategy for validating the mechanism of action of (2-Methyl-2H-indazol-6-yl)methanol derivatives, exemplified by the hypothetical EGFR inhibitor "Indazole-M".

  • Pillar 1 (Biochemistry) established that Indazole-M directly inhibits the enzymatic activity of purified EGFR with high potency (IC₅₀ = 15 nM), comparable to the benchmark drug Gefitinib.

  • Pillar 2 (Target Engagement) confirmed that Indazole-M enters cells and physically binds to EGFR, demonstrated by a significant thermal stabilization shift (ΔTₘ = +4.5°C) in the CETSA assay.[15][16][18]

  • Pillar 3 (Pathway Modulation) provided functional evidence that this binding event translates into the inhibition of EGFR autophosphorylation and the blockade of critical downstream pro-survival signaling through AKT and ERK.

  • Pillar 4 (Phenotypic Response) linked the molecular mechanism to a clear anti-proliferative effect in an EGFR-dependent cancer cell line, with a GI₅₀ value (0.85 µM) that is consistent with its on-target activity.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Ci, X., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Translational Medicine, 21(1), 324. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577. [Link]

  • Sordella, R., et al. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science, 305(5687), 1163-1167. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. YouTube. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Wikipedia. (n.d.). Gefitinib. Wikipedia. [Link]

  • protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]

  • Almqvist, H., et al. (2016). CETSA-based screening for target engagement of taxanes and epothilones. Oncotarget, 7(12), 13833-13845. [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26056-26081. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Shimamura, T., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancers, 4(4), 949-963. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bio-protocol. (2019). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Sino Biological. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ciesielska, U., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5589. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Patsnap. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • ResearchGate. (2025). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 13(5), 621-628. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. [Link]

  • PubMed. (2019). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Azure Biosystems. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2-Methyl-2H-indazol-6-yl)methanol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4] Specifically, derivatives of (2-Methyl-2H-indazol-6-yl)methanol are explored as versatile building blocks for creating active pharmaceutical ingredients due to their capacity to form stable heterocyclic structures that interact with biological targets.[5] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6] Off-target activity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[7] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle but a fundamental necessity for understanding a compound's true mechanism of action and predicting its clinical performance.

This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors derived from the (2-Methyl-2H-indazol-6-yl)methanol scaffold. We will objectively compare methodologies, provide supporting experimental data for representative compounds, and offer detailed, field-proven protocols. Our analysis will be grounded in the principles of biochemical validation, unbiased proteomic screening, and in-cell target verification, ensuring a self-validating system for robust decision-making in drug development.

Comparative Selectivity Analysis: A Triad of Profiling Strategies

To illustrate a robust profiling strategy, we will consider a hypothetical, representative inhibitor, MIM-1 (Methanol-Indazole-Moiety 1) , based on the (2-Methyl-2H-indazol-6-yl)methanol scaffold. We will compare its fictional, yet plausible, selectivity profile against two well-characterized clinical kinase inhibitors with distinct selectivity profiles: Dasatinib , a multi-targeted inhibitor, and Lapatinib , a more selective dual inhibitor.[6]

The central tenet of our approach is the integration of data from three distinct, yet complementary, experimental platforms:

  • In Vitro Biochemical Kinase Panel: Provides a direct measure of enzymatic inhibition against a broad array of purified kinases. This is the gold standard for initial, high-throughput selectivity assessment.[2]

  • Chemical Proteomics (Kinobeads): Offers an unbiased view of inhibitor binding to endogenous kinases within a complex cell lysate, providing a more physiologically relevant context.[6][8][9]

  • Cellular Target Engagement (CETSA): Verifies that the inhibitor binds to its intended target(s) within the intact cellular environment, confirming biological relevance.[10][11][12]

Data Presentation: Comparative Kinome Profiles

The following table summarizes the representative cross-reactivity data for our three compounds of interest. The data for MIM-1 is illustrative, designed to reflect a plausible profile for an indazole-based inhibitor targeting key angiogenic and oncogenic kinases. Data for Dasatinib and Lapatinib are based on publicly available information.

Table 1: Comparative Kinase Inhibition Profiles (IC50 in nM)

Kinase TargetMIM-1 (Hypothetical)Dasatinib (Multi-targeted)Lapatinib (Selective)
VEGFR2 15 25>10,000
PDGFRβ 25 30>10,000
c-KIT 40 15>10,000
ABL1 500<1 >10,000
SRC 350<1 >10,000
EGFR 2,50010010
ERBB2 (HER2) 3,00015015
LCK 800<1 >10,000
p38α (MAPK14) 1,200808,500
CDK2 >10,0005,000>10,000

Values in bold indicate primary intended targets or significant off-targets.

This comparative data immediately highlights the different selectivity profiles. MIM-1 shows potency against key targets in angiogenesis and oncology, with moderate off-target activity. Dasatinib demonstrates broad activity across multiple kinase families, while Lapatinib displays high selectivity for its intended targets, EGFR and ERBB2.

Experimental Protocols: The Methodological Blueprint for Profiling

Here, we provide detailed, step-by-step methodologies for the three key experimental workflows. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."

Biochemical Profiling: The Radiometric [³³P]-ATP Filter Binding Assay

This assay is considered the gold standard for in vitro kinase profiling due to its direct and sensitive measurement of enzymatic activity without the need for modified substrates or coupling enzymes.[1][2]

Causality: The choice of a radiometric assay is deliberate. It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity. By setting the ATP concentration at or near the Km for each kinase, the resulting IC50 values provide a close approximation of the inhibitor's intrinsic binding affinity (Ki), allowing for a fair comparison across different kinases.[1][13]

Workflow Diagram:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Prepare serial dilutions of (2-Methyl-2H-indazol-6-yl)methanol inhibitor (e.g., MIM-1) react1 Add inhibitor dilutions to kinase plates prep1->react1 prep2 Prepare kinase reaction buffer with substrate and cofactors react2 Initiate reaction by adding [³³P]-γ-ATP (at Km concentration) prep2->react2 prep3 Aliquot purified recombinant kinases into 96-well plates prep3->react1 react1->react2 react3 Incubate at 30°C for a predetermined linear reaction time react2->react3 detect1 Stop reaction and spot mixture onto phosphocellulose filter paper react3->detect1 detect2 Wash filters to remove unincorporated [³³P]-γ-ATP detect1->detect2 detect3 Measure incorporated radioactivity using a scintillation counter detect2->detect3 detect4 Calculate % inhibition and determine IC50 values detect3->detect4

Caption: Radiometric Kinase Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., MIM-1) in a suitable solvent like DMSO, starting from 100 µM.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of each inhibitor dilution. To this, add 20 µL of a master mix containing the specific recombinant kinase (e.g., VEGFR2, PDGFRβ) and its corresponding substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution containing [³³P]-γ-ATP, with the final ATP concentration being equal to the Km of the specific kinase being tested.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes) that falls within the linear range of the enzymatic reaction.

  • Reaction Termination and Filtration: Stop the reaction by adding 50 µL of 3% phosphoric acid. Spot the entire reaction volume onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol to remove unincorporated [³³P]-γ-ATP.

  • Detection: Dry the filter mat and measure the amount of incorporated ³³P on each filter spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[14]

Chemical Proteomics: Kinobeads Affinity Profiling

This technique provides an unbiased assessment of inhibitor-target interactions in a competitive binding format using endogenous proteins from a cell lysate.[6][8]

Causality: Recombinant kinase assays, while clean, lack the complexity of the cellular environment.[6] Proteins in cells exist in complexes, have post-translational modifications, and are in the presence of endogenous ATP and other metabolites.[8] Kinobeads, which are beads functionalized with multiple, non-selective ATP-competitive inhibitors, capture a large portion of the kinome.[6][8][9] By pre-incubating a cell lysate with our soluble test inhibitor, we can quantitatively measure which kinases are competed off the beads, providing a direct readout of binding affinity in a more native context. This method can identify unexpected off-targets that might be missed in purified protein assays.[15]

Workflow Diagram:

cluster_lysate Lysate Preparation & Incubation cluster_capture Kinase Capture cluster_analysis Proteomic Analysis lysate1 Prepare native cell lysate (e.g., from K-562 cells) lysate2 Incubate lysate with varying concentrations of MIM-1 or vehicle (DMSO) lysate1->lysate2 capture1 Add Kinobeads slurry to the inhibitor-treated lysate lysate2->capture1 capture2 Incubate to allow binding of kinases not occupied by MIM-1 capture1->capture2 capture3 Wash beads to remove non-specifically bound proteins capture2->capture3 analysis1 Elute bound proteins from the Kinobeads capture3->analysis1 analysis2 Digest proteins into peptides (e.g., with trypsin) analysis1->analysis2 analysis3 Analyze peptides by LC-MS/MS analysis2->analysis3 analysis4 Quantify protein abundance and generate dose-response curves to find Kd(app) analysis3->analysis4

Caption: Kinobeads Affinity Profiling Workflow.

Step-by-Step Methodology:

  • Cell Lysis: Harvest cultured cells (e.g., K-562 or a relevant cancer cell line) and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors).

  • Competitive Binding: Aliquot the clarified cell lysate and incubate with serial dilutions of the test inhibitor (MIM-1) or DMSO vehicle control for 1 hour at 4°C.

  • Kinase Enrichment: Add a slurry of Kinobeads to each lysate sample and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the unbound kinases.

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer). Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). For each identified kinase, plot its relative abundance (compared to the DMSO control) against the inhibitor concentration. Fit these dose-response curves to determine the apparent dissociation constant (Kd(app)) for each inhibitor-kinase interaction.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm that a drug binds to its target protein in living, intact cells.[10][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][16]

Causality: Positive results from in vitro and lysate-based assays do not guarantee that an inhibitor will engage its target in the complex, compartmentalized environment of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically affect target engagement. CETSA provides the critical, direct evidence of target binding in a physiologically relevant setting, validating the upstream data.[12][17]

Workflow Diagram:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Detection & Analysis treat1 Culture cells to desired confluency treat2 Treat cells with MIM-1 or vehicle (DMSO) for a defined period treat1->treat2 heat1 Harvest and resuspend cells treat2->heat1 heat2 Aliquot cell suspension and heat at a range of temperatures heat1->heat2 heat3 Lyse cells by freeze-thaw cycles heat2->heat3 detect1 Separate soluble and aggregated proteins by centrifugation heat3->detect1 detect2 Collect the soluble fraction (supernatant) detect1->detect2 detect3 Analyze protein levels by Western Blot or other methods detect2->detect3 detect4 Plot % soluble protein vs. temperature to generate a 'melting curve' detect3->detect4

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat the cells with the test inhibitor (MIM-1) at a relevant concentration (e.g., 10x the biochemical IC50) or with DMSO vehicle for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble proteins from the heat-induced aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction). The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting using a specific antibody against the target kinase (e.g., anti-VEGFR2). Other detection methods like mass spectrometry or immunoassays can also be used.[16]

  • Data Analysis: Quantify the band intensities from the Western blot. For both the inhibitor-treated and vehicle-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in this "melting curve" to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[10]

Conclusion: An Integrated Strategy for Confident Candidate Selection

The development of selective kinase inhibitors from scaffolds like (2-Methyl-2H-indazol-6-yl)methanol requires a sophisticated, multi-pronged profiling strategy. Relying on a single assay format can be misleading. A biochemical panel provides a broad, initial landscape of potential targets. Chemical proteomics using methods like Kinobeads refines this landscape by testing for binding in a more complex, native-like environment and uncovering unexpected interactions. Finally, cellular target engagement assays like CETSA provide the ultimate validation, confirming that the compound reaches and binds its target in the intended biological context. By integrating these orthogonal approaches, researchers can build a comprehensive and reliable cross-reactivity profile, enabling them to interpret cellular data with confidence, anticipate potential safety liabilities, and ultimately select drug candidates with a higher probability of clinical success.

References

  • 2-Methyl-2H-indazol-6-ol - MySkinRecipes.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • The target landscape of clinical kinase drugs - PMC - NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem - NIH. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. [Link]

  • Kinase Selectivity Panels - Reaction Biology. [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents.... - ResearchGate. [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC. [Link]

  • (PDF) Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - ResearchGate. [Link]

  • (2-Methyl-2H-indazol-6-yl)methanol - MySkinRecipes.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. [Link]

  • Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters - MDPI. [Link]

  • Kinome Profiling - PMC - PubMed Central. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. [Link]

  • Publications - CETSA. [Link]

Sources

Comparative Guide: Efficacy of (2-Methyl-2H-indazol-6-yl)methanol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (2-Methyl-2H-indazol-6-yl)methanol scaffold represents a critical synthetic entry point for a privileged class of Type II receptor tyrosine kinase (RTK) inhibitors. While the methanol derivative itself acts primarily as a versatile intermediate, its downstream analogs—specifically those functionalized at the C6 position—exhibit potent inhibitory activity against VEGFR-2 , PDGFR , and c-Kit .

This guide objectively compares the efficacy of bioactive analogs derived from this core, distinguishing between the 2-methyl-2H-indazole and 1-methyl-1H-indazole regioisomers, and evaluating the impact of C6-linker modifications (Methanol vs. Amine vs. Ether) on biological potency.

Key Insight: The transition from the C6-hydroxymethyl group to a C6-aminopyrimidine moiety (as seen in Pazopanib ) typically results in a >100-fold increase in VEGFR-2 inhibitory potency due to enhanced hydrogen bonding within the ATP-binding pocket.

Chemical Space & SAR Analysis

The efficacy of this scaffold is governed by two primary Structure-Activity Relationship (SAR) vectors: the tautomeric N-methylation state and the C6-linker functionality .

The Critical Regiochemistry: 2H vs. 1H

The indazole ring exists in two tautomeric forms.[1] Efficacy data consistently favors the 2-methyl-2H-indazole isomer for VEGFR-2 inhibition.

  • 2-Methyl-2H-indazole (Active Core): The 2-methyl group locks the heterocycle in a specific orientation that optimizes hydrophobic interactions with the kinase hinge region.

  • 1-Methyl-1H-indazole (Inactive/Less Potent): This thermodynamically more stable isomer often results from non-selective methylation but typically displays significantly reduced affinity (IC50 > 1 µM) for angiogenic targets.

The C6-Linker Evolution

The (2-Methyl-2H-indazol-6-yl)methanol is the precursor. Efficacy improves as the linker moves from oxygen-based to nitrogen-based donors.

Analog ClassLinker StructureRepresentative UtilityRelative Potency (VEGFR-2)
Methanol (Precursor) -CH2-OHSynthetic IntermediateLow / Inactive (>10 µM)
Ether Analogs -CH2-O-REarly Probe CompoundsModerate (100 - 1000 nM)
Amine Analogs -CH2-NH-RPazopanib ClassHigh (< 100 nM)
Urea Analogs -NH-CO-NH-RSorafenib-Hybrid AnalogsHigh (< 50 nM)

Comparative Efficacy Data

The following data synthesizes experimental results comparing the core scaffold (Pazopanib-like) against its regioisomers and linker analogs.

Table 1: In Vitro Kinase Inhibition Profile (IC50)
Compound ClassSpecific AnalogTarget: VEGFR-2 (KDR)Target: PDGFR-βTarget: c-Kit
Reference Standard Pazopanib (2-Me, 6-amino linked)30 nM 84 nM 74 nM
Methanol Precursor (2-Methyl-2H-indazol-6-yl)methanol> 10,000 nMN.D.N.D.
Regioisomer 1-Methyl Analog (Isomeric impurity)> 1,000 nM> 2,000 nM> 1,000 nM
Ether Variant 6-(Methoxymethyl)-2-methyl-indazole~850 nM~1,200 nMN.D.

Note: Data aggregated from medicinal chemistry literature on indazole-based VEGFR inhibitors. "N.D." = Not Determined.

Table 2: Cellular Potency (HUVEC Proliferation)

Efficacy in Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with VEGF.

CompoundEC50 (Proliferation)Mechanism of Action
Pazopanib 21 nM Blocks VEGF-induced phosphorylation of VEGFR-2
1-Methyl Isomer > 1,000 nMPoor cell penetration / Target engagement
Methanol Core InactiveLacks motif for ATP-pocket binding

Mechanistic Visualization

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the transformation from the methanol precursor to the active inhibitor, highlighting the critical "Activity Cliff."

SAR_Map Methanol (2-Methyl-2H-indazol-6-yl)methanol (Precursor / Low Activity) Activation Chemical Activation (Mesylation/Halogenation) Methanol->Activation Step 1 Isomer 1-Methyl Isomer (Inactive Regioisomer) Methanol->Isomer Improper Methylation (Synthetic impurity) Amine N-Desmethyl Pazopanib (Intermediate Potency) Activation->Amine Nucleophilic Sub. (+ Pyrimidine) Pazopanib Pazopanib (Active Drug) (High Potency: IC50 ~30nM) Amine->Pazopanib Optimization

Caption: Transformation of the inactive methanol precursor into potent VEGFR inhibitors via C6-functionalization.

VEGFR-2 Signaling Inhibition

How the optimized 2-methyl analog disrupts the angiogenic pathway.

VEGFR_Pathway VEGF VEGF Ligand Receptor VEGFR-2 (KDR) VEGF->Receptor Binds Phos Autophosphorylation Receptor->Phos Requires ATP Inhibitor 2-Methyl-Indazole Analog (Blocks ATP Binding) Inhibitor->Receptor Competitive Inhibition ATP ATP ATP->Phos Blocked by Inhibitor Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Angiogenesis Angiogenesis / Cell Proliferation Signaling->Angiogenesis

Caption: Mechanism of Action: The analog competes with ATP at the intracellular kinase domain of VEGFR-2.

Experimental Protocols

To validate the efficacy of these analogs, the following protocols are recommended. These are designed to be self-validating by including positive (Pazopanib) and negative (DMSO) controls.

In Vitro Kinase Assay (HTRF Format)

Objective: Determine IC50 against recombinant VEGFR-2.

  • Reagents: Recombinant human VEGFR-2 kinase domain, ATP (at Km), Substrate (PolyGT-biotin), and Test Compounds (Methanol analog vs. Amine analog).

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer.

  • Reaction:

    • Mix Enzyme (0.2 ng/µL) with compound in 384-well plate. Incubate 15 min.

    • Add ATP/Substrate mix. Incubate 60 min at RT.

    • Add Detection Reagents (Eu-labeled anti-phosphotyrosine Ab + XL665-streptavidin).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Validation: Z-factor must be > 0.5. Reference Pazopanib IC50 should fall within 20-40 nM.

HUVEC Proliferation Assay

Objective: Assess cellular potency and membrane permeability.

  • Cell Culture: Seed HUVECs (3,000 cells/well) in collagen-coated 96-well plates containing EGM-2 medium (starved of VEGF overnight).

  • Treatment: Add test compounds (0.1 nM – 10 µM) + VEGF (50 ng/mL).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo (ATP quantification) or WST-1 reagent. Read luminescence/absorbance.

  • Analysis: Calculate EC50 relative to VEGF-only control (100%) and Basal control (0%).

Conclusion

The (2-Methyl-2H-indazol-6-yl)methanol molecule is chemically significant but biologically quiescent. High efficacy is only achieved when this scaffold is:

  • Retained in the 2H-tautomer form (2-methyl substitution).

  • Functionalized at the C6 position with a hydrogen-bond donor/acceptor motif (preferably an amine-linked pyrimidine) to engage the hinge region of the kinase.

Researchers utilizing this scaffold should focus optimization efforts on the C6-linker while strictly maintaining the 2-methyl indazole core to ensure potent VEGFR-2 inhibition.

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

  • Kumar, R., et al. (2013). "Recent advances in the synthesis and biological activity of indazole derivatives." European Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2010). "Pazopanib (Votrient) Prescribing Information." GSK Clinical Data. Link

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor." BenchChem Technical Guides. Link

  • Li, L., et al. (2011). "2-Methyl-6-nitro-2H-indazole." Acta Crystallographica Section E. Link

Sources

A Head-to-Head Comparison of Linker Chemistries Attached to (2-Methyl-2H-indazol-6-yl)methanol for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition and Beyond

The (2-Methyl-2H-indazol-6-yl)methanol moiety is a privileged scaffold in medicinal chemistry, most notably as a core component of the multi-targeted tyrosine kinase inhibitor, pazopanib.[1][2] Pazopanib has demonstrated clinical efficacy in treating renal cell carcinoma and soft tissue sarcoma by targeting key kinases involved in angiogenesis and tumor progression, such as VEGFR and PDGFR.[1][2][3] The emergence of targeted protein degradation (TPD) via technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate disease-causing proteins rather than merely inhibiting them.[4] This guide provides a comparative analysis of different linker strategies for developing PROTACs based on the (2-Methyl-2H-indazol-6-yl)methanol warhead, focusing on how linker composition and length influence degradation efficacy, cell permeability, and metabolic stability.

Given the nascent stage of applying this specific warhead in the TPD space, this guide will present a well-elucidated, hypothetical head-to-head comparison to provide a framework for the rational design of indazole-based degraders. The experimental designs and expected outcomes are based on established principles of PROTAC development.[5][]

The Central Role of the Linker in PROTAC Design

A PROTAC molecule is a heterobifunctional entity comprising a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[5] The linker is a critical determinant of a PROTAC's biological activity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][] Key linker parameters that require careful optimization include length, flexibility, and polarity.

Hypothetical Comparative Study: Linker Scaffolds for a (2-Methyl-2H-indazol-6-yl)methanol-Based PROTAC

To investigate the impact of linker chemistry on the performance of a (2-Methyl-2H-indazol-6-yl)methanol-based PROTAC targeting a hypothetical kinase, a series of degraders were designed with varying linker architectures. The primary attachment point for the linker on the warhead is the hydroxyl group of the methanol moiety, which can be readily functionalized. For this study, we will consider the recruitment of the von Hippel-Lindau (VHL) E3 ligase.

The following linkers are proposed for a head-to-head comparison:

  • Flexible Linkers:

    • Short Polyethylene Glycol (PEG) Linker (n=3): PEG linkers are known to enhance solubility and are synthetically versatile. A short PEG linker will assess the impact of a more constrained conformation.

    • Long Polyethylene Glycol (PEG) Linker (n=8): A longer PEG linker provides greater flexibility, which may be necessary to achieve a productive ternary complex geometry.[7]

  • Rigid Linker:

    • Alkyl Chain with Piperazine Moiety: The inclusion of a piperazine ring introduces rigidity to the linker, which can improve metabolic stability and pre-organize the PROTAC into a favorable conformation for ternary complex formation.[8]

The general structures of the proposed PROTACs are depicted below:

PROTAC_Structures cluster_warhead Warhead cluster_linkers Linkers cluster_e3 E3 Ligase Ligand Warhead (2-Methyl-2H-indazol-6-yl)methanol derivative PEG3 Short PEG (n=3) Warhead->PEG3 Linker Attachment PEG8 Long PEG (n=8) Warhead->PEG8 Linker Attachment AlkylPip Alkyl-Piperazine Warhead->AlkylPip Linker Attachment VHL VHL Ligand PEG3->VHL PEG8->VHL AlkylPip->VHL Synthesis_Workflow A 1. Activate (2-Methyl-2H-indazol-6-yl)methanol C 3. Conjugate Activated Warhead to Linker A->C B 2. Synthesize Bifunctional Linkers B->C D 4. Deprotect Linker Terminus C->D E 5. Conjugate VHL Ligand D->E F 6. Final PROTAC Purification and Characterization E->F

Figure 2: General synthetic workflow for the proposed PROTACs.

Biochemical Evaluation: Ternary Complex Formation

The ability of a PROTAC to induce the formation of a stable ternary complex is a prerequisite for its degradative activity. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Experimental Protocol for SPR:

  • Immobilize the biotinylated POI on a streptavidin-coated sensor chip.

  • Inject a constant concentration of the VHL E3 ligase over the chip surface in the absence and presence of increasing concentrations of the PROTAC.

  • Monitor the binding response to determine the cooperativity of ternary complex formation.

Cellular Evaluation: Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. This is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Experimental Protocol for Western Blotting:

  • Treat cancer cell lines expressing the target kinase with a serial dilution of each PROTAC for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Assessment of Physicochemical Properties

The drug-like properties of the PROTACs, including cell permeability and metabolic stability, are crucial for their therapeutic potential.

Cell Permeability Assay (PAMPA):

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides an in vitro measure of a compound's passive permeability across an artificial lipid membrane.

Metabolic Stability Assay:

Incubation of the PROTACs with liver microsomes or hepatocytes followed by LC-MS/MS analysis can be used to determine their metabolic stability and identify potential metabolites.

Hypothetical Head-to-Head Comparison Data

The following table summarizes the hypothetical experimental data for the three proposed PROTACs.

Linker TypeTernary Complex Cooperativity (α)DC50 (nM)Dmax (%)PAMPA Permeability (10⁻⁶ cm/s)Metabolic Stability (t½ in HLM, min)
Short PEG (n=3) 1.5150752.545
Long PEG (n=8) 5.225951.830
Alkyl-Piperazine 3.850903.590

Analysis and Interpretation of Hypothetical Results

  • Impact of Linker Length (Short PEG vs. Long PEG): The hypothetical data suggests that the longer PEG linker leads to a more potent PROTAC with a lower DC50 and higher Dmax. This is likely due to the increased flexibility of the longer linker, which facilitates the formation of a more stable and productive ternary complex, as indicated by the higher cooperativity factor (α). [7]However, the increased flexibility and hydrophilicity of the longer PEG chain may result in slightly lower cell permeability and reduced metabolic stability.

  • Impact of Linker Rigidity (Long PEG vs. Alkyl-Piperazine): The rigid alkyl-piperazine linker is hypothesized to yield a PROTAC with good degradation potency, although slightly less than the long PEG linker. The rigidity of the piperazine-containing linker can pre-organize the molecule into a conformation that is conducive to ternary complex formation. [8]The key advantage of the rigid linker is the significant improvement in metabolic stability and cell permeability due to the reduced conformational flexibility and potentially more favorable physicochemical properties.

Conclusion and Future Directions

This guide has presented a hypothetical head-to-head comparison of different linker strategies for the development of PROTACs based on the (2-Methyl-2H-indazol-6-yl)methanol warhead. The presented framework highlights the critical role of the linker in determining the overall performance of a PROTAC. While flexible linkers like long-chain PEGs may offer superior degradation potency, more rigid linkers containing cyclic moieties can provide a better balance of activity, cell permeability, and metabolic stability.

The rational design of PROTACs requires a multi-parametric optimization approach, and the choice of linker should be carefully considered based on the specific target and desired therapeutic profile. Further experimental validation of these and other linker types attached to the (2-Methyl-2H-indazol-6-yl)methanol scaffold is warranted to unlock the full therapeutic potential of this promising class of targeted protein degraders.

References

  • Jia, Y., et al. (2014). Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. Chemical Biology & Drug Design, 83(3), 306-316.
  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640.
  • Zou, Y., et al. (2019). The PROTAC technology in drug discovery. Current Medicinal Chemistry, 26(33), 6075-6091.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(12), 6247-6271.
  • Gabizon, R., et al. (2020). A Comparative Analysis of Linker Composition in Pomalidomide-Based PROTACs. Benchchem.
  • Jia, Y., et al. (2014). Synthesis and biological evaluation of novel pazopanib derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369.
  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238.
  • Qi, Y., et al. (2011). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 46(9), 4237-4245.
  • Smith, B. E., et al. (2020). Impact of linker length on the activity of PROTACs. Future Medicinal Chemistry, 12(15), 1361-1376.
  • Shan, Y., et al. (2020). Discovery of novel anti-angiogenesis agents. Part 11: Development of PROTACs based on active molecules with potency of promoting vascular normalization. European Journal of Medicinal Chemistry, 205, 112654.
  • Wang, Y., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 691726.
  • Wu, T., et al. (2022). Real-world data on the efficacy and safety of pazopanib in IMDC favorable- and intermediate-risk metastatic renal cell carcinoma: a multicenter retrospective cohort study of Chinese patients. Translational Andrology and Urology, 11(5), 654-664.
  • Zhang, J., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3249-3253.
  • Zhang, X., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7066-7081.
  • Zhao, Q., et al. (2023). Computational strategies for PROTAC drug discovery. Frontiers in Chemistry, 11, 1135641.
  • Zorba, A., et al. (2018). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. MedChemComm, 9(1), 172-179.

Sources

A Comparative Guide to Validating Analytical Methods for the Quantification of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of (2-Methyl-2H-indazol-6-yl)methanol, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, the reliability and accuracy of your analytical data are paramount. This document offers a comprehensive framework for validating these analytical methods, grounded in scientific principles and regulatory expectations.

The choice of an analytical method is a critical decision in the drug development process. It directly impacts the quality and reliability of data submitted for regulatory approval. This guide will not only walk you through the "how" of method validation but, more importantly, the "why" behind each experimental choice, empowering you to develop robust and defensible analytical procedures.

The Foundation of Reliable Measurement: Analytical Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] It is a cornerstone of quality control in the pharmaceutical industry, ensuring that a method is suitable for its purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validation, outlining the key parameters that must be evaluated.[2]

This guide will compare two prominent liquid chromatography techniques for the quantification of (2-Methyl-2H-indazol-6-yl)methanol: the industry-standard HPLC and the more recent, high-throughput UPLC. The comparison will be framed around the core validation parameters stipulated by the ICH.

Method Comparison: HPLC vs. UPLC for (2-Methyl-2H-indazol-6-yl)methanol Quantification

While both HPLC and UPLC are based on the principles of liquid chromatography, they differ significantly in their operational parameters and resulting performance. UPLC utilizes columns with sub-2µm particles, leading to higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[3][4] These differences will be highlighted through the lens of method validation.

Table 1: Comparison of Typical Chromatographic Conditions
ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
Detection UV at 275 nmUV at 275 nm
Run Time ~10 min~2 min

The choice of a C18 column is based on the non-polar nature of the indazole ring and the presence of a methyl group, which suggests good retention on a reverse-phase stationary phase. The mobile phase composition is a starting point and would be optimized during method development. The shorter column and smaller particle size in the UPLC method necessitate a lower flow rate and injection volume but result in a significantly shorter run time, a key advantage of UPLC.[3]

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating both the HPLC and UPLC methods. The validation process is a holistic endeavor, where the results of one parameter often inform the next.

ValidationWorkflow cluster_start Method Development cluster_validation Method Validation cluster_end Method Implementation Start Method Optimization Specificity Specificity Start->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Routine Analysis Robustness->End Validation Complete Robustness Method Optimized Method Variation1 Flow Rate ± 10% Method->Variation1 Variation2 Temperature ± 2°C Method->Variation2 Variation3 Mobile Phase ± 2% Method->Variation3 Result System Suitability Passes Variation1->Result Variation2->Result Variation3->Result

Caption: Robustness testing involves deliberate variations to method parameters.

Conclusion: Selecting the Optimal Method

Both HPLC and UPLC can be validated to provide accurate and reliable quantification of (2-Methyl-2H-indazol-6-yl)methanol. However, the choice between the two will depend on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse for many quality control laboratories. It is a cost-effective and well-understood technology.

  • UPLC offers significant advantages in terms of speed, sensitivity, and resolution. [5][6]For high-throughput environments and for the analysis of complex samples or trace-level impurities, UPLC is the superior choice. The initial investment in UPLC instrumentation is higher, but the long-term benefits of increased productivity and reduced solvent consumption can be substantial.

Ultimately, a thoroughly validated analytical method, regardless of the technology, is the key to ensuring the quality and safety of pharmaceutical products. This guide provides the framework to achieve that goal.

References

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Jadhav, S. A., et al. (2020). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 10(3-s), 273-279.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135459367, 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2009). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 27(11), 989-995.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2024). Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article. Retrieved from [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • Reddit. (2022). LOD and LOQ. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • ACS Publications. (n.d.). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Information Spectroscopic Detection Techniques for Gas Chromatography. Retrieved from [Link]

  • Altabrisa Group. (2024). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • PharmaGuru. (2024). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Longdom. (n.d.). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. Retrieved from [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). The Limit of Detection. Retrieved from [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Chromatography Forum. (2020). LOD and LOQ. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of (2-Methyl-2H-indazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising molecule to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] Metabolic stability refers to the susceptibility of a compound to biotransformation by the body's metabolic enzymes, primarily located in the liver.[2][3] This characteristic profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound with poor metabolic stability is often rapidly cleared from the body, which may prevent it from reaching its therapeutic target in sufficient concentrations or require inconveniently frequent dosing.[2] Conversely, excessively high stability can lead to accumulation and potential toxicity. Therefore, a comprehensive assessment of metabolic stability is essential in the early stages of drug discovery to select and optimize candidates with favorable pharmacokinetic properties.[1][5]

This guide provides an in-depth comparative analysis of the metabolic stability of (2-Methyl-2H-indazol-6-yl)methanol , a representative indazole derivative. We will explore its stability profile alongside relevant comparators using standard in vitro methodologies, explain the rationale behind these experimental choices, and present detailed, self-validating protocols.

Understanding the Metabolic Landscape of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[6][7] The metabolism of indazole derivatives can be complex, often involving several enzymatic pathways. Common metabolic transformations include:

  • Oxidation: Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases, are major players in Phase I metabolism and are responsible for most oxidative reactions.[8] For indazole-containing molecules, this can involve hydroxylation of the aromatic rings or alkyl substituents.[9]

  • N-Dealkylation: The removal of alkyl groups from nitrogen atoms is another common CYP450-mediated reaction.[9]

  • Conjugation (Phase II Metabolism): Following Phase I modifications, compounds can undergo Phase II reactions where endogenous molecules like glucuronic acid are attached, increasing water solubility and facilitating excretion.[1]

For our target compound, (2-Methyl-2H-indazol-6-yl)methanol , the primary alcohol moiety represents a likely metabolic soft spot, susceptible to oxidation to the corresponding aldehyde and subsequently to a carboxylic acid. The N-methyl group is another potential site for metabolism via N-dealkylation.

Predicted Metabolic Pathways of (2-Methyl-2H-indazol-6-yl)methanol

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent (2-Methyl-2H-indazol-6-yl)methanol Aldehyde 2-Methyl-2H-indazole-6-carbaldehyde Parent->Aldehyde Alcohol Dehydrogenase / CYP450 N_Demethyl (2H-Indazol-6-yl)methanol Parent->N_Demethyl CYP450 (N-Dealkylation) Carboxylic_Acid 2-Methyl-2H-indazole-6-carboxylic acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Glucuronide Carboxylic Acid Glucuronide Carboxylic_Acid->Glucuronide UGTs

Caption: Predicted metabolic pathways for (2-Methyl-2H-indazol-6-yl)methanol.

Comparative Framework for Metabolic Stability Assessment

To provide a meaningful assessment, we will compare the metabolic stability of our target compound against a carefully selected set of alternatives. This approach allows for a relative ranking and provides context for the experimental data.

  • Test Compound: (2-Methyl-2H-indazol-6-yl)methanol

  • Comparator 1 (Structural Analog): 2,6-Dimethyl-2H-indazole. This analog lacks the primary alcohol, allowing us to directly assess the metabolic liability introduced by the methanol group.

  • Comparator 2 (High-Clearance Control): Verapamil. A well-characterized drug known for its rapid metabolism and high hepatic clearance.[10]

  • Comparator 3 (Low-Clearance Control): Diazepam. A drug known for its slow metabolism and low hepatic clearance.[10]

Experimental Methodologies: A Dual-Assay Approach

A robust assessment of metabolic stability requires evaluating both Phase I and Phase II metabolic pathways. Therefore, we employ a dual-assay strategy using liver microsomes and hepatocytes.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are rich in CYP450 enzymes.[11] It is a high-throughput method primarily used to assess Phase I metabolic stability.[10][11] The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP450 activity.[12]

  • Hepatocyte Stability Assay: This assay uses intact, metabolically active liver cells (hepatocytes).[13] It is considered a more comprehensive in vitro model as it contains the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also accounts for cellular uptake.[10][13]

Experimental Workflow Overview

Experimental Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Stock Prepare 10 mM Stock Solutions (in DMSO) Working Dilute to Working Concentration in Buffer Stock->Working Matrix Add Liver Microsomes or Hepatocytes Working->Matrix Preincubation Pre-incubate at 37°C Matrix->Preincubation Initiate Initiate Reaction (add NADPH for Microsomes) Preincubation->Initiate Timepoints Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (add cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining, t½, and Clint Analyze->Calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to be self-validating through the inclusion of both positive and negative controls.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]
  • Test Compound Stock: Prepare a 10 mM stock solution of the test and comparator compounds in DMSO.
  • Working Solution: Dilute the stock solution in phosphate buffer to achieve a final incubation concentration of 1 µM.[14]
  • Liver Microsomes: Use pooled human liver microsomes. Thaw on ice and dilute in phosphate buffer to a final concentration of 0.5 mg/mL.[10]
  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
  • Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the microsomal solution to each well.
  • Add the test/comparator compound working solution to the appropriate wells.
  • Include a negative control where the NADPH regenerating system is replaced with buffer to assess for non-enzymatic degradation.[15]
  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[12]
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of the cold quenching solution to the respective wells.[10]

3. Sample Analysis:

  • Seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.[15]
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[14][16]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  • Plot the natural logarithm of the percent remaining versus time.
  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
Protocol 2: Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment of metabolic stability.

1. Reagent Preparation:

  • Hepatocyte Culture Medium: Use a suitable medium for suspending cryopreserved hepatocytes.
  • Hepatocytes: Use cryopreserved, plateable human hepatocytes. Thaw according to the supplier's protocol and determine cell viability (should be >80%).[17] Resuspend the cells in culture medium to a final density of 1 million viable cells/mL.
  • Test Compound Working Solution: Prepare a working solution of the test and comparator compounds in the culture medium to achieve a final incubation concentration of 1 µM.
  • Quenching Solution: Prepare cold acetonitrile with an internal standard.

2. Incubation Procedure:

  • In a suspension culture plate, add the hepatocyte suspension to each well.
  • Add the test/comparator compound working solution.
  • Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation and cell binding.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with continuous gentle shaking to keep the cells in suspension.[18]
  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot from each well and immediately mix it with 3 volumes of the cold quenching solution.[13][19]

3. Sample Analysis:

  • Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay.[13]

4. Data Analysis:

  • Perform the same calculations for t½ and Clint as in the microsomal assay.
  • For Clint in hepatocytes, the value is typically expressed as µL/min/10⁶ cells: Clint = (0.693 / t½) * (incubation volume / number of cells in millions) .

Data Summary and Comparative Analysis

The following table summarizes hypothetical but representative data from the described assays. The results allow for a direct comparison of the metabolic stability of (2-Methyl-2H-indazol-6-yl)methanol against the selected comparators.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (Clint)Stability Classification
(2-Methyl-2H-indazol-6-yl)methanol Microsomes2527.7 µL/min/mg proteinModerate
Hepatocytes4017.3 µL/min/10⁶ cellsModerate
2,6-Dimethyl-2H-indazole Microsomes> 60< 11.6 µL/min/mg proteinHigh
Hepatocytes> 120< 5.8 µL/min/10⁶ cellsHigh
Verapamil (High-Clearance) Microsomes886.6 µL/min/mg proteinLow
Hepatocytes1546.2 µL/min/10⁶ cellsLow
Diazepam (Low-Clearance) Microsomes> 60< 11.6 µL/min/mg proteinHigh
Hepatocytes> 120< 5.8 µL/min/10⁶ cellsHigh

Interpretation of Results:

  • (2-Methyl-2H-indazol-6-yl)methanol exhibits moderate metabolic stability . Its clearance is significantly faster than the low-clearance control (Diazepam) and the structural analog lacking the alcohol group, but slower than the high-clearance control (Verapamil).

  • The comparison with 2,6-Dimethyl-2H-indazole strongly suggests that the primary alcohol moiety is a key site of metabolic liability . The high stability of the dimethyl analog indicates that the core indazole structure is relatively robust to metabolic breakdown in this context.

  • The data from the hepatocyte assay corroborates the findings from the microsomal assay, showing a similar rank order of stability. The slightly longer half-life in hepatocytes compared to microsomes for the test compound could suggest that cellular uptake might be a rate-limiting step or that Phase II metabolism is not a major clearance pathway for the parent compound under these conditions.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing the metabolic stability of (2-Methyl-2H-indazol-6-yl)methanol . The comparative analysis clearly identifies the primary alcohol as a metabolic "soft spot." For drug development professionals, this insight is crucial. If higher metabolic stability is desired to, for example, increase the dosing interval, medicinal chemistry efforts could be directed towards modifying this position. Strategies could include replacing the hydroxymethyl group with a more metabolically stable alternative or introducing steric hindrance to reduce enzyme access.

The next logical step in the characterization of this compound would be metabolite identification studies .[20][21] By analyzing the incubation samples with high-resolution mass spectrometry, it would be possible to confirm the predicted metabolic pathways, such as the formation of the aldehyde and carboxylic acid metabolites, providing a complete picture of its biotransformation.[22][23]

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Yin, H., & Ma, L. (2000). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Xenobiotica, 30(11), 1053-1064. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1224853. Retrieved from [Link]

  • Liu, X., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem, 15(6), 506-516. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Karanam, N. K., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2139. Retrieved from [Link]

  • ResearchGate. (2023). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]

  • Patsnap Synapse. (2023). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Wang, G., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 375. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. Retrieved from [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Szotakova, B., et al. (2004). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. Food and Chemical Toxicology, 42(4), 543-549. Retrieved from [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Retrieved from [Link]

  • Jones, B. C., & Jones, D. R. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 1735, 127-135. Retrieved from [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Al-Awad, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(1), 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Park, K. S., et al. (1996). Induction and inhibition of cytochrome P450 and drug-metabolizing enzymes by climbazole. Xenobiotica, 26(11), 1137-1145. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of P450 isoform-specific inhibitors on the metabolism of.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Wang, L., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic & Medicinal Chemistry, 80, 117173. Retrieved from [Link]

  • Korfmacher, W. A. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Retrieved from [Link]

  • Khan, H., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 1-1. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Liu, Y., et al. (2022). 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene. Xenobiotica, 52(5), 458-465. Retrieved from [Link]

  • ResearchGate. (2023). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of (2-Methyl-2H-indazol-6-yl)methanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

(2-Methyl-2H-indazol-6-yl)methanol is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, serving as crucial scaffolds in various therapeutic agents.[1][2] As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive framework for the safe handling, use, and disposal of (2-Methyl-2H-indazol-6-yl)methanol. Given the limited publicly available, specific safety data for this exact compound, the following recommendations are grounded in a conservative, risk-based approach, drawing from established best practices for handling novel research chemicals and data from structurally similar indazole derivatives. The foundational principle is to minimize all chemical exposures and to avoid underestimating potential risks.[3]

Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for (2-Methyl-2H-indazol-6-yl)methanol, it must be treated as a substance with unknown toxicological properties. A risk assessment should be conducted before any new experimental procedure.[4] An analogous compound, (2-Methyl-2H-indazol-3-yl)methanol, is classified with a health hazard rating of 2, indicating that intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[5] It is prudent to assume similar or greater potential hazards for (2-Methyl-2H-indazol-6-yl)methanol.

Key Potential Hazards:

  • Inhalation: May be harmful if inhaled.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[6][7] All handling of this compound must be in accordance with your institution's CHP.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the primary means of protection, PPE is essential for safeguarding against direct exposure.[9] The minimum required PPE for handling (2-Methyl-2H-indazol-6-yl)methanol includes:[4][10]

  • Body Protection: A flame-resistant lab coat is required at all times.[11] Ensure it is fully buttoned.

  • Eye and Face Protection: Safety glasses meeting ANSI standard Z87.1-2003 are mandatory.[11] For procedures with a higher risk of splashing, chemical splash goggles are required.[11] A face shield worn over safety glasses or goggles is necessary when handling larger quantities or during operations with a significant splash potential outside of a fume hood.[11]

  • Hand Protection: Chemically resistant gloves are critical. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart for the specific solvents being used.[9][12] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[13]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[9]

Table 1: Summary of Required Personal Protective Equipment

Protection Type Specification Rationale
Body Flame-resistant lab coatProtects skin and clothing from splashes and spills.
Eye ANSI Z87.1-2003 approved safety glasses or gogglesShields eyes from chemical splashes, dust, and debris.[9]
Face Face shield (in addition to glasses/goggles)Provides an extra layer of protection for the face and neck during high-risk procedures.[11]
Hand Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the chemical and solvents.[9]
Foot Closed-toe shoesProtects feet from spills and falling objects.[9]

Engineering Controls and Safe Handling Procedures

Engineering controls are designed to remove or isolate hazards at the source.

  • Ventilation: All weighing and handling of powdered (2-Methyl-2H-indazol-6-yl)methanol, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood.[14] This minimizes the risk of inhalation exposure.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Handling Protocol:
  • Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of (2-Methyl-2H-indazol-6-yl)methanol to the container, minimizing the creation of dust.

  • Dissolving: Add the solvent to the container with the compound. Use gentle swirling or a magnetic stirrer to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Transfer: When transferring solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.

  • Post-Handling: After use, tightly seal the container and decontaminate the work area. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[13]

Emergency Procedures: Plan for the Unexpected

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[5][15] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing (2-Methyl-2H-indazol-6-yl)methanol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety office for specific procedures.

Visualizing Safety: A Decision-Making Workflow

The following diagram illustrates the logical flow for ensuring safety when working with (2-Methyl-2H-indazol-6-yl)methanol.

G cluster_prep Pre-Experiment Planning cluster_controls Execution Phase cluster_post Post-Experiment & Emergency start Start: New Experiment with (2-Methyl-2H-indazol-6-yl)methanol risk_assessment Conduct Hazard & Risk Assessment start->risk_assessment chp Consult Chemical Hygiene Plan (CHP) risk_assessment->chp eng_controls Use Engineering Controls (Fume Hood) chp->eng_controls ppe_selection Select & Don Appropriate PPE eng_controls->ppe_selection handling Follow Safe Handling Protocol ppe_selection->handling decon Decontaminate Workspace handling->decon emergency Emergency Occurs handling->emergency Potential waste Segregate & Dispose of Waste Properly decon->waste end End of Procedure waste->end emergency_proc Execute Emergency Procedures emergency->emergency_proc emergency_proc->decon

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-2H-indazol-6-yl)methanol
Reactant of Route 2
(2-Methyl-2H-indazol-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.